Adavosertib
Description
MK-1775 has been used in trials studying the treatment of LYMPHOMA, Neoplasms, Ovarian Cancer, Tongue Carcinoma, and Adult Glioblastoma, among others.
This compound is a small molecule inhibitor of the tyrosine kinase WEE1 with potential antineoplastic sensitizing activity. This compound selectively targets and inhibits WEE1, a tyrosine kinase that phosphorylates cyclin-dependent kinase 1 (CDK1, CDC2) to inactivate the CDC2/cyclin B complex. Inhibition of WEE1 activity prevents the phosphorylation of CDC2 and impairs the G2 DNA damage checkpoint. This may lead to apoptosis upon treatment with DNA damaging chemotherapeutic agents. Unlike normal cells, most p53 deficient or mutated human cancers lack the G1 checkpoint as p53 is the key regulator of the G1 checkpoint and these cells rely on the G2 checkpoint for DNA repair to damaged cells. Annulment of the G2 checkpoint may therefore make p53 deficient tumor cells more vulnerable to antineoplastic agents and enhance their cytotoxic effect.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 29 investigational indications.
a Wee1 kinase inhibitor; structure in first source
Properties
IUPAC Name |
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWJAKQVGHWELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241868 | |
| Record name | Adavosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955365-80-7 | |
| Record name | MK 1775 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955365-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK 1775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955365807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-1775 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adavosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADAVOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T6HJX3I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Adavosertib in G2/M Checkpoint Abrogation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, selective small-molecule inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] In cancer cells, particularly those with a deficient G1/S checkpoint (often due to p53 mutations), the G2/M checkpoint becomes essential for repairing DNA damage before mitotic entry.[2][3] By inhibiting Wee1, this compound forces these damaged cells to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[4][5] This guide provides an in-depth technical overview of the mechanism of action of this compound, relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its activity.
Mechanism of Action: Abrogation of the G2/M Checkpoint
The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis (M phase).[6] A key regulator of this checkpoint is the Cyclin B1-CDK1 complex. Wee1 kinase acts as a crucial inhibitor of this complex by phosphorylating CDK1 at Tyrosine 15 (Tyr15), thus preventing mitotic entry and allowing time for DNA repair.[7][8]
This compound, as a potent ATP-competitive inhibitor of Wee1, disrupts this regulatory mechanism.[9] By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of CDK1.[10] This leads to the activation of the Cyclin B1-CDK1 complex, thereby overriding the G2/M checkpoint and forcing the cell to enter mitosis despite the presence of DNA damage.[4][11] This premature mitotic entry in cells with unrepaired DNA results in genomic instability and ultimately, mitotic catastrophe and cell death.[5][12]
The efficacy of this compound is particularly pronounced in cancer cells with a defective G1/S checkpoint, a common feature in many malignancies due to mutations in genes like TP53. These cells are heavily reliant on the G2/M checkpoint for survival, creating a synthetic lethal relationship with Wee1 inhibition.[2]
Signaling Pathway
The signaling pathway illustrating the role of Wee1 and the mechanism of this compound-mediated G2/M checkpoint abrogation is depicted below.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound from various preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference(s) |
| HCT116 | Colorectal Carcinoma | 131 | [4] |
| BHP7-13 | Differentiated Thyroid Cancer | 175.6 | [10] |
| K1 | Differentiated Thyroid Cancer | 71.8 | [10] |
| FTC-133 | Differentiated Thyroid Cancer | 114.5 | [10] |
| FTC-238 | Differentiated Thyroid Cancer | 98.3 | [10] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference(s) |
| OVCAR8 | Vehicle | - | - | 14.4% | [13] |
| OVCAR8 | 500 nM this compound (72h) | - | - | 58.3% | [13] |
| CAOV3 | Vehicle | - | - | 16.0% | [13] |
| CAOV3 | 500 nM this compound (72h) | - | - | 45.3% | [13] |
| M048i | Vehicle | - | - | 23.9% | [13] |
| M048i | 500 nM this compound (72h) | - | - | 54.0% | [13] |
| OC002 | Vehicle | - | - | 24.8% | [13] |
| OC002 | 500 nM this compound (72h) | - | - | 57.2% | [13] |
| BHP7-13 | Vehicle | - | - | 11.2% | [10] |
| BHP7-13 | 500 nM this compound | - | - | 19.5% | [10] |
| K1 | Vehicle | - | - | 7.6% | [10] |
| K1 | 500 nM this compound | - | - | 39.6% | [10] |
| FTC-133 | Vehicle | - | - | 16.7% | [10] |
| FTC-133 | 500 nM this compound | - | - | 34.3% | [10] |
| FTC-238 | Vehicle | - | - | 21.1% | [10] |
| FTC-238 | 500 nM this compound | - | - | 74.4% | [10] |
Table 3: this compound Monotherapy Dosing in Clinical Trials
| Phase | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Reference(s) |
| Phase Ib | Advanced Solid Tumors | 175 mg twice daily (bid) on days 1-3 and 8-10 of a 21-day cycle | 175 mg bid | [11] |
| Phase Ib | Advanced Solid Tumors | 125 mg bid on a 5 days on, 9 days off schedule | 125 mg bid | [14][15] |
| Phase Ib | Advanced Solid Tumors | 300 mg once daily (qd) on a 5 days on, 9 days off schedule | 300 mg qd | [14][15] |
| Phase Ib | Advanced Solid Tumors | 300 mg qd on a 5 days on, 2 days off for 2 of 3 weeks schedule | 300 mg qd | [14][15] |
| Phase I | Advanced Solid Tumors | Once daily on days 1-5 and 8-12 of a 21-day cycle | 300 mg qd | [7] |
| Phase I (Pediatric) | Relapsed Solid Tumors | This compound daily for 5 days with irinotecan every 21 days | 85 mg/m²/day | [1] |
| Phase II | SETD2-Altered Solid Tumors | 300 mg qd on days 1-5 and 8-12 of a 21-day cycle | 300 mg qd | [16] |
| Phase II | Metastatic Triple-Negative Breast Cancer | 200 mg bid for 5 doses every 21 days with cisplatin | 200 mg bid | [17] |
Experimental Protocols
Detailed methodologies for key experiments to assess the role of this compound in G2/M checkpoint abrogation are provided below.
Western Blot Analysis of CDK1 Phosphorylation
This protocol is for the detection of changes in the phosphorylation status of CDK1 at Tyr15 following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[3]
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1 overnight at 4°C.[19]
-
Washing: Wash the membrane three times with TBST.[18]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Washing: Wash the membrane three times with TBST.[18]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.[18]
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the phosphorylated protein to the total protein.[18]
Immunofluorescence Staining for γH2AX
This protocol is for the visualization and quantification of DNA double-strand breaks through γH2AX foci formation following this compound treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[20]
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[20]
-
Blocking: Block with 1-3% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[21]
-
Washing: Wash the cells three times with PBS.[22]
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[21]
-
Washing: Wash the cells three times with PBS, protected from light.[22]
-
Nuclear Counterstaining: Stain the nuclei with DAPI for 5 minutes.[21]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[22]
-
Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[21]
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of a cell population after this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization.[23]
-
Washing: Wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.[2]
-
Staining: Wash the cells to remove the ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[23]
Conclusion
This compound represents a promising therapeutic strategy, particularly for cancers with underlying deficiencies in the G1/S checkpoint. Its mechanism of action, centered on the abrogation of the G2/M checkpoint through Wee1 inhibition, leads to selective killing of cancer cells via mitotic catastrophe. The preclinical and clinical data demonstrate its potential both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other Wee1 inhibitors in various cancer models. As our understanding of cell cycle regulation and DNA damage response continues to grow, targeted therapies like this compound will likely play an increasingly important role in the future of cancer treatment.
References
- 1. scispace.com [scispace.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptglab.com [ptglab.com]
- 6. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and beyond: Biomarkers, drug combination and toxicity of WEE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor this compound (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Clinical efficacy and molecular response correlates of the WEE1 inhibitor this compound combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arigobio.com [arigobio.com]
- 19. benchchem.com [benchchem.com]
- 20. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. corefacilities.iss.it [corefacilities.iss.it]
- 23. pubcompare.ai [pubcompare.ai]
Preclinical Evaluation of Adavosertib in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adavosertib (AZD1775) is a first-in-class, potent, and selective small-molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] By targeting WEE1, this compound abrogates DNA damage-induced cell cycle arrest, leading to premature mitotic entry and subsequent cell death, a process known as mitotic catastrophe.[2][4] This mechanism is particularly effective in cancer cells with a deficient G1 checkpoint, commonly associated with TP53 mutations, making them highly dependent on the G2/M checkpoint for DNA repair and survival.[4] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in solid tumors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound is an ATP-competitive inhibitor of WEE1 kinase.[1] WEE1 is a tyrosine kinase that negatively regulates cell cycle progression by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1) at Tyr15.[3] This inactivation of the CDK1/Cyclin B complex prevents entry into mitosis, allowing time for DNA repair during the G2 phase.
In many cancer cells, particularly those with TP53 mutations, the G1 checkpoint is non-functional.[4] These cells rely heavily on the G2/M checkpoint to repair DNA damage before cell division. By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1, forcing cells with damaged DNA to enter mitosis prematurely.[5] This leads to genomic instability, mitotic catastrophe, and ultimately, apoptosis.[4] Preclinical studies have demonstrated that this compound's activity is enhanced in tumors with high levels of replication stress, often driven by oncogenes like MYC or CCNE1 amplification.[4][6]
Quantitative Preclinical Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This compound has demonstrated potent single-agent activity across a range of solid tumor cell lines.
| Tumor Type | Cell Line | IC50 (µM) | Comments |
| Ovarian Cancer | M048i | >10 | Relatively resistant in viability assays.[7] |
| Ovarian Cancer | CAOV3 | ~0.1 - 1.0 | Sensitive to this compound treatment.[7] |
| Ovarian Cancer | OVCAR8 | ~0.1 - 1.0 | Sensitive to this compound treatment.[7] |
| Colorectal Cancer | HCT116 | 0.1310 | TP53-wildtype cell line.[8] |
| Differentiated Thyroid Cancer | BHP7-13 | ~0.2 | Data derived from graphical representation. |
| Differentiated Thyroid Cancer | K1 | ~0.3 | Data derived from graphical representation. |
| Differentiated Thyroid Cancer | FTC-133 | ~0.1 | Data derived from graphical representation.[3] |
| Differentiated Thyroid Cancer | FTC-238 | ~0.4 | Data derived from graphical representation.[3] |
Note: IC50 values can vary based on assay conditions and duration of drug exposure.
In Vivo Efficacy: Xenograft Models
This compound has shown significant antitumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of solid tumors, both as a monotherapy and in combination with other agents.
| Tumor Type | Model | Treatment | Key Findings |
| Renal Cell Carcinoma | SETD2-deficient Xenograft | This compound Monotherapy | Significant tumor regression observed.[9] |
| Gastroesophageal Cancer | HER2-low, Cyclin E amplified PDX | T-DXd + this compound | Significantly increased antitumor activity and γH2AX levels.[6] |
| Pancreatic Cancer | p53-deficient Xenograft | This compound + Gemcitabine | Enhanced tumor regression compared to Gemcitabine alone.[2] |
| Ovarian Cancer | PDX models | This compound Monotherapy | Demonstrated single-agent activity.[4] |
| Triple-Negative Breast Cancer | PDX models | This compound Monotherapy | Demonstrated single-agent activity.[4] |
Detailed Experimental Protocols
Cell Viability Assay (MTS/WST-1 Based)
This protocol is a general guideline for assessing cell viability after this compound treatment using a tetrazolium salt-based colorimetric assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium or vehicle control (e.g., DMSO). Typically, concentrations might range from 1 nM to 10 µM.[7]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 reagent to each well.[8][10]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only wells). Express results as a percentage of the vehicle-treated control. Calculate IC50 values using non-linear regression analysis with a sigmoidal dose-response curve.[7]
Western Blotting for Pharmacodynamic Markers (p-CDK1)
This protocol outlines the detection of phosphorylated CDK1 (p-CDK1 Tyr15), a key pharmacodynamic marker of WEE1 inhibition.[3]
-
Cell Lysis: Treat cells with this compound (e.g., 500 nM) for 24-48 hours.[3] Place culture plates on ice, wash cells with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes to denature the proteins.[11]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-CDK1 (Tyr15) diluted in blocking buffer overnight at 4°C with gentle agitation.[11] Also probe for total CDK1 and a loading control (e.g., GAPDH, β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensity relative to the loading control.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation: Culture and treat cells with this compound or vehicle control for a specified time (e.g., 24, 48, or 72 hours).[7]
-
Harvesting: Harvest approximately 1-2 x 10^6 cells by trypsinization. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 0.5-1 mL of PI staining solution (containing PI, RNase A, and optionally a permeabilizing agent like Triton X-100).[13][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.[7]
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Preclinical Study Workflow
The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
References
- 1. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor this compound (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase II Trial of the WEE1 Inhibitor this compound in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Adavosertib's Impact on DNA Damage Response Pathways: A Technical Guide
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, small-molecule inhibitor of the WEE1 kinase, a critical regulator of cell cycle progression.[1] WEE1 plays a pivotal role in the DNA damage response (DDR), primarily by enforcing the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.[2] By targeting WEE1, this compound disrupts this crucial checkpoint, leading to a cascade of events that disproportionately affects cancer cells, particularly those with pre-existing defects in other cell cycle checkpoints, such as a mutated or deficient p53 tumor suppressor.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on DDR pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Abrogation of the G2/M Checkpoint
The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. The G2/M checkpoint is a critical control point that prevents cells from initiating mitosis in the presence of DNA damage, allowing time for repair.[3] The kinase WEE1 is a central component of this checkpoint.
-
Normal Cell Cycle Control: In response to DNA damage, WEE1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1).[4] The inactivation of CDK1 prevents the formation of the active Cyclin B1-CDK1 complex, which is the master regulator of mitotic entry. This results in G2 phase arrest, providing a window for DNA repair mechanisms to function.[3]
-
This compound's Intervention: this compound is a potent and selective ATP-competitive inhibitor of WEE1 kinase.[5][6] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1. This leads to premature activation of the Cyclin B1-CDK1 complex, forcing cells to bypass the G2/M checkpoint and enter mitosis, even if their DNA is damaged.[2][7]
-
Synthetic Lethality and Mitotic Catastrophe: Many cancer cells, particularly those with TP53 mutations, have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint to repair DNA damage before cell division.[3][4] By abrogating the only remaining functional checkpoint with this compound, these cancer cells are driven into mitosis with unrepaired DNA.[2][7] This premature and faulty mitosis leads to a form of programmed cell death known as mitotic catastrophe, characterized by gross chromosomal abnormalities.[7][8]
WEE1 also plays a role in the intra-S phase checkpoint by inhibiting CDK2, which helps to stabilize replication forks during DNA synthesis.[1][4] Inhibition of WEE1 by this compound can therefore also lead to increased replication stress and the accumulation of DNA double-strand breaks during S-phase.[1][4]
Quantitative Data on this compound's Effects
The efficacy of this compound has been quantified across numerous cancer cell lines and in clinical studies. The following tables summarize key data points related to its activity.
Table 1: In Vitro IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | Wild-Type | 131 | [9] |
| Daoy | Medulloblastoma | Mutant | 150 | [5] |
| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | 95 | [5] |
| NCI-H1299 | Non-small Cell Lung Cancer | Null | 0.2837 | [5] |
| MM.1S | Multiple Myeloma | Mutant | 310 | [5] |
| MDA-MB-231 | Breast Cancer (TNBC) | Mutant | 260 | [5] |
| MCF-7 | Breast Cancer | Wild-Type | 1100 | [5] |
| A427 | Lung Carcinoma | Mutant | 78 | [5] |
| NCI-H23 | Non-small Cell Lung Cancer | Mutant | 122 | [5] |
Table 2: Pharmacodynamic & Cellular Effects of this compound
This table highlights the measured effects of this compound on cellular processes and key protein markers.
| Cell Line / Study | Treatment | Effect Measured | Result | Reference |
| OVCAR8, CAOV3, M048i | 500 nM this compound for 72h | Apoptosis (Annexin V) | Increase in apoptotic cells from ~9-12% to ~25-31% | [2] |
| HGSOC Cells | 500 nM this compound | DNA Damage (γH2AX) | Upregulation of γH2AX marker | [2] |
| HGSOC Cells | 500 nM this compound for 72h | Cyclin B1 Levels | Reduction in Cyclin B1 expression | [2][9] |
| Phase I Clinical Trial | Once-daily this compound | Target Inhibition (pY15-Cdk) | Suppression of pY15-Cdk in tumor biopsies | [10] |
| Phase I Clinical Trial | Once-daily this compound | DNA Damage (γH2AX) | Increased γH2AX activation in some patients | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on DNA damage response pathways.
Western Blotting for DDR Protein Expression and Phosphorylation
This protocol is used to detect changes in the levels of key proteins involved in the cell cycle and DNA damage response, such as Cyclin B1, phospho-CDK1 (Tyr15), and γH2AX.
a. Sample Preparation (Cell Lysate)
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound and/or a DNA damaging agent for the specified time.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer
-
Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[11]
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker.
-
Run the gel electrophoresis until the dye front reaches the bottom.[11]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
c. Immunodetection
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11][12]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-γH2AX, anti-Cyclin B1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[13]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound for 24, 48, or 72 hours.
-
For S-phase analysis, pulse-label cells with 5-ethynyl-2'-deoxyuridine (EdU) for a short period (e.g., 1-2 hours) before harvesting.
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
If using EdU, perform the click-iT reaction with a fluorescent azide (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
Resuspend cells in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content (from PI/DAPI) distinguishes G1, S, and G2/M phases, while EdU fluorescence specifically marks cells undergoing DNA synthesis.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Treat cells with this compound for the desired duration (e.g., 48-72 hours).
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Logical Framework: Synthetic Lethality in p53-Deficient Cancers
The efficacy of this compound is often most pronounced in cancer cells with a loss-of-function mutation in the TP53 gene. This creates a synthetic lethal interaction, where the combination of a p53 defect and WEE1 inhibition is lethal to the cell, while either alteration alone is not.
References
- 1. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and molecular response correlates of the WEE1 inhibitor this compound combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MK-1775 | Wee1 inhibitor | TargetMol [targetmol.com]
- 6. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.cuanschutz.edu [news.cuanschutz.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Adavosertib's Therapeutic Potential in Ovarian Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (AZD1775) is a potent and selective small molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. In the context of ovarian cancer, a malignancy often characterized by genomic instability and mutations in key tumor suppressor genes like TP53, targeting cell cycle checkpoints presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in ovarian cancer, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing relevant biological pathways.
Mechanism of Action: Targeting the G2/M Checkpoint
WEE1 kinase plays a crucial role in preventing entry into mitosis in the presence of DNA damage by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). By inhibiting WEE1, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis. This mechanism is particularly relevant in cancer cells with a deficient G1 checkpoint, a common feature in ovarian cancers with TP53 mutations, making them highly dependent on the G2/M checkpoint for survival.
Preclinical Evidence
In Vitro Studies
A multitude of in vitro studies have demonstrated the potent anti-tumor effects of this compound in various ovarian cancer cell lines, including those resistant to conventional chemotherapy.
Table 1: Summary of In Vitro Effects of this compound on Ovarian Cancer Cell Lines
| Cell Line(s) | Key Findings | Methodologies |
| OVCAR8, CAOV3, Patient-derived HGSOC cells | This compound induced apoptosis, inhibited proliferation and migration, and caused G2/M cell cycle arrest. Effects were independent of homologous recombination status.[1][2] | Annexin V staining for apoptosis, EdU incorporation for cell cycle analysis, wound healing assay for migration, and Western blot for protein expression. |
| TP53-mutant ovarian cancer cell lines | This compound sensitized cells to chemotherapy (e.g., carboplatin, paclitaxel).[3] | Cell viability assays (e.g., MTT), combination index analysis. |
| Various ovarian cancer cell lines | This compound treatment led to an increase in the DNA damage marker γH2AX and nuclear abnormalities.[1][2] | Immunofluorescence staining for γH2AX. |
Experimental Protocols: In Vitro Assays
A summary of common experimental protocols used to assess this compound's efficacy in vitro is provided below.
Cell Viability Assay (MTT):
-
Seed ovarian cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V Staining):
-
Culture and treat cells with this compound as described above.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (EdU Staining):
-
Treat cells with this compound for the desired duration.
-
Pulse-label the cells with 5-ethynyl-2'-deoxyuridine (EdU).
-
Fix and permeabilize the cells.
-
Perform the click chemistry reaction to fluorescently label the incorporated EdU.
-
Stain total DNA with a fluorescent dye (e.g., PI).
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
Western Blotting:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-CDK1, Cyclin B1, γH2AX, GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Studies
Patient-derived xenograft (PDX) models have been instrumental in evaluating the in vivo efficacy of this compound. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, better recapitulate the heterogeneity and microenvironment of human tumors.
Table 2: Summary of In Vivo Efficacy of this compound in Ovarian Cancer Models
| Model | Treatment | Key Findings |
| TP53-mutant ovarian cancer xenografts | This compound + Carboplatin | Significant tumor growth inhibition compared to either agent alone. |
| Platinum-resistant ovarian cancer PDX | This compound monotherapy | Demonstrated anti-tumor activity. |
| CCNE1-amplified ovarian cancer xenografts | This compound monotherapy | Showed increased sensitivity to this compound.[4] |
Clinical Evidence
This compound has been evaluated in multiple clinical trials for ovarian cancer, both as a monotherapy and in combination with chemotherapy, demonstrating promising clinical activity, particularly in heavily pre-treated and resistant patient populations.
Table 3: Summary of Key Clinical Trials of this compound in Ovarian Cancer
| Trial Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes | Reference |
| Phase II | Platinum-resistant/refractory recurrent ovarian cancer | This compound + Gemcitabine vs. Placebo + Gemcitabine | Median PFS: 4.6 vs. 3.0 months (HR=0.55); Median OS: 11.4 vs. 7.2 months (HR=0.56) | [5] |
| Phase II | Platinum-sensitive, TP53-mutant ovarian cancer | This compound + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | Median ePFS: 7.9 vs. 7.3 months (HR=0.63) | [3] |
| Phase II | CCNE1-amplified refractory solid tumors (including ovarian) | This compound monotherapy | ORR in ovarian cancer patients: 36%; Median PFS: 6.3 months | [4][6] |
| Phase II | Platinum-resistant, TP53-mutated ovarian cancer | This compound + Carboplatin | ORR: 41%; Median PFS: 5.6 months | [7][8] |
| Phase II | PARP inhibitor-resistant ovarian cancer | This compound monotherapy vs. This compound + Olaparib | ORR: 23% vs. 29% | [9] |
Experimental Protocols: Clinical Trial Design
A generalized workflow for a clinical trial investigating this compound in ovarian cancer is depicted below.
Biomarkers of Response
A key area of ongoing research is the identification of biomarkers to predict which patients are most likely to benefit from this compound therapy. Several potential biomarkers have emerged from preclinical and clinical studies.
Table 4: Potential Biomarkers for this compound Response in Ovarian Cancer
| Biomarker | Rationale |
| TP53 mutation | Loss of the G1 checkpoint increases reliance on the WEE1-mediated G2/M checkpoint.[3] |
| CCNE1 amplification | Cyclin E1 overexpression may lead to increased replication stress, sensitizing cells to WEE1 inhibition.[4] |
| Homologous Recombination Deficiency (HRD) | The role is still under investigation, with some studies suggesting efficacy independent of HR status.[1][2] |
Future Directions and Conclusion
This compound has demonstrated significant therapeutic potential in ovarian cancer, particularly in difficult-to-treat patient populations such as those with platinum-resistant disease and specific molecular alterations. Its mechanism of action, which exploits the reliance of many ovarian cancers on the G2/M checkpoint, provides a strong rationale for its continued investigation.
Future research will likely focus on:
-
Optimizing combination therapies to enhance efficacy and overcome resistance.
-
Further validating and refining predictive biomarkers to enable patient stratification.
-
Investigating mechanisms of acquired resistance to this compound.
References
- 1. Frontiers | Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A Biomarker-enriched, Randomized Phase II Trial of this compound (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the In Vivo Pharmacodynamics of Adavosertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (AZD1775) is a first-in-class, potent, and selective small-molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] In oncology, targeting the G2/M checkpoint is a promising therapeutic strategy, particularly in tumors with a defective G1 checkpoint, which is a common feature of many cancers, often due to mutations in the tumor suppressor gene TP53.[2][4] By inhibiting WEE1, this compound forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[5] This guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action: Abrogation of the G2/M Checkpoint
This compound exerts its anti-tumor effects by targeting the WEE1 kinase, a key negative regulator of Cyclin-Dependent Kinase 1 (CDK1).[6] In response to DNA damage, WEE1 phosphorylates CDK1 at Tyr15, holding it in an inactive state and thereby arresting the cell cycle at the G2/M transition to allow for DNA repair.[1][6] this compound competitively binds to the ATP-binding site of WEE1, inhibiting its kinase activity and preventing the inhibitory phosphorylation of CDK1.[1] This leads to the premature activation of the CDK1/Cyclin B1 complex, forcing the cell to enter mitosis despite the presence of DNA damage. This aberrant mitotic entry results in genomic instability, mitotic catastrophe, and ultimately, apoptotic cell death.[5]
In Vivo Pharmacodynamic Biomarkers
Several key biomarkers are utilized to assess the in vivo pharmacodynamic effects of this compound, confirming target engagement and downstream pathway modulation.
-
pCDK1 (Tyr15): A direct substrate of WEE1, a decrease in the phosphorylation of CDK1 at tyrosine 15 is a primary indicator of this compound's target engagement.[2][6]
-
γH2AX (Ser139): Phosphorylation of H2AX at serine 139 is a sensitive marker of DNA double-strand breaks.[1][6] An increase in γH2AX levels following this compound treatment reflects the accumulation of DNA damage due to premature mitotic entry.[1][6]
-
pHH3 (Ser10): Phosphorylation of Histone H3 at serine 10 is a marker of mitotic condensation of chromatin. An increase in the number of pHH3-positive cells indicates that cells are entering mitosis.[4]
Quantitative In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity both as a monotherapy and in combination with DNA-damaging agents in a variety of preclinical cancer models. The following tables summarize key quantitative data from representative in vivo studies.
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Papillary Thyroid Cancer | K1 | Nude | 50 mg/kg | Oral gavage, daily for 3 cycles of 5 days on, 2 days off | Significant inhibition | [7] |
| Follicular Thyroid Cancer | FTC-133 | Nude | 50 mg/kg | Oral gavage, daily for 3 cycles of 5 days on, 2 days off | Significant inhibition | [7] |
| Anaplastic Thyroid Cancer | 8505C | Nude | 50 mg/kg | Oral gavage, daily 4-5 days a week | Significant retardation | [3] |
| Anaplastic Thyroid Cancer | 8305C | Nude | 50 mg/kg | Oral gavage, daily 4-5 days a week | Significant retardation | [3] |
Table 2: this compound in Combination Therapy in Xenograft Models
| Cancer Type | Cell Line/Model | Combination Agent(s) | This compound Dose | Combination Agent Dose(s) | Outcome | Reference |
| Papillary Thyroid Cancer (BRAFV600E) | K1 Xenograft | Dabrafenib + Trametinib | 50 mg/kg | 30 mg/kg + 0.6 mg/kg | Robust tumor growth suppression | [6][8] |
| Follicular Thyroid Cancer | FTC-133 Xenograft | Lenvatinib | 50 mg/kg | 30 mg/kg | More effective than either agent alone | [6][8] |
| Anaplastic Thyroid Cancer (BRAFV600E) | 8505C Xenograft | Dabrafenib + Trametinib | 50 mg/kg | 30 mg/kg + 0.6 mg/kg | Robust suppression of tumor growth | [3] |
| Anaplastic Thyroid Cancer | 8505C Xenograft | Sorafenib or Lenvatinib | 50 mg/kg | Not specified | Strong inhibition of tumor growth | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo pharmacodynamic studies of this compound. Below are generalized protocols for key experiments based on published literature.
Subcutaneous Xenograft Model
-
Cell Culture: Tumor cells are cultured in appropriate media and harvested during the logarithmic growth phase.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice), typically 4-6 weeks old, are used.[9][10]
-
Cell Implantation: A suspension of tumor cells (e.g., 1-10 x 10^6 cells) in a sterile vehicle (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[9][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (width)^2 x length / 2.[9]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into treatment and control groups.
-
Drug Administration: this compound is administered, typically via oral gavage, according to the specified dose and schedule.[3][7]
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study to assess anti-tumor efficacy and toxicity.
Immunohistochemistry (IHC) for Pharmacodynamic Biomarkers
-
Tissue Processing: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on charged slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched (e.g., with 3% hydrogen peroxide), and non-specific binding is blocked with a suitable blocking serum.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies against pCDK1 (Tyr15), γH2AX (Ser139), or pHH3 (Ser10) at optimized dilutions overnight at 4°C.
-
Secondary Antibody & Detection: A species-specific biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as DAB.
-
Counterstaining & Mounting: Slides are counterstained with hematoxylin, dehydrated, and coverslipped.
-
Image Analysis: Staining intensity and the percentage of positive cells are quantified using image analysis software.
Western Blotting for Protein Expression
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked in a solution of non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total CDK1, pCDK1 (Tyr15), γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
Cell Cycle Analysis by Flow Cytometry
-
Single-Cell Suspension: Tumors are dissociated into a single-cell suspension using enzymatic digestion and mechanical disruption.
-
Fixation: Cells are washed and fixed in ice-cold 70% ethanol while vortexing to prevent clumping.[4][6]
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.[4][6]
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: The DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Clinical Pharmacodynamics of this compound
Clinical trials have confirmed the pharmacodynamic effects of this compound in patients with advanced solid tumors. In a phase I study (NCT00648648), evidence of WEE1 inhibition, as indicated by decreased pCDK1 levels, was observed in skin biopsies of patients treated with this compound in combination with carboplatin.[2] Another phase I trial of once-daily this compound monotherapy demonstrated target rebound, with tumor pY15-Cdk levels being higher than baseline in some patients after a dosing break, suggesting a dynamic regulation of the target.[1][11] In a phase II study in patients with metastatic triple-negative breast cancer, an increase in pHH3-positive tumor cells was observed after combination therapy with this compound and cisplatin, providing pharmacodynamic evidence of WEE1 engagement.[4]
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of WEE1 kinase and the subsequent abrogation of the G2/M cell cycle checkpoint. In vivo studies have consistently demonstrated its ability to induce DNA damage, premature mitotic entry, and apoptosis in tumor cells, leading to significant anti-tumor efficacy, particularly in combination with DNA-damaging chemotherapy. The pharmacodynamic biomarkers pCDK1, γH2AX, and pHH3 are reliable indicators of this compound's biological activity in both preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's pharmacodynamics and the identification of patient populations most likely to benefit from this targeted therapy. Further research focusing on biomarkers of response and resistance will be crucial for optimizing the clinical application of this compound.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. mdpi.com [mdpi.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. medicine.uams.edu [medicine.uams.edu]
- 5. researchgate.net [researchgate.net]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Safety, Antitumor Activity, and Biomarker Analysis in a Phase I Trial of the Once-daily Wee1 Inhibitor this compound (AZD1775) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of Adavosertib's Activity in CCNE1-Amplified Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic potential of Adavosertib, a first-in-class WEE1 kinase inhibitor, in the treatment of tumors characterized by Cyclin E1 (CCNE1) amplification. Preclinical evidence strongly suggests that the oncogenic stress induced by CCNE1 overexpression creates a synthetic lethal dependency on the WEE1-mediated G2/M checkpoint, presenting a promising therapeutic window for this compound.[1][2][3][4][5] This document details the mechanism of action, summarizes key clinical trial data, and provides detailed experimental protocols to facilitate further research and development in this area.
Introduction: The Rationale for Targeting WEE1 in CCNE1-Amplified Cancers
CCNE1 amplification, a frequent genomic alteration in various malignancies including ovarian, uterine, and gastric cancers, leads to the overexpression of Cyclin E1.[2][3] This aberrant expression drives uncontrolled cell cycle progression from the G1 to the S phase, resulting in significant replicative stress and DNA damage. To survive this onslaught of genomic instability, cancer cells become heavily reliant on the G2/M checkpoint, which is primarily regulated by the WEE1 kinase. WEE1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis and allowing time for DNA repair.
This compound (AZD1775) is a potent and selective small-molecule inhibitor of WEE1. By inhibiting WEE1, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. In the context of high replicative stress due to CCNE1 amplification, this leads to mitotic catastrophe and subsequent apoptotic cell death, a classic example of synthetic lethality.[5]
Quantitative Data Summary
The clinical efficacy of this compound monotherapy in patients with CCNE1-amplified refractory solid tumors has been investigated in a multicenter, open-label, single-arm phase II clinical trial (NCT03253679).[1][2][3][4][6] The key findings from this pivotal study are summarized below.
Table 1: Efficacy of this compound in Patients with CCNE1-Amplified Refractory Solid Tumors[1][4][6]
| Endpoint | All Patients (n=30) | Epithelial Ovarian Cancer (n=14) |
| Objective Response Rate (ORR) | 27% (95% CI, 12 to 46) | 36% (95% CI, 13 to 65) |
| Stable Disease ≥ 6 months/Partial Response Rate | 37% (95% CI, 20 to 56) | 57% (95% CI, 29 to 82) |
| Median Progression-Free Survival (PFS) | 4.1 months (95% CI, 1.8 to 6.4) | 6.3 months (95% CI, 2.4 to 10.2) |
| Median Overall Survival (OS) | 9.9 months (95% CI, 4.8 to 15) | 14.9 months (95% CI, 8.9 to 20.9) |
| Median Duration of Response | 2.1 months | 6.3 months |
Table 2: Most Common Treatment-Related Adverse Events (TRAEs) in ≥15% of Patients[1][3][4][6]
| Adverse Event | Any Grade | Grade ≥3 |
| Diarrhea | 77% | 13% |
| Nausea | 70% | 7% |
| Anemia | 60% | 20% |
| Fatigue | 57% | 13% |
| Thrombocytopenia | 47% | 13% |
| Vomiting | 43% | 0% |
| Neutropenia | 30% | 13% |
| Decreased appetite | 27% | 0% |
| Abdominal pain | 23% | 3% |
| Leukopenia | 20% | 7% |
| Dehydration | 17% | 3% |
| Maculopapular rash | 17% | 0% |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action in CCNE1-Amplified Tumors
Caption: this compound's mechanism in CCNE1-amplified cells.
Preclinical to Clinical Experimental Workflow
Caption: Experimental workflow for this compound development.
Detailed Experimental Protocols
The following protocols are representative methodologies for key experiments cited in the preclinical evaluation of this compound in CCNE1-amplified tumors.
Determination of CCNE1 Amplification Status
CCNE1 amplification status in patient tumors for clinical trial enrollment (NCT03253679) was determined by a Clinical Laboratory Improvement Amendments (CLIA)-certified laboratory using next-generation sequencing (NGS) platforms such as FoundationOne or a targeted custom Ampliseq panel on the Ion Torrent Personal Genome Machine.[7]
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in CCNE1-amplified and non-amplified cancer cell lines.
Materials:
-
CCNE1-amplified (e.g., OVCAR-3, KURAMOCHI) and non-amplified (e.g., SK-OV-3) ovarian cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and allow to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.
Western Blotting for Pharmacodynamic Markers
Objective: To assess the effect of this compound on the phosphorylation of CDK1 (a direct target of WEE1) and other markers of DNA damage and apoptosis.
Materials:
-
CCNE1-amplified cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-15% Mini-PROTEAN® TGX™ Precast Protein Gels (Bio-Rad)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CDK1 (Tyr15)
-
Rabbit anti-CDK1
-
Rabbit anti-Cyclin E1
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Plate cells and treat with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) or for a time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control.
-
Harvest cells and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using ImageJ or similar software and normalize to the loading control.
In Vivo Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant in vivo model.
Materials:
-
CCNE1-amplified tumor tissue from a patient (obtained with informed consent)
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Surgically implant a small fragment (approximately 3x3 mm) of the patient's tumor subcutaneously into the flank of an NSG mouse.
-
Allow the tumor to grow to a palpable size (e.g., 150-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treat the mice with this compound (e.g., 60 mg/kg, once daily, 5 days on/2 days off) or vehicle control via oral gavage.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and overall health throughout the study.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the data by comparing the tumor growth inhibition between the treatment and control groups.
Conclusion
This compound demonstrates significant clinical activity in patients with CCNE1-amplified refractory solid tumors, particularly in epithelial ovarian cancer, with a manageable safety profile.[1][3][4][6] The strong preclinical rationale, based on the synthetic lethal interaction between CCNE1 amplification-induced replicative stress and WEE1 inhibition, is supported by these clinical findings. The experimental protocols provided in this guide offer a framework for further investigation into the mechanism of action of this compound and the identification of potential biomarkers of response and resistance. Future studies exploring this compound in combination with other therapeutic agents in CCNE1-amplified cancers are warranted.[1][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Multicenter Phase II Trial of the WEE1 Inhibitor this compound in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound in Refractory Solid Tumors With CCNE1 Amplification - The ASCO Post [ascopost.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
The Rationale for WEE1 Inhibition by Adavosertib in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the scientific rationale underpinning the use of Adavosertib, a potent and selective inhibitor of the WEE1 kinase, in oncological applications. WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition represents a strategic therapeutic intervention, particularly in cancers with specific genetic vulnerabilities. This document details the mechanism of action of this compound, the concept of synthetic lethality in the context of DNA damage response (DDR) deficiencies, and its clinical application as both a monotherapy and in combination with other anticancer agents. Quantitative data from preclinical and clinical studies are summarized, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core concepts.
The Role of WEE1 in Cell Cycle Control and the Rationale for its Inhibition
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various phases of the cell cycle monitor for cellular stress, such as DNA damage, and can halt progression to allow for repair. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged DNA.
WEE1 is a serine/threonine kinase that acts as a key negative regulator of the G2/M transition.[1] It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a crucial component of the Maturation Promoting Factor (MPF). By inhibiting CDK1, WEE1 prevents premature entry into mitosis, providing a window for DNA repair.[1]
Many cancer cells, especially those with mutations in the tumor suppressor gene TP53, have a defective G1/S checkpoint and are therefore heavily reliant on the G2/M checkpoint to repair DNA damage and maintain genomic stability.[2] This dependency creates a therapeutic window. Inhibition of WEE1 by this compound abrogates the G2/M checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis. This leads to a catastrophic cellular event known as "mitotic catastrophe," resulting in apoptosis.[2]
Mechanism of Action of this compound
This compound (also known as AZD1775 or MK-1775) is a small molecule inhibitor that selectively targets the ATP-binding domain of WEE1 kinase, thereby preventing the phosphorylation and inactivation of CDK1. This leads to an increase in CDK1 activity, driving cells into mitosis irrespective of their DNA integrity.
Synthetic Lethality: Exploiting Cancer-Specific Vulnerabilities
The concept of synthetic lethality is central to the rationale for WEE1 inhibition. Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is tolerated.[3] this compound leverages this principle in several key contexts:
-
TP53 Mutations: As mentioned, cancer cells with TP53 mutations lack a functional G1/S checkpoint and are highly dependent on the WEE1-mediated G2/M checkpoint for survival in the presence of DNA damage.[4][5] Inhibition of WEE1 in these cells creates a synthetic lethal interaction.
-
DNA Damage Response (DDR) Deficiencies: Cancers with defects in DDR pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), accumulate high levels of endogenous DNA damage. These cells are particularly reliant on the G2/M checkpoint for repair. WEE1 inhibition in this context leads to mitotic catastrophe.[3] This provides a strong rationale for combining this compound with PARP inhibitors, which also exploit HR deficiency.[6][7]
-
High Replication Stress: Cancer cells often exhibit high levels of replication stress due to oncogene activation, leading to an accumulation of DNA damage during the S phase.[8][9] Amplification of the CCNE1 gene, which encodes for Cyclin E1, is a key driver of replication stress.[10][11] These cells are highly dependent on WEE1 to stabilize replication forks and prevent their collapse.[8] WEE1 inhibition in CCNE1-amplified tumors exacerbates replication stress, leading to cell death.[10][11]
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Preclinical Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| WiDr | Colon Cancer | >300 (as single agent) | [4] |
| H1299 | Lung Cancer | >300 (as single agent) | [4] |
| Patient-Derived HGSOC | High-Grade Serous Ovarian Cancer | 500 (dose used for functional experiments) | [12] |
| Various | Various | Mean IC50 of 860 ± 980 | [13] |
Clinical Trial Data for this compound Monotherapy
| Trial Identifier | Cancer Type | Biomarker | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| NCT03253679 | Refractory Solid Tumors | CCNE1 Amplification | 30 | 27% | 4.1 | [10][11][14][15][16] |
| NCT03253679 (subgroup) | Epithelial Ovarian Cancer | CCNE1 Amplification | 14 | 36% | 6.3 | [10][11][14][15][16] |
| FOCUS4-C | Metastatic Colorectal Cancer | RAS/TP53 Mutant | 44 | - | 3.61 | [4][5] |
| Phase I | Refractory Solid Tumors | - | 25 | 8% (2 PRs) | - | [17] |
| NCT03284385 | SETD2-Altered Solid Tumors | SETD2 Mutation | 18 | 0% | - |
Clinical Trial Data for this compound in Combination Therapy
| Trial Identifier | Combination Agent | Cancer Type | N | ORR | Median PFS (months) | Reference |
| NCT01164995 | Carboplatin | TP53-mutant Platinum-Resistant Ovarian Cancer | 29 | 41% | 5.6 | [18][19] |
| NCT01357161 | Paclitaxel + Carboplatin | TP53-mutant Platinum-Sensitive Ovarian Cancer | 59 | 74.6% (ePFS/CA-125) | 7.9 | [20][21] |
| Phase II | Gemcitabine | Platinum-Resistant/Refractory Recurrent Ovarian Cancer | 61 | 23% | 4.6 | |
| FOCUS4-C (vs Active Monitoring) | - | RAS/TP53-mutant mCRC | 44 | - | 3.61 vs 1.87 | [4][5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the effects of WEE1 inhibition by this compound.
Cell Viability Assay (e.g., Crystal Violet or MTS/MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Staining (Crystal Violet):
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash extensively with water and allow the plates to dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for WEE1 Pathway Proteins
Objective: To detect changes in the expression and phosphorylation status of key proteins in the WEE1 signaling pathway.
Methodology:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CDK1 (Tyr15), total CDK1, WEE1, Cyclin B1, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Immunofluorescence for DNA Damage (γH2AX Foci)
Objective: To visualize and quantify DNA double-strand breaks as a marker of DNA damage.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.[1][22][23][24][25]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.[1][22][23][24][25]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[1][22][23][24][25]
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to WEE1 inhibition.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations [mdpi.com]
- 3. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Inhibition of WEE1 Is Effective in TP53- and RAS-Mutant Metastatic Colorectal Cancer: A Randomized Trial (FOCUS4-C) Comparing this compound (AZD1775) With Active Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WEE1 kinase protects the stability of stalled DNA replication forks by limiting CDK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multicenter Phase II Trial of the WEE1 Inhibitor this compound in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in Refractory Solid Tumors With CCNE1 Amplification - The ASCO Post [ascopost.com]
- 16. ascopubs.org [ascopubs.org]
- 17. mdpi.com [mdpi.com]
- 18. WEE1 inhibitor this compound in combination with carboplatin in advanced TP53 mutated ovarian cancer: A biomarker-enriched phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. crpr-su.se [crpr-su.se]
- 23. benchchem.com [benchchem.com]
- 24. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Adavosertib: A Technical Guide to its Impact on Cell Cycle Progression and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, small molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] In normal cells, the G1/S checkpoint, primarily controlled by p53, allows for the repair of DNA damage before replication.[3] However, many cancer cells harbor p53 mutations, rendering the G1/S checkpoint dysfunctional.[3] Consequently, these cancer cells become heavily reliant on the G2/M checkpoint to arrest the cell cycle and repair DNA damage before entering mitosis.[3][4]
This compound selectively targets and inhibits WEE1, a tyrosine kinase that phosphorylates and inactivates the Cyclin B-CDK1 complex, a key driver of mitotic entry.[4] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry of cells with unrepaired DNA damage.[4] This forced entry into mitosis with a damaged genome results in a cellular catastrophe known as mitotic catastrophe, ultimately leading to apoptosis (programmed cell death).[5] This mechanism of action makes this compound a promising therapeutic agent, particularly for cancers with p53 mutations that are dependent on the G2/M checkpoint for survival.[3]
This technical guide provides an in-depth overview of this compound's effects on cell cycle progression and apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
This compound's Impact on Cell Cycle Progression
This compound's primary mechanism of action involves the abrogation of the G2/M checkpoint, leading to a significant accumulation of cells in the G2/M phase of the cell cycle.[6][7] This effect is a direct consequence of WEE1 inhibition and the subsequent premature activation of the Cyclin B-CDK1 complex.
Quantitative Analysis of Cell Cycle Arrest
The following table summarizes the effects of this compound on cell cycle distribution in various cancer cell lines as determined by flow cytometry analysis of DNA content.
| Cell Line | Cancer Type | This compound Concentration (nM) | Treatment Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 500 | 72 | Vehicle: ~45, this compound: ~18 | Vehicle: ~41, this compound: ~24 | Vehicle: 14.4, this compound: 58.3 | [8] |
| CAOV3 | High-Grade Serous Ovarian Cancer | 500 | 72 | Vehicle: ~48, this compound: ~21 | Vehicle: ~36, this compound: ~34 | Vehicle: 16.0, this compound: 45.3 | [8] |
| M048i | High-Grade Serous Ovarian Cancer | 500 | 72 | Vehicle: ~40, this compound: ~13 | Vehicle: ~36, this compound: ~33 | Vehicle: 23.9, this compound: 54.0 | [8] |
| OC002 | High-Grade Serous Ovarian Cancer | 500 | 72 | Vehicle: ~45, this compound: ~18 | Vehicle: ~30, this compound: ~25 | Vehicle: 24.8, this compound: 57.2 | [8] |
| HCT116 | Colorectal Cancer | 250 | 48 | Data not specified | Abrogation of intra-S phase arrest observed | Data not specified | [9] |
| DLD1 | Colorectal Cancer | 1000 | 24 | Significant Decrease | Data not specified | Significant Increase | [10] |
| KM12SM | Colorectal Cancer | 1000 | 24 | Significant Decrease | Data not specified | Significant Increase | [10] |
| BHP7-13 | Differentiated Thyroid Cancer | 500 | 48 | Data not specified | Data not specified | Significant Increase | [6] |
| K1 | Differentiated Thyroid Cancer | 500 | 48 | Data not specified | Data not specified | Significant Increase | [6] |
| FTC-133 | Differentiated Thyroid Cancer | 500 | 24 | Data not specified | Data not specified | Significant Increase | [6] |
| FTC-238 | Differentiated Thyroid Cancer | 500 | 24 | Data not specified | Data not specified | Significant Increase | [6] |
This compound's Induction of Apoptosis
By forcing cells with damaged DNA to enter mitosis, this compound triggers a cascade of events leading to apoptotic cell death.[11] The accumulation of genomic instability during this premature mitosis is a key driver of apoptosis.[4]
Quantitative Analysis of Apoptosis
The following table summarizes the pro-apoptotic effects of this compound in various cancer cell lines, as measured by Annexin V staining and flow cytometry.
| Cell Line | Cancer Type | This compound Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound) | Reference |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 500 | 72 | 8.9 | 26.7 | [8] |
| CAOV3 | High-Grade Serous Ovarian Cancer | 500 | 72 | 12.6 | 31.5 | [8] |
| M048i | High-Grade Serous Ovarian Cancer | 500 | 72 | 11.9 | 25.2 | [8] |
| HCT116 | Colorectal Cancer | 250 | 24 | Not specified | Significantly increased | [9] |
| 8505C | Anaplastic Thyroid Cancer | 500 | 72 | Not specified | Significantly increased (early apoptotic) | [11] |
| 8305C | Anaplastic Thyroid Cancer | 500 | 48 | Not specified | Significantly increased (early apoptotic) | [11] |
| KAT18 | Anaplastic Thyroid Cancer | 500 | 48 | Not specified | Significantly increased (early apoptotic) | [11] |
| BHP7-13 | Differentiated Thyroid Cancer | 500 | 48 | 1.8 | 4.1 (early apoptotic) | [6] |
| K1 | Differentiated Thyroid Cancer | 500 | 48 | 0.6 | 8.4 (early apoptotic) | [6] |
| FTC-133 | Differentiated Thyroid Cancer | 500 | 48 | 1.1 | 5.0 (early apoptotic) | [6] |
| FTC-238 | Differentiated Thyroid Cancer | 500 | 24 | 0.9 | 3.4 (early apoptotic) | [6] |
IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a summary of this compound's IC50 values in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | 131 | [9] |
| NCI-H295R | Adrenocortical Carcinoma | 1170 | [1] |
| JIL-2266 | Adrenocortical Carcinoma | 1350 | [1] |
| CU-ACC2 | Adrenocortical Carcinoma | 400 | [1] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (or equivalent red fluorescence) parameter to visualize the DNA content. Gate on single cells to exclude doublets and aggregates. The G1 peak should appear at a certain fluorescence intensity, and the G2/M peak should appear at approximately double that intensity. The S phase will be the region between the G1 and G2/M peaks.
Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This protocol describes the detection of apoptotic cells using Annexin V-FITC and propidium iodide (PI) staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Key Cell Cycle and Apoptosis Markers
This protocol provides a general framework for detecting key proteins involved in this compound's mechanism of action, such as Cyclin B1, phospho-CDK1 (Tyr15), cleaved PARP, and γH2AX.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1 (Tyr15), anti-cleaved PARP, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of this compound's Action
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Item - Supplementary Protocol S1 from A Phase II Trial of the WEE1 Inhibitor this compound in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor this compound (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies of Adavosertib in Colorectal Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical and clinical studies evaluating Adavosertib (AZD1775), a selective WEE1 kinase inhibitor, in various colorectal cancer (CRC) models. The document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways and workflows.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor of WEE1 kinase, a crucial regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting WEE1, this compound leads to the abrogation of this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely.[3][4] This results in mitotic catastrophe and subsequent apoptosis, particularly in cancer cells with a deficient G1/S checkpoint, which are often characterized by mutations in genes like TP53.[1][2] Furthermore, WEE1 inhibition can induce replication stress during the S phase.[5] The therapeutic hypothesis is that tumors with both RAS and TP53 mutations, which have a defective G1/S checkpoint and elevated replication stress, would be particularly vulnerable to WEE1 inhibition, creating a synthetic lethal interaction.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in colorectal cancer.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Genotype | Parameter | Value | Reference |
| HCT116 | TP53-wildtype | IC50 | 0.1310 µM | [3] |
Table 2: Clinical Efficacy of this compound in RAS/TP53-Mutant Metastatic Colorectal Cancer (FOCUS4-C Trial)
| Parameter | This compound (n=44) | Active Monitoring (n=25) | Hazard Ratio (HR) [95% CI] | P-value | Reference |
| Median Progression-Free Survival (PFS) | 3.61 months | 1.87 months | 0.35 [0.18-0.68] | 0.0022 | [5][7] |
| Median Overall Survival (OS) | 14.0 months | 12.8 months | 0.92 [0.44-1.94] | 0.93 | [5][7] |
Table 3: Subgroup Analysis of Progression-Free Survival in the FOCUS4-C Trial
| Subgroup | Hazard Ratio (HR) [95% CI] | P-value for Interaction | Reference |
| Left-Sided Tumors | 0.24 [0.11-0.51] | 0.043 | [5][7] |
| Right-Sided Tumors | 1.02 [0.41-2.56] | [5][7] | |
| KRAS Codon 12/13 Mutations | Significant Benefit | 0.014 | [5] |
| Other KRAS or NRAS Mutations | No Detectable Benefit | [5] |
Table 4: Grade 3 Toxicities in the FOCUS4-C Trial
| Adverse Event | This compound (%) | Reference |
| Diarrhea | 9% | [5][7] |
| Nausea | 5% | [5][7] |
| Neutropenia | 7% | [5][7] |
Experimental Protocols
In Vitro Cell-Based Assays
Cell Line and Culture: The human colorectal cancer cell line HCT116 (TP53-wildtype) was utilized.[3] Cells were cultured in appropriate media and incubated at 37°C in a humidified atmosphere with 5% CO2.[2]
Cell Viability Assay (WST-1 and Crystal Violet): HCT116 cells were treated with varying concentrations of this compound for 24 to 72 hours.[3] Cell viability was subsequently assessed using Water-Soluble Tetrazolium 1 (WST-1) and crystal violet assays to determine the half-maximal inhibitory concentration (IC50).[3]
Cell Migration Assay (Wound Healing): A wound healing assay was performed to evaluate the effect of this compound on cell migration.[3] Confluent cell monolayers were scratched to create a "wound," and the rate of closure was monitored over time in the presence or absence of the drug.[3]
Cell Cycle Analysis (Flow Cytometry): HCT116 cells were treated with this compound for 48 hours.[3] Cells were then harvested, fixed, and stained with a DNA-intercalating dye (e.g., Propidium Iodide).[8] The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[3][8]
Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, this compound-treated cells were stained with Annexin V and a viability dye.[8] Flow cytometry was used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
FOCUS4-C Clinical Trial Protocol
Patient Population: Patients with newly diagnosed metastatic colorectal cancer were screened for TP53 and RAS mutations.[5][7] Eligible patients had both mutations and had stable disease or a response after 16 weeks of first-line chemotherapy.[5][9]
Study Design: This was a Phase II randomized trial.[5] Patients were randomly assigned in a 2:1 ratio to receive either this compound or active monitoring.[5][7]
Treatment Regimen: this compound was administered orally at a dose of 250 mg or 300 mg once daily on days 1-5 and 8-12 of a 21-day cycle.[5][9] Treatment continued until disease progression, unacceptable toxicity, or death.[5]
Primary Outcome: The primary endpoint of the study was progression-free survival (PFS).[5][7]
Signaling Pathways and Workflows
This compound Mechanism of Action in p53-Deficient CRC
Caption: Mechanism of this compound in p53-deficient colorectal cancer cells.
FOCUS4-C Clinical Trial Workflow
Caption: Workflow of the FOCUS4-C clinical trial for this compound.
Experimental Workflow for In Vitro Analysis
Caption: General workflow for preclinical in vitro evaluation of this compound.
References
- 1. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-agent this compound Shows Anticancer Effects Against Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Single-agent this compound Shows Anticancer Effects Against Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Inhibition of WEE1 Is Effective in TP53- and RAS-Mutant Metastatic Colorectal Cancer: A Randomized Trial (FOCUS4-C) Comparing this compound (AZD1775) With Active Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. admaconcology.com [admaconcology.com]
Adavosertib (MK-1775): A Technical Guide to its Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as MK-1775 or AZD1775) is a first-in-class, potent, and highly selective small-molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3][4] By targeting WEE1, this compound disrupts the normal DNA damage response in cancer cells, leading to premature mitotic entry and subsequent cell death, a process known as mitotic catastrophe. This mechanism is particularly effective in tumors with defects in the G1 checkpoint, most notably those with p53 mutations, which are highly reliant on the G2/M checkpoint for survival after DNA damage. This guide provides a comprehensive overview of the discovery, development timeline, mechanism of action, and key experimental data related to this compound.
Discovery and Development Timeline
The development of this compound represents a significant advancement in the field of targeted cancer therapy, focusing on the synthetic lethality approach by exploiting cancer cell-specific vulnerabilities.
-
Pre-2009: Foundational research into the role of WEE1 kinase in cell cycle regulation and the DNA damage response laid the groundwork for targeting this protein in cancer.
-
2009: The discovery of MK-1775 as a potent and selective WEE1 inhibitor was first reported. Preclinical studies demonstrated its ability to abrogate the G2 checkpoint and sensitize p53-deficient cancer cells to DNA-damaging agents.
-
Circa 2010: The synthesis of a key intermediate for this compound production was described, highlighting the chemical development of the compound.[5]
-
2011-2012: The first Phase I clinical trials of this compound were initiated to evaluate its safety, tolerability, and pharmacokinetics as a monotherapy and in combination with chemotherapy in patients with advanced solid tumors (e.g., NCT00648648).[6][7]
-
2013-Present: A multitude of Phase I and II clinical trials have been conducted to explore the efficacy of this compound in various cancer types, including ovarian, pediatric, and other solid tumors, and in combination with a range of anti-cancer agents.[1][6][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Mechanism of Action: The WEE1 Signaling Pathway
This compound's primary mechanism of action is the inhibition of WEE1 kinase. In a healthy cell cycle, WEE1 acts as a gatekeeper for entry into mitosis (M phase) by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). This provides time for DNA repair before cell division. In many cancer cells, particularly those with a mutated or non-functional p53, the G1 checkpoint is compromised. These cells become heavily dependent on the G2 checkpoint, which is regulated by the ATR/CHK1/WEE1 pathway, to repair DNA damage before entering mitosis.
By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1, leading to its premature activation. This forces the cancer cell to enter mitosis with damaged DNA, resulting in mitotic catastrophe and apoptosis.
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibition of WEE1 kinase in various preclinical assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (WEE1 Kinase) | 5.2 nM | Cell-free assay | [2][3][4] |
| EC50 (pCDK1 Inhibition) | 49 nM | WiDr (colon cancer) | [21] |
| IC50 (Cell Viability) | 0.1310 µM | HCT116 (colon cancer) | [28] |
Preclinical Pharmacokinetics in Animal Models
Key Clinical Trials Data
This compound has been evaluated in numerous clinical trials across a range of malignancies. The following tables summarize key efficacy and safety data from selected trials.
Table 1: this compound Monotherapy in Solid Tumors
| Trial ID | Phase | Cancer Type | N | Dosing Regimen | ORR (%) | PFS (months) | OS (months) | Key Grade ≥3 AEs (%) | Reference |
| NCT02095132 | II | Refractory Solid Tumors with CCNE1 Amplification | 30 | 300 mg QD, Days 1-5 & 8-12 of 21-day cycle | 27 | 4.1 | 9.9 | Anemia (20), Neutropenia (17), Diarrhea (17) | [11][13][14][15][16][25] |
| - | I | Advanced Solid Tumors | 42 | Once-daily, Days 1-5 & 8-12 of 21-day cycle | 14 | - | - | Lymphopenia (29), Anemia (21), Leukopenia (21) | [17] |
| ADAGIO (NCT04590248) | IIb | Uterine Serous Carcinoma | 104 | 300 mg QD | 26 | 2.8 | 9.6 | Neutropenia, Sepsis | [22] |
Table 2: this compound in Combination Therapy
| Trial ID | Phase | Cancer Type | N | Combination Regimen | ORR (%) | PFS (months) | OS (months) | Key Grade ≥3 AEs (%) | Reference |
| NCT01357161 | II | Platinum-sensitive, TP53-mutant Ovarian Cancer | 121 | This compound (225 mg BID, 2.5 days) + Carboplatin/Paclitaxel | - | 7.9 vs 7.3 (placebo) | - | Diarrhea, Vomiting, Anemia | [6][18][20] |
| NCT02151292 | II | Platinum-resistant Ovarian Cancer | 99 | This compound (175 mg QD) + Gemcitabine | 21 vs 3 (placebo) | 4.6 vs 3.0 (placebo) | 11.5 vs 7.2 (placebo) | Neutropenia (62), Thrombocytopenia (31) | [19][23][24] |
| ADVL1312 | I | Relapsed Pediatric Solid Tumors | 27 | This compound (85 mg/m²) + Irinotecan (90 mg/m²) | - | - | - | Dehydration | [1][8][9][10][27] |
Experimental Protocols
Western Blotting for Phospho-CDK1 (Tyr15) Inhibition
This protocol describes a general workflow for assessing the pharmacodynamic effect of this compound on its direct target, CDK1.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, HCT116) and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).[28][29][30]
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[30]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[30]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-CDK1 (Tyr15), total CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CDK1 compared to total CDK1 and the loading control.
Flow Cytometry for Cell Cycle Analysis
This protocol outlines a general method to assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).[28][31]
-
Cell Harvesting and Washing: Harvest the cells by trypsinization, then wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.[32][33]
-
DNA Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye such as propidium iodide (PI) and RNase A to prevent staining of double-stranded RNA.[32][33][34]
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission.
-
Analysis: Gate the cell populations based on their DNA content (fluorescence intensity) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound treatment is expected to cause a decrease in the G2/M population and an increase in sub-G1 (apoptotic) cells.
Conclusion
This compound continues to be a promising therapeutic agent, particularly in cancers with specific genetic backgrounds such as TP53 mutations and CCNE1 amplification. Its development has highlighted the potential of targeting cell cycle checkpoints as a viable anti-cancer strategy. Ongoing and future clinical trials will further define its role in the oncology treatment landscape, both as a monotherapy and in combination with other agents, with the goal of improving outcomes for patients with difficult-to-treat cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reaction kinetics for the synthesis of an anti-cancer drug (this compound) precursor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Dose Escalation Study of this compound (MK-1775) in Combination With Either Gemcitabine, Cisplatin, or Carboplatin in Adults With Advanced Solid Tumors (MK-1775-001) [clin.larvol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Clinical Trial of the Wee1 Inhibitor this compound (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors: A COG Phase I Consortium Report (ADVL1312) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. [PDF] Phase I Clinical Trial of the Wee1 Inhibitor this compound (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors: A COG Phase I Consortium Report (ADVL1312) | Semantic Scholar [semanticscholar.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Multicenter Phase II Trial of the WEE1 Inhibitor this compound in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in Refractory Solid Tumors With CCNE1 Amplification - The ASCO Post [ascopost.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Biomarker-enriched, Randomized Phase II Trial of this compound (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound plus gemcitabine for platinum-resistant or platinum-refractory recurrent ovarian cancer: a double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Study of this compound (MK-1775) in Combination With Paclitaxel and Carboplatin Versus Paclitaxel and Carboplatin Alone for Participants With Platinum-Sensitive Ovarian Tumors With the P53 Gene Mutation (MK-1775-004) [clin.larvol.com]
- 21. researchgate.net [researchgate.net]
- 22. onclive.com [onclive.com]
- 23. ascopubs.org [ascopubs.org]
- 24. Gemcitabine plus this compound for platinum-resistant/refractory recurrent ovarian cancer: A randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multicenter Phase II Trial of the WEE1 Inhibitor this compound in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 31. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cancer.wisc.edu [cancer.wisc.edu]
- 33. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
Beyond WEE1: An In-Depth Technical Guide to the Cellular Targets of Adavosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a potent, first-in-class small molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] By targeting WEE1, this compound forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism has shown promise in sensitizing cancer cells to DNA-damaging agents, particularly in tumors with p53 deficiencies.[2] However, a growing body of evidence indicates that the therapeutic effects and potential toxicities of this compound may not be solely attributable to its inhibition of WEE1. This guide provides a comprehensive technical overview of the known cellular targets of this compound beyond WEE1 kinase, presenting quantitative data on its off-target activities, detailed experimental protocols for target identification and validation, and visualizations of the implicated signaling pathways.
Cellular Targets of this compound Beyond WEE1
While this compound is highly selective for WEE1, kinome-wide screening and proteomic analyses have identified several other protein kinases that are inhibited by this compound, albeit at generally lower potencies. The most significant of these off-targets is Polo-like kinase 1 (PLK1), a key regulator of mitosis.[3] The dual inhibition of WEE1 and PLK1 by this compound likely contributes to its synergistic anti-tumor activity.
Quantitative Analysis of this compound's Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of this compound against its primary target, WEE1, and its identified off-targets. This data is compiled from in vitro kinase assays and cellular target engagement studies.
| Target Kinase | Assay Type | IC50 (nM) | Percent Occupancy @ 1µM | Reference |
| WEE1 | In vitro kinase assay | 5.2 | >90% | [1][2] |
| PLK1 | In vitro kinase assay | 28 | 88% | [3] |
| YES1 | In vitro kinase assay | 14 | 85% | [4] |
| PLK2 | NanoBRET | - | >50% | [3] |
| PLK3 | NanoBRET | - | ~50% | [3] |
| MAPKAPK3 | NanoBRET | - | >50% | [3] |
| GSK3A | NanoBRET | - | >50% | [3] |
| GSK3B | NanoBRET | - | >50% | [3] |
| MAPKAPK5 | NanoBRET | - | >50% | [3] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the disruption of the G2/M checkpoint by inhibiting WEE1. WEE1 is a tyrosine kinase that phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. By inhibiting WEE1, this compound leads to the premature activation of CDK1, forcing cells into mitosis before DNA repair is complete.
The off-target inhibition of PLK1 by this compound further disrupts mitotic progression. PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. PLK1 also contributes to the activation of the CDK1/Cyclin B complex by phosphorylating and activating the phosphatase CDC25 and promoting the degradation of WEE1.[5][6] Therefore, this compound's dual inhibition of WEE1 and PLK1 creates a synergistic effect, potently driving cells into a catastrophic mitotic state.
Furthermore, there is evidence of a synergistic anti-tumor effect when this compound is combined with inhibitors of Aurora Kinase A (AURKA), another key mitotic regulator.[7][8] While direct inhibition of AURKA by this compound has not been definitively established, the interplay between the WEE1, PLK1, and AURKA pathways in controlling mitotic entry presents a complex network that is profoundly disrupted by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the cellular targets of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., WEE1, PLK1, YES1)
-
Kinase-specific substrate (e.g., UBE2L3 for WEE1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound serial dilutions
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a drug to its target protein.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-fused kinase targets (e.g., NLuc-WEE1, NLuc-PLK1)
-
NanoBRET™ Kinase Tracer
-
This compound serial dilutions
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
Luminometer with BRET-compatible filters
Procedure:
-
Transfect HEK293 cells with the NLuc-kinase fusion plasmid.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the NanoBRET™ Tracer and this compound dilutions to the cells.
-
Incubate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and incubate for 10 minutes at room temperature.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) luminescence signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Determine the IC50 value by plotting the NanoBRET™ ratio against the this compound concentration and fitting to a dose-response curve.[3]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound serial dilutions
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).[9]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a potent WEE1 inhibitor with significant clinical potential. However, a comprehensive understanding of its cellular activity must take into account its off-target effects, most notably the inhibition of PLK1. The dual targeting of these two critical mitotic regulators likely contributes to the potent anti-tumor activity of this compound. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex pharmacology of this compound and to design rational combination therapies that leverage its multi-targeted mechanism of action. Further research is warranted to fully elucidate the clinical implications of this compound's off-target profile and to identify biomarkers that can predict patient response and potential toxicities.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]
- 3. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Aurora kinase A (AURKA) and WEE1 inhibition demonstrates synergistic antitumor effect in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Aurora Kinase A (AURKA) and WEE1 Inhibition Demonstrates Synergistic Antitumor Effect in Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
Adavosertib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adavosertib (AZD1775), a potent and selective small molecule inhibitor of WEE1 kinase, is a promising anti-cancer agent that functions by disrupting the G2/M cell cycle checkpoint. This mechanism forces tumor cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][2] Beyond its direct cytotoxic effects on tumor cells, emerging evidence reveals that this compound significantly modulates the tumor microenvironment (TME), enhancing anti-tumor immunity and overcoming resistance to conventional therapies. This technical guide provides an in-depth analysis of this compound's effects on the TME, focusing on its immunomodulatory properties and interactions with stromal components.
Core Mechanism of Action: WEE1 Inhibition and Mitotic Catastrophe
This compound's primary mechanism of action is the inhibition of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[3] In many cancer cells, particularly those with p53 mutations, the G1/S checkpoint is dysfunctional, making them heavily reliant on the G2/M checkpoint for DNA repair before mitotic entry.[2] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), leading to the premature activation of the CDK1/Cyclin B complex.[2] This forces cells with unrepaired DNA damage to enter mitosis, resulting in genomic instability and ultimately, cell death through mitotic catastrophe.[1]
Modulation of the Tumor Immune Microenvironment
This compound orchestrates a shift in the TME from an immunosuppressive to an immunopermissive state through multiple mechanisms.
Enhancement of T-Cell-Mediated Immunity
Preclinical and clinical studies have demonstrated that this compound treatment can increase the infiltration and activation of cytotoxic CD8+ T lymphocytes within the tumor.[4][5] This effect is, in part, mediated by the activation of innate immune signaling pathways within cancer cells.
-
Activation of the cGAS-STING Pathway: this compound-induced DNA damage and the resulting accumulation of cytosolic DNA fragments activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[6] This leads to the production of type I interferons (IFNs) and pro-inflammatory chemokines, such as CXCL10 and CCL5, which are crucial for the recruitment of CD8+ T cells into the TME.[6]
-
Upregulation of STAT1 Signaling: this compound has been shown to increase the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1), a key transcription factor in the IFN signaling pathway.[6] Activated STAT1 further promotes the expression of IFN-stimulated genes, enhancing the anti-tumor immune response.
-
Modulation of PD-L1 Expression: The activation of the STAT1 pathway by this compound can also lead to an upregulation of Programmed Death-Ligand 1 (PD-L1) expression on tumor cells.[6] While this may seem counterintuitive, it provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis. The combination has shown synergistic effects in preclinical models, leading to marked tumor regression.[7]
Impact on Other Immune Cell Subsets
While the most pronounced effect of this compound is on CD8+ T cells, it also influences other immune cell populations within the TME.
-
Regulatory T Cells (Tregs): Some studies suggest that WEE1 inhibition can suppress regulatory T cells, which are known to dampen anti-tumor immunity.[5]
-
Natural Killer (NK) Cells: this compound treatment has been observed to increase the accumulation of NK cells in tumors.[4]
Remodeling of the Tumor Stroma
The tumor stroma, consisting of cancer-associated fibroblasts (CAFs), extracellular matrix (ECM), and blood vessels, plays a critical role in tumor progression and therapy resistance. This compound has been shown to suppress stromal reactions, potentially by reducing the activity of CAFs and remodeling the ECM to facilitate immune cell infiltration.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.
Table 1: Clinical Efficacy of this compound in Combination Therapies
| Cancer Type | Combination Agent | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Metastatic Triple-Negative Breast Cancer (mTNBC) | Cisplatin | First- or second-line therapy | 26% | 4.9 months | [8][9] |
| Platinum-Resistant Ovarian Cancer (PROC) | Carboplatin | TP53 mutated | 41% | 5.6 months | [10][11] |
| Refractory Solid Tumors | Monotherapy | CCNE1 amplification | 27% (36% in ovarian cancer) | 4.1 months (6.3 months in ovarian cancer) | [12][13] |
Table 2: Immunomodulatory Effects of this compound in Preclinical Models
| Cancer Model | Treatment | Key Immunological Change | Citation(s) |
| HPV+ Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound Monotherapy | Selective increase in CD8+ T cells and NK cell accumulation | [4] |
| Small Cell Lung Cancer (SCLC) | This compound Monotherapy | Increased tumor-infiltrating T cells; Activation of cGAS/STING and STAT1 pathways | [6] |
| Colorectal Cancer (CRC) | This compound Monotherapy | Increased infiltration of CD8-positive T cells; Upregulation of Th1 and Th17 cells; Suppression of regulatory T cells | [5] |
Detailed Experimental Protocols
RNA Sequencing of Tumor Biopsies
-
Objective: To analyze the gene expression profiles of tumors before and after this compound treatment to identify changes in signaling pathways and immune-related gene signatures.
-
Protocol:
-
Sample Collection and Preparation: Obtain fresh-frozen or FFPE tumor biopsies. For FFPE samples, deparaffinize using xylene and rehydrate through a series of ethanol washes.
-
RNA Extraction: Extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between pre- and post-treatment samples using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Set Enrichment Analysis (GSEA): Use tools like GSEA or DAVID to identify enriched biological pathways and gene sets among the differentially expressed genes.[12]
-
-
Immunohistochemistry (IHC) for CD8 and PD-L1
-
Objective: To visualize and quantify the infiltration of CD8+ T cells and the expression of PD-L1 in the tumor microenvironment.
-
Protocol:
-
Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded ethanol solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution (e.g., serum-free protein block).
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against CD8 (e.g., rabbit anti-CD8) and PD-L1 (e.g., rabbit anti-PD-L1) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the staining using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Image Analysis: Acquire images using a brightfield microscope and quantify the percentage of CD8+ cells and the intensity and percentage of PD-L1 staining on tumor cells and immune cells.
-
Flow Cytometry for Immune Cell Profiling
-
Objective: To perform a detailed quantitative analysis of various immune cell populations within the tumor.
-
Protocol:
-
Tumor Dissociation: Mince fresh tumor tissue and digest with an enzymatic cocktail (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Wash the cells in FACS buffer (PBS with 2% FBS).
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers for different immune cell types (e.g., CD45 for all immune cells, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FOXP3 for regulatory T cells, CD56 for NK cells).
-
For intracellular markers like FOXP3, fix and permeabilize the cells before staining.
-
-
Data Acquisition: Acquire the stained cells on a multi-color flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using software like FlowJo or FCS Express to gate on specific cell populations and quantify their frequencies and phenotypes.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound inhibits WEE1, preventing CDK1 inactivation and forcing premature mitosis, leading to apoptosis.
Caption: this compound activates the cGAS-STING pathway, leading to immune cell recruitment and PD-L1 expression.
Caption: A typical workflow for RNA sequencing analysis of tumor biopsies to study gene expression changes.
Conclusion and Future Directions
This compound's ability to not only directly target tumor cells but also to favorably modulate the tumor microenvironment positions it as a highly promising agent in the oncology pipeline. Its capacity to induce an immunogenic TME, characterized by increased T-cell infiltration and activation of innate immune signaling, provides a strong rationale for its use in combination with immune checkpoint inhibitors and other immunotherapies. Future research should focus on further elucidating the complex interplay between this compound and various components of the TME, identifying predictive biomarkers for response, and optimizing combination strategies to maximize clinical benefit for patients with a broad range of malignancies.
References
- 1. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-L1 expression and CD8 positive lymphocytes in human neoplasms: A tissue microarray study on 11,838 tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rewiring the T cell-suppressive cytokine landscape of the tumor microenvironment: a new frontier for precision anti-cancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 6. crownbio.com [crownbio.com]
- 7. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Maximizing Small Biopsy Patient Samples: Unified RNA-Seq Platform Assessment of over 120,000 Patient Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Multicenter Phase II Trial of the WEE1 Inhibitor this compound in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adaptive NK cells resist regulatory T cell suppression driven by IL-37 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Adavosertib In Vitro Cell Viability Assay
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective small-molecule inhibitor of the Wee1 kinase.[1][2][3] Wee1 is a crucial cell cycle checkpoint kinase that regulates the G2/M transition.[4][5] By phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1), Wee1 prevents cells with DNA damage from entering mitosis, thereby allowing time for DNA repair.[5][6][7][8] Many cancer cells, particularly those with p53 mutations, lack a functional G1 checkpoint and are heavily reliant on the G2 checkpoint for survival.[6][9] Inhibition of Wee1 by this compound abrogates the G2 checkpoint, forcing these cells into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[4][5][7] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on cell viability using a colorimetric MTT assay.
This compound Mechanism of Action
This compound functions by selectively targeting the ATP-binding domain of Wee1 kinase.[3] This inhibition prevents the phosphorylation of CDK1 at the Tyr15 residue.[2][5] The lack of this inhibitory phosphorylation leads to the activation of the CDK1/Cyclin B complex, which is the primary driver of mitotic entry.[6][8] In cancer cells with a defective G1 checkpoint, forcing the cell cycle forward despite DNA damage results in cell death.[9]
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)[2]
-
Dimethyl sulfoxide (DMSO), sterile
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water, or pure DMSO)[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570-590 nm)
Procedure
1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound, for example, 10 mM. To do this for a 5 mg vial of this compound (M.W. 500.55 g/mol ), reconstitute the powder in 999 µL of DMSO.[2]
-
Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C.[2]
2. Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Harvest the cells using trypsin and perform a cell count (e.g., using a hemocytometer and Trypan blue).
-
Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the drug treatment period (typically 72 hours). This may range from 1,000 to 100,000 cells per well.
-
Seed the cells in a 96-well plate at the determined density in 100 µL of complete medium per well.
-
Include wells with medium only to serve as a blank control for background absorbance.
-
Incubate the plate for 12-24 hours to allow cells to attach and recover.
3. This compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common concentration range for initial experiments is 1 nM to 10,000 nM.[4][12]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Typically, each concentration and control should be tested in triplicate.
-
Incubate the plate for a desired exposure time. A 72-hour incubation is commonly used to assess the effect of this compound on cell viability.[4][12]
4. MTT Assay
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of ~0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours in a humidified incubator. During this time, purple formazan crystals will become visible in viable cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Alternatively, the plate can be left overnight in the incubator.
5. Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[10]
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound required to inhibit cell viability by 50%.[4]
Experimental Workflow
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes reported IC50 values for this compound across various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| Wee1 (enzyme assay) | - | 5.2 | [1][2][3] |
| A-427 | Lung Carcinoma | 158 | [1] |
| HCT116 | Colorectal Carcinoma | 131 | [12] |
| WiDr | Colorectal Adenocarcinoma | ~300 (antiproliferative effect) | [3] |
| H1299 | Non-small Cell Lung Cancer | ~300 (antiproliferative effect) | [3] |
| OVCAR8 | Ovarian Cancer | ~200-300 (from graph) | [4] |
| CAOV3 | Ovarian Cancer | ~200-300 (from graph) | [4] |
Note: IC50 values can vary significantly based on the specific assay conditions, incubation times, and cell line passage number. The data presented here is for comparative purposes.
Application Notes for Researchers
-
Cell Line Specificity: The sensitivity of cancer cells to this compound can be influenced by their genetic background, particularly the status of tumor suppressor genes like TP53.[5][6][9] It is recommended to test this compound on a panel of cell lines relevant to your research.
-
Assay Optimization: The optimal cell seeding density and MTT incubation time should be determined for each cell line to ensure a linear relationship between cell number and absorbance.
-
Solvent Control: Always include a vehicle control (DMSO) at the highest concentration used in the drug dilutions, as DMSO can have cytotoxic effects at higher concentrations.
-
Combination Studies: this compound has shown synergistic effects when combined with DNA-damaging agents like chemotherapy or radiation.[5][14] The described protocol can be adapted to evaluate such combination therapies.
-
Alternative Assays: While the MTT assay is robust, other viability assays like MTS, WST-1, or luminescent-based assays (e.g., CellTiter-Glo) can also be used.[11] These may offer advantages such as higher sensitivity or a simpler workflow (no solubilization step).[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Determining Adavosertib IC50 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective small molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting WEE1, this compound induces premature mitotic entry in cancer cells with damaged DNA, leading to mitotic catastrophe and apoptosis.[3][4] This mechanism is particularly effective in tumors with p53 mutations, which often rely on the G2/M checkpoint for survival.[1][5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and summarizes reported IC50 values.
Introduction
The WEE1 kinase plays a crucial role in preventing cells with DNA damage from entering mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1][6] this compound selectively targets WEE1, thereby abrogating the G2/M checkpoint.[3][5] This forces cells, particularly cancer cells with a defective G1 checkpoint (often due to p53 mutations), to enter mitosis prematurely, resulting in cell death.[4][6] The determination of this compound's IC50, the concentration at which it inhibits 50% of cancer cell growth, is a fundamental step in preclinical drug evaluation. This value provides a quantitative measure of the drug's potency against specific cancer cell types.
This compound IC50 Data in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in a range of cancer cell lines. These values were determined after a 72-hour drug treatment period.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | 131 |
| BHP7-13 | Differentiated Thyroid Cancer | 175.6 |
| K1 | Differentiated Thyroid Cancer | 71.8 |
| FTC-133 | Differentiated Thyroid Cancer | 118.4 |
| FTC-238 | Differentiated Thyroid Cancer | 98.5 |
| OVCAR8 | High-Grade Serous Ovarian Cancer | Not explicitly stated, but a 500 nM dose was selected based on IC50 calculation.[7] |
| CAOV3 | High-Grade Serous Ovarian Cancer | Not explicitly stated, but a 500 nM dose was selected based on IC50 calculation.[7] |
| M048i | High-Grade Serous Ovarian Cancer | Not explicitly stated, but a 500 nM dose was selected based on IC50 calculation.[7] |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay method.
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the inhibition of WEE1 kinase, which disrupts the G2/M cell cycle checkpoint. The following diagram illustrates this pathway.
Caption: this compound inhibits WEE1, leading to premature mitosis and cell death in cancer cells.
Experimental Protocol: Determining this compound IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[10]
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or SDS-HCl solution)[11]
-
Multi-well spectrophotometer (plate reader)
Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. This compound (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy this compound (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 7. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes and Protocols: Western Blot Analysis of Phospho-CDK1 (Tyr15) Following Adavosertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective small-molecule inhibitor of the WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, primarily through its inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at the Tyrosine 15 (Tyr15) residue.[3][4] This phosphorylation holds CDK1 in an inactive state, preventing premature entry into mitosis and allowing for DNA repair.[3][5] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes crucial for survival.[1][5]
By inhibiting WEE1, this compound prevents the phosphorylation of CDK1, leading to its activation and forcing cells to enter mitosis, often with damaged DNA.[6][7] This can result in mitotic catastrophe and subsequent apoptosis, making WEE1 a promising therapeutic target.[3][8] Western blot analysis of phosphorylated CDK1 (p-CDK1) at Tyr15 is a fundamental method to confirm the on-target activity of this compound and to study its downstream effects. A decrease in the p-CDK1 (Tyr15) signal is a direct indicator of WEE1 inhibition.[3][9]
These application notes provide a detailed protocol for performing Western blot analysis to measure changes in p-CDK1 (Tyr15) levels in cancer cell lines following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot experiment.
References
- 1. Facebook [cancer.gov]
- 2. Phase I Clinical Trial of the Wee1 inhibitor this compound (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors. A COG Phase 1 Consortium Report (ADVL1312) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 5. Clinical efficacy and molecular response correlates of the WEE1 inhibitor this compound combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 8. Frontiers | Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 9. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Adavosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective small-molecule inhibitor of the WEE1 kinase.[1][2] WEE1 is a critical negative regulator of the cell cycle, primarily acting at the G2/M checkpoint.[3][4] It exerts its function by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis.[4][5] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes crucial for DNA repair before cell division.[1][6] By inhibiting WEE1, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and apoptosis.[6][7] This makes WEE1 an attractive target for cancer therapy.
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells.[8] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[9] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[10] This application note provides a detailed protocol for using flow cytometry with propidium iodide staining to analyze the effects of this compound on the cell cycle of cultured cancer cells.
Signaling Pathway of WEE1 in Cell Cycle Regulation
The WEE1 kinase plays a pivotal role in the G2/M checkpoint control. The following diagram illustrates the core signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Adavosertib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Adavosertib (also known as MK-1775 or AZD1775), a potent and selective inhibitor of Wee1 kinase, in cell culture experiments. This compound's ability to abrogate the G2 DNA damage checkpoint makes it a valuable tool for cancer research and drug development.[1][2][3]
Mechanism of Action
This compound is an ATP-competitive inhibitor of Wee1 kinase with an IC50 of 5.2 nM in cell-free assays.[1][2][3] Wee1 is a critical regulator of the cell cycle, primarily at the G2/M checkpoint.[4][5][6] It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing entry into mitosis and allowing time for DNA repair.[6][7][8] In cancer cells, particularly those with p53 mutations, the G1/S checkpoint is often dysfunctional, making them highly reliant on the G2/M checkpoint for survival after DNA damage.[5][6][7] By inhibiting Wee1, this compound forces these cells to enter mitosis prematurely with damaged DNA, leading to mitotic catastrophe and apoptosis.[5][9]
Data Presentation
This compound Properties
| Property | Value |
| Synonyms | AZD1775, MK-1775 |
| Molecular Formula | C27H32N8O2 |
| Molecular Weight | 500.6 g/mol |
| CAS Number | 955365-80-7 |
| IC50 | 5.2 nM (for Wee1 kinase in cell-free assay)[1][2][3][10] |
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solutions |
| DMSO | Up to 240 mg/mL (479.42 mM)[11] | Aliquot and store at -20°C for up to 6 months or -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[3] |
| Water | Insoluble (<1 mg/mL)[1][12] | Not recommended for stock solution preparation. |
| Ethanol | Insoluble (<1 mg/mL)[1][12] | Not recommended for stock solution preparation. |
| Powder Form | Store at -20°C for up to 3 years.[1][11] |
Working Concentrations in Cell Culture
The optimal working concentration of this compound can vary depending on the cell line and experimental design. It is recommended to perform a dose-response curve to determine the IC50 for the specific cell line being used.
| Cell Line Type | Typical Concentration Range | Notes |
| Various Cancer Cell Lines | 30 nM - 10 µM | Lower concentrations (30-100 nM) may not have significant antiproliferative effects alone but can be effective in combination with DNA damaging agents.[1] |
| p53-deficient Human Colon Cancer Cells | ~300 nM | Sufficient to inhibit Wee1 by >80% and shows moderate antiproliferative effects.[1] |
| High-Grade Serous Ovarian Cancer (HGSOC) | 500 nM | Shown to induce apoptosis and inhibit proliferation and migration.[13] |
| Anaplastic Thyroid Cancer (ATC) cells | 180 - 373 nM (IC50) | The IC50 values were determined after 4 days of treatment.[14] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 999 µL of DMSO.[15]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required if the compound does not dissolve completely.[11]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the table above.[3]
Treatment of Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
Protocol:
-
Seed cells in multi-well plates, flasks, or dishes at the desired density and allow them to adhere overnight.
-
The following day, prepare the desired working concentrations of this compound by diluting the 10 mM stock solution in fresh cell culture medium.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[5][13]
-
Following incubation, proceed with downstream assays to assess the effects of this compound.
Assessing the Effects of this compound
A variety of assays can be used to evaluate the cellular response to this compound treatment:
-
Cell Viability/Proliferation Assays:
-
MTT or WST-8 assays: To measure metabolic activity as an indicator of cell viability.
-
Cell counting (e.g., using a hemocytometer or automated cell counter): To directly assess cell proliferation.
-
-
Apoptosis Assays:
-
Cell Cycle Analysis:
-
Propidium Iodide (PI) staining followed by flow cytometry: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[5]
-
-
Western Blotting:
Mandatory Visualizations
Caption: Workflow for this compound preparation and cell treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. Frontiers | Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of food on the pharmacokinetics of the WEE1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetechindia.com [lifetechindia.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | MK-1775 | Wee1 inhibitor | TargetMol [targetmol.com]
- 12. This compound (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy this compound (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 13. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Administering Adavosertib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Adavosertib (also known as AZD1775 or MK-1775), a potent and selective WEE1 kinase inhibitor, in mouse xenograft models. The following protocols and data summaries are intended to facilitate the design and execution of in vivo studies to assess the anti-tumor efficacy of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of WEE1 kinase, a crucial regulator of the G2/M cell cycle checkpoint.[1][2][3] By inhibiting WEE1, this compound prevents the phosphorylation and inactivation of cyclin-dependent kinase 1 (CDK1), leading to premature mitotic entry of cells with damaged DNA.[2][4] This abrogation of the G2/M checkpoint can result in mitotic catastrophe and subsequent apoptosis, particularly in cancer cells with a deficient G1 checkpoint, often due to p53 mutations.[2][5] Preclinical studies have demonstrated the single-agent efficacy of this compound and its ability to potentiate the effects of DNA-damaging chemotherapies and radiation in various cancer models.[6]
This compound Signaling Pathway
The WEE1 kinase plays a pivotal role in the cell cycle by ensuring that DNA replication and repair are complete before a cell enters mitosis. This compound disrupts this critical checkpoint.
Caption: this compound inhibits WEE1, leading to premature mitotic entry and apoptosis.
Data Presentation: this compound Dosing in Mouse Xenograft Models
The following table summarizes various dosing regimens for this compound administered as a single agent in preclinical mouse xenograft studies.
| Cancer Type | Cell Line/Model | Mouse Strain | Administration Route | Dosage | Schedule | Reference |
| Colorectal Cancer | MC38 | C57BL/6 | Oral | 50 mg/kg/day | Daily for 21 days | [7] |
| Anaplastic Thyroid Cancer | 8505C, 8305C | Nude mice | Oral | 50 mg/kg | Once a day, 5 days on / 2 days off for 3 cycles | [8] |
| HER2-expressing Colorectal Cancer | PDX | NSG | Oral | 60 mg/kg | 5 days on / 2 days off | [9] |
| HER2 low, Cyclin E amplified Gastroesophageal Cancer | PDX | NSG | Oral | 60 mg/kg | 5 days on / 2 days off | This compound Enhances Antitumor Activity of Trastuzumab Deruxtecan in HER2-Expressing Cancers.[9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Reconstitution of this compound:
-
This compound (AZD1775) is typically supplied as a lyophilized powder.[3]
-
To prepare a stock solution, reconstitute the powder in a suitable solvent such as DMSO to a concentration of 10 mM.[3]
-
Store the stock solution at -20°C for up to 3 months.[3] Aliquot to avoid repeated freeze-thaw cycles.
2. Formulation for Oral Gavage:
-
For oral administration to mice, the this compound stock solution needs to be formulated in a vehicle that is safe for animal consumption.
-
A common vehicle is 0.5% methylcellulose.
-
To prepare the dosing solution, dilute the DMSO stock solution of this compound in 0.5% methylcellulose to the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Prepare the formulation fresh daily or as per stability data for the specific formulation.
3. Administration:
-
Administer the this compound formulation to mice via oral gavage using an appropriate gauge gavage needle.
-
The volume of administration should be based on the mouse's body weight (typically 10 mL/kg).
Protocol 2: Mouse Xenograft Study Workflow
The following protocol outlines a typical workflow for a subcutaneous xenograft study to evaluate the efficacy of this compound.
Caption: A typical workflow for a mouse xenograft study with this compound.
1. Cell Line Selection and Culture:
-
Select a human cancer cell line of interest.
-
Culture the cells in the recommended medium and conditions to ensure they are in the logarithmic growth phase before implantation.
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., NSG, nude) to prevent rejection of the human tumor xenograft.[10]
-
House the animals in a specific pathogen-free environment.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium or saline.
-
Mix the cell suspension with an equal volume of Matrigel to support initial tumor growth.
-
Subcutaneously inject the cell/Matrigel mixture (typically 100-200 µL containing 1-10 million cells) into the flank of each mouse.[11]
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.[10]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
5. Drug Administration and Monitoring:
-
Administer this compound or the vehicle control to the respective groups according to the chosen dosing schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress.
6. Endpoint and Data Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a specified maximum size (e.g., 1000-2000 mm³), or at a predetermined time point.[10]
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the Tumor Growth Inhibition (TGI) as a measure of efficacy. TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.[10]
-
Tumors can be further processed for pharmacodynamic marker analysis (e.g., Western blotting for p-CDK1, immunohistochemistry for γH2AX).[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Detecting apoptosis with Annexin V staining after Adavosertib exposure
Application Note and Protocol
For Research Use Only.
Introduction
Adavosertib (AZD1775) is a potent and selective small molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature entry into mitosis, particularly in cells with DNA damage.[1][2] This disruption of the cell cycle can result in mitotic catastrophe and subsequent apoptosis, making this compound a promising therapeutic agent in oncology, especially for p53-deficient tumors that heavily rely on the G2/M checkpoint for DNA repair.[3]
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4][5] In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane. During early apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) for detection by flow cytometry.[4][5]
This application note provides a detailed protocol for the induction of apoptosis in cancer cells using this compound and the subsequent detection and quantification of apoptotic cells using Annexin V staining and flow cytometry. The combination of these techniques allows for a robust assessment of this compound's pro-apoptotic activity.
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism of action involves the inhibition of WEE1 kinase, which disrupts the normal cell cycle regulation and pushes cells with damaged DNA into mitosis, ultimately leading to apoptosis.
Caption: this compound inhibits WEE1, leading to premature mitotic entry and apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound-induced apoptosis using Annexin V staining.
Caption: Experimental workflow from cell treatment to data analysis.
Materials and Reagents
-
Cancer cell line of interest (e.g., p53-mutant cell line)
-
Complete cell culture medium
-
This compound (AZD1775)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and 10X Binding Buffer)
-
Sterile microcentrifuge tubes or flow cytometry tubes
-
Flow cytometer equipped with appropriate lasers and filters
Experimental Protocols
1. Cell Seeding and Treatment
-
Seed the cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvesting.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 500 nM). A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Treat the cells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the this compound treatment).
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal incubation period.[6]
2. Cell Harvesting
-
For suspension cells:
-
Gently transfer the cells from each well into sterile microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant.
-
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells, into sterile microcentrifuge tubes.
-
Wash the adherent cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Once the cells have detached, add complete medium to neutralize the trypsin and transfer the cell suspension to the corresponding microcentrifuge tubes containing the collected culture medium.
-
Centrifuge at 300 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant.
-
3. Annexin V and PI Staining
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension. Gently vortex the tubes.
-
Incubate the tubes for 15 minutes at room temperature in the dark.[7]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.
-
Analyze the samples by flow cytometry within one hour.
4. Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter settings for the fluorochromes used (e.g., FITC and PI).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest and exclude debris.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants correctly.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software. Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Establish four quadrants to differentiate the cell populations:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (less common).
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | Concentration | Incubation Time (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0.1% DMSO | 48 | 85.2 ± 3.1 | 5.3 ± 1.2 | 9.5 ± 2.5 |
| This compound | 500 nM | 48 | 55.7 ± 4.5 | 25.8 ± 3.8 | 18.5 ± 2.9 |
| This compound | 1000 nM | 48 | 38.4 ± 5.2 | 38.1 ± 4.1 | 23.5 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell harvesting was too harsh, causing membrane damage. | Handle cells gently. Avoid vigorous vortexing or high-speed centrifugation. |
| Weak Annexin V signal | Insufficient calcium in the staining buffer. | Ensure 1X Binding Buffer is prepared correctly and contains sufficient CaCl2. |
| High percentage of necrotic cells (Annexin V+/PI+) in treated samples | This compound concentration is too high or incubation is too long. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Low percentage of apoptotic cells | This compound concentration is too low or incubation is too short. | Increase the concentration of this compound and/or the incubation time. |
Conclusion
The protocol described in this application note provides a robust and reliable method for detecting and quantifying apoptosis induced by the WEE1 inhibitor this compound. By utilizing Annexin V and PI co-staining followed by flow cytometry, researchers can effectively assess the pro-apoptotic potential of this compound and other kinase inhibitors in various cancer cell lines. Careful optimization of drug concentration and incubation time is crucial for obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for γH2AX in Adavosertib-Treated Cells
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective small-molecule inhibitor of the WEE1 kinase.[1] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[2][3] In many cancer cells, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), the G2/M checkpoint is essential for DNA repair and survival.[4][5][6] By inhibiting WEE1, this compound forces these cells into premature mitotic entry with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[4][5]
A key biomarker for DNA double-strand breaks (DSBs) is the phosphorylation of histone H2AX at serine 139, forming γH2AX.[7][8][9] This phosphorylation event occurs rapidly at the sites of DSBs and serves as a platform for the recruitment of DNA repair proteins.[9][10] Immunofluorescence (IF) microscopy is a highly sensitive method for visualizing and quantifying γH2AX foci, where each focus is considered to represent a single DSB.[7][11] Therefore, IF staining for γH2AX is a valuable tool to assess the extent of DNA damage induced by agents like this compound.[4][12] Treatment with this compound is expected to lead to an increase in γH2AX foci, indicating an accumulation of DNA damage and serving as a pharmacodynamic biomarker of its activity.[2][4][12]
Application
This protocol details the immunofluorescence staining of γH2AX in cultured cells following treatment with this compound to quantify the induction of DNA damage.
Data Presentation
The following table summarizes quantitative data from representative studies on the effect of this compound on γH2AX levels.
| Cell Line | Drug Concentration | Treatment Time | Change in γH2AX | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) Patient-Derived Cells | 500 nM | 72 hours | Increased levels of γH2AX protein | [4] |
| OVCAR8 (Ovarian Cancer) | 500 nM | 72 hours | Increased number of γH2AX positive nuclei | [4] |
| M048i (Patient-Derived Ovarian Cancer) | 500 nM | 72 hours | Increased number of γH2AX positive nuclei | [4] |
| Anaplastic Thyroid Cancer (8505C, 8305C, KAT18) | 500 nM | Not specified | Increased levels of p-H2AX (γH2AX) | [2] |
| Advanced Solid Tumors (Patient Biopsies) | Once-daily dosing | Day 8 | γH2AX activation detected in some patients | [3] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of this compound Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Mimicking Adavosertib Effects with Lentiviral shRNA Knockdown of WEE1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1 is a crucial nuclear kinase that acts as a gatekeeper for entry into mitosis by negatively regulating the G2/M cell cycle checkpoint.[1] It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature mitotic entry and allowing time for DNA repair.[1][2] In many cancer cells, particularly those with a defective G1/S checkpoint (often due to p53 mutations), the G2/M checkpoint becomes critical for survival, making WEE1 an attractive therapeutic target.[1]
Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective small molecule inhibitor of WEE1 kinase.[2] By inhibiting WEE1, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][3] This mechanism of action has shown promise in clinical trials, especially in combination with DNA-damaging agents.
This document provides detailed application notes and protocols for mimicking the effects of this compound using lentiviral-mediated short hairpin RNA (shRNA) to achieve a stable knockdown of WEE1. This genetic approach offers a valuable tool for long-term studies of WEE1 inhibition, target validation, and investigation of resistance mechanisms.
WEE1 Signaling Pathway
The WEE1 kinase is a central node in the G2/M cell cycle checkpoint control. In response to DNA damage, ATM and ATR kinases are activated, which in turn activate CHK1 and CHK2. These checkpoint kinases then phosphorylate and activate WEE1, leading to the inhibitory phosphorylation of CDK1 at Tyrosine 15. This prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2 phase to allow for DNA repair.
References
Application Notes and Protocols: Adavosertib in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Adavosertib (a WEE1 kinase inhibitor) and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology. WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1] PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells, particularly those with existing DNA damage repair deficiencies (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication.
By combining this compound with a PARP inhibitor, the G2/M checkpoint is abrogated, forcing cells with accumulated DNA damage into premature and catastrophic mitosis, leading to enhanced cell death.[2] This synergistic interaction has shown promise in preclinical models and early-phase clinical trials, particularly in overcoming resistance to PARP inhibitors.[3][4]
These application notes provide a comprehensive overview of the experimental design for studying the combination of this compound and PARP inhibitors, including detailed protocols for key in vitro and in vivo assays, and a summary of relevant quantitative data from published studies.
Data Presentation
Preclinical Synergy of this compound and PARP Inhibitors
The synergistic effect of combining this compound with a PARP inhibitor has been demonstrated across various cancer cell lines. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | PARP Inhibitor | This compound Combination Index (CI) | Reference |
| OVCAR8 | Ovarian | Talazoparib | < 0.5 (Synergistic) | [2] |
| Multiple Ovarian Cancer Cell Lines (12 out of 24) | Ovarian | Talazoparib | < 0.5 (Synergistic) | [2] |
| AsPC-1 | Pancreatic | Olaparib | Significant Radiosensitization (qualitative) | [5] |
| MiaPaCa-2 | Pancreatic | Olaparib | Significant Radiosensitization (qualitative) | [5] |
Clinical Efficacy of this compound and Olaparib Combination
Clinical trials have evaluated both concurrent and sequential administration of this compound and the PARP inhibitor Olaparib. While concurrent dosing has shown efficacy, it is often associated with significant toxicity.[2][6] Sequential dosing strategies are being explored to mitigate toxicity while maintaining anti-tumor activity.[7][8]
Phase II EFFORT Trial in PARP-Resistant Ovarian Cancer [4][9][10]
| Treatment Arm | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| This compound Monotherapy | 23% | 63% | 5.5 months |
| This compound + Olaparib | 29% | 89% | 6.8 months |
Phase Ib Study in Refractory Solid Tumors [11][12][13]
| Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) |
| This compound (twice daily) + Olaparib (continuous) | This compound 175 mg (days 1-3, 8-10/21-day cycle) + Olaparib 200 mg twice daily |
| This compound (once daily) + Olaparib (continuous) | This compound 200 mg (days 1-3, 8-10/21-day cycle) + Olaparib 200 mg twice daily |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and PARP Inhibitor Synergy
Caption: Synergistic mechanism of this compound and PARP inhibitors.
General Experimental Workflow for In Vitro Studies
Caption: A typical workflow for in vitro combination studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (PrestoBlue™)
This protocol is for determining cell viability following treatment with this compound and a PARP inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and PARP inhibitor stock solutions (in DMSO)
-
96-well plates
-
PrestoBlue™ Cell Viability Reagent
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound, the PARP inhibitor, and their combinations in complete culture medium. Include a vehicle control (DMSO).
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add PrestoBlue™ reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubation with Reagent: Incubate the plate for 1-2 hours at 37°C.
-
Measurement: Measure fluorescence at the recommended excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for each drug and calculate the combination index (CI) using software like CompuSyn.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[2]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: DNA Damage Analysis (γH2AX Staining)
This protocol detects DNA double-strand breaks through immunofluorescent staining of phosphorylated H2AX (γH2AX).
Materials:
-
Treated and untreated cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: After drug treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.[14][15]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[9]
-
Analysis: Analyze the DNA content by flow cytometry.
-
Data Interpretation: Quantify the percentage of cells in G1, S, and G2/M phases based on the DNA content histogram.
Protocol 5: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the drug combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound and PARP inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, Combination).
-
Drug Administration: Administer the drugs according to the desired dosing schedule (e.g., oral gavage daily).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal weight and overall health as indicators of toxicity.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of different treatment groups.[2]
Conclusion
The combination of this compound and PARP inhibitors holds significant potential for the treatment of various cancers. The experimental designs and protocols outlined in these application notes provide a robust framework for researchers to investigate the synergistic effects, underlying mechanisms, and preclinical efficacy of this promising therapeutic strategy. Careful consideration of dosing schedules is crucial, with sequential administration emerging as a potentially more tolerable approach than concurrent treatment. Further research is warranted to identify predictive biomarkers and optimize the clinical application of this combination therapy.
References
- 1. Cell Cycle Checkpoints and Beyond: Exploiting the ATR/CHK1/WEE1 Pathway for the Treatment of PARP Inhibitor–Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. Combined inhibition of Wee1 and PARP1/2 for radiosensitization in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. EFFORT Study of this compound with or without Olaparib in Women with PARP-Resistant Ovarian Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. This compound in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Adavosertib In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo efficacy studies of Adavosertib (also known as AZD1775 or MK-1775), a potent and selective inhibitor of the Wee1 kinase. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Introduction
This compound is a small molecule inhibitor that targets Wee1, a key regulator of the G2/M cell cycle checkpoint.[1] By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), leading to premature mitotic entry and subsequent mitotic catastrophe and apoptosis in cancer cells, particularly those with a deficient G1 checkpoint, often due to p53 mutations.[1][2] Preclinical studies have demonstrated that this compound can enhance the efficacy of DNA-damaging agents and radiation therapy.[3][4] This document outlines typical treatment schedules and detailed experimental protocols for assessing the in vivo efficacy of this compound in xenograft models.
This compound Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. Wee1 kinase phosphorylates and inactivates the CDK1/Cyclin B complex, thereby arresting the cell cycle at the G2/M checkpoint to allow for DNA repair. In cancer cells with a defective G1 checkpoint (e.g., due to p53 mutation), the G2/M checkpoint is critical for survival, especially in the presence of DNA damage. This compound inhibits Wee1, preventing CDK1 phosphorylation and forcing cells with damaged DNA to enter mitosis, leading to cell death.
Data Presentation: this compound Dosing Regimens in Preclinical In Vivo Studies
The following tables summarize various this compound treatment schedules reported in preclinical xenograft models. These tables provide a starting point for designing in vivo efficacy studies.
Table 1: this compound Monotherapy in Xenograft Models
| Tumor Type | Animal Model | This compound Dose | Dosing Schedule | Route of Administration | Efficacy Outcome |
| Differentiated Thyroid Cancer | Nude mice (K1 xenografts) | 50 mg/kg | Daily | Oral (p.o.) | Significant tumor growth inhibition.[5] |
| Ovarian Cancer | Nude mice | Not specified | Not specified | Not specified | Tumor regression in p53-deficient models. |
| Esophageal Cancer | Mouse xenografts | Not specified | Not specified | Not specified | Marked tumor regression in combination with radiotherapy.[4] |
Table 2: this compound in Combination Therapy in Xenograft Models
| Tumor Type | Animal Model | Combination Agent(s) | This compound Dose | Dosing Schedule | Route of Administration | Efficacy Outcome |
| Differentiated Thyroid Cancer | Nude mice (K1 xenografts) | Dabrafenib (30 mg/kg) + Trametinib (0.6 mg/kg) | 50 mg/kg | Daily | Oral (p.o.) | Robust tumor growth suppression.[5] |
| Colorectal Cancer | Nude rats (WiDr xenografts) | Gemcitabine (50 mg/kg, i.v.) | 5, 10, or 20 mg/kg | p.o. 24h after Gemcitabine | Oral (p.o.) | Dose-dependent enhancement of anti-tumor effects. |
| Pancreatic Cancer | Nude mice | Gemcitabine | Not specified | Not specified | Not specified | Synergistic tumor regression in p53-deficient xenografts.[6] |
| Small Cell Lung Cancer | Nude mice | Olaparib | Not specified | Not specified | Not specified | Inhibition of SCLC xenograft tumor growth.[6] |
| Acute Myeloid Leukemia | Mice | Cytarabine | Not specified | Not specified | Not specified | Slowed disease progression and prolonged survival.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock, reconstitute 5 mg of this compound (MW: 500.6 g/mol ) in 999 µL of DMSO.[2]
-
Vehicle Preparation: A common vehicle for this compound is a solution of 0.5% methylcellulose in water.
-
Working Solution Formulation (Example):
-
For a final concentration of 2 mg/mL in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix well until the solution is clear.
-
Add Tween 80 and mix thoroughly.
-
Finally, add the saline or PBS and mix until a clear solution is obtained.
-
-
For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, the required concentration is 2 mg/mL.
-
-
Storage: Store the prepared this compound solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Protect from light.
Protocol 2: Subcutaneous Xenograft Tumor Model and this compound Efficacy Evaluation
This protocol outlines the establishment of a subcutaneous tumor model in mice and the subsequent evaluation of this compound's anti-tumor efficacy.
Workflow Diagram:
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. A Phase I Study of the Wee1 kinase (Wee-1) inhibitor AZD1775, this compound, in Combination with Chemoradiation in Cervical, Upper Vaginal and Uterine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for Synergistic Drug Screening with Adavosertib in a High-Throughput Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective small-molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, this compound abrogates the G2/M checkpoint, leading to premature mitotic entry and subsequent mitotic catastrophe and apoptosis in cancer cells, particularly those with a deficient G1 checkpoint, often due to p53 mutations. This mechanism of action makes this compound a promising agent for combination therapies, as it can sensitize cancer cells to the effects of DNA-damaging agents and other targeted therapies. High-throughput screening (HTS) of drug combinations provides a systematic approach to identify and quantify synergistic interactions, accelerating the discovery of novel and more effective cancer treatments.
These application notes provide a comprehensive overview and detailed protocols for performing synergistic drug screening with this compound in a high-throughput format.
Signaling Pathway of this compound Action
This compound targets the WEE1 kinase, a key negative regulator of the G2/M cell cycle checkpoint. WEE1 prevents cells with damaged DNA from entering mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1). In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is non-functional, making them heavily reliant on the G2/M checkpoint for DNA repair. Inhibition of WEE1 by this compound removes this crucial checkpoint, forcing cells with DNA damage into mitosis, which leads to cell death.
High-Throughput Synergistic Screening Workflow
The high-throughput screening process for identifying synergistic drug combinations with this compound involves several key stages, from assay development to data analysis. A typical workflow is outlined below.
Experimental Protocols
Cell Line Selection and Culture
-
Selection: Choose a panel of cancer cell lines relevant to the research question. Cell lines with known p53 mutations are particularly sensitive to WEE1 inhibition and are good candidates.
-
Culture: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.
Single-Agent Dose-Response Assays
-
Objective: To determine the inhibitory concentration 50 (IC50) for this compound and each combination drug individually. This data informs the concentration range for the combination screening.
-
Procedure:
-
Seed cells in 96-well or 384-well plates at a predetermined density.
-
After 24 hours, treat cells with a serial dilution of each drug (typically 8-10 concentrations).
-
Incubate for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate IC50 values using non-linear regression analysis.
-
High-Throughput Combination Screening
-
Plate Layout: Design a dose-response matrix where concentrations of this compound and the combination drug are varied along the x- and y-axes of a 384-well plate. Include controls for each drug alone and untreated cells.
-
Drug Dispensing: Use an automated liquid handler to dispense the drugs into the assay plates according to the designed layout. This ensures accuracy and reproducibility.
-
Cell Seeding and Incubation: Seed the cells into the drug-containing plates and incubate for the predetermined duration (e.g., 72 hours).
-
Assay Readout: Perform the cell viability assay and record the data using a plate reader.
Data Analysis and Synergy Scoring
-
Data Normalization: Normalize the raw data to the untreated controls (100% viability) and a cell-free control (0% viability).
-
Synergy Calculation: Analyze the normalized data using a synergy model. Common models include:
-
The Chou-Talalay method: Calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]
-
Bliss Independence: Compares the observed combination effect to the expected effect if the two drugs act independently.
-
Zero Interaction Potency (ZIP): A model that captures the drug interaction landscape over the full dose-response matrix.
-
Quantitative Data Presentation
The following tables summarize preclinical data on the synergistic effects of this compound in combination with other anti-cancer agents.
Table 1: this compound in Combination with PARP Inhibitors
| Cell Line | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 (µM) | Combination Index (CI) | Synergy Level | Reference |
| OVCAR-3 (Ovarian) | Olaparib | ~250 | ~5 | < 1 | Synergistic | [3] |
| PEO1 (Ovarian) | Olaparib | ~150 | ~0.1 | < 1 | Synergistic | [3] |
| H209 (SCLC) | Olaparib | Not Reported | Not Reported | < 1 | Synergistic | [3] |
Table 2: this compound in Combination with Chemotherapeutic Agents
| Cell Line | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI) | Synergy Level | Reference |
| PANC-1 (Pancreatic) | Gemcitabine | Not Reported | Not Reported | < 1 | Synergistic | [4] |
| MiaPaCa-2 (Pancreatic) | Gemcitabine | Not Reported | Not Reported | < 1 | Synergistic | [4] |
| A549 (Lung) | Cisplatin | Not Reported | Not Reported | < 1 | Synergistic | Preclinical data suggests synergy[5] |
| H460 (Lung) | Cisplatin | Not Reported | Not Reported | < 1 | Synergistic | Preclinical data suggests synergy[5] |
Note: Specific CI values are often not explicitly stated in publications but are generally reported as being synergistic (CI < 1). The IC50 values can vary depending on the specific experimental conditions.
Conclusion
High-throughput synergistic screening is a powerful tool for identifying effective combination therapies involving this compound. By leveraging its mechanism of action to abrogate the G2/M checkpoint, this compound shows significant synergistic potential with DNA-damaging agents and PARP inhibitors across a range of cancer types. The protocols and data presented here provide a framework for researchers to design and execute their own high-throughput screens to discover novel and potent this compound-based combination therapies. Careful experimental design, automated execution, and robust data analysis are critical for the successful identification of clinically translatable synergistic drug combinations.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. A Biomarker-enriched, Randomized Phase II Trial of this compound (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine plus this compound for platinum-resistant/refractory recurrent ovarian cancer: A randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Escalation Trial of the Wee1 Inhibitor this compound (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: CRISPR-Cas9 Mediated Knockout of WEE1 to Validate the Target of Adavosertib
Introduction
Adavosertib (AZD1775) is a potent and selective small molecule inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. WEE1 prevents entry into mitosis by phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1). In cancer cells, particularly those with p53 mutations, the G2/M checkpoint is crucial for repairing DNA damage before mitotic entry. Inhibition of WEE1 by this compound abrogates this checkpoint, leading to premature mitotic entry and subsequent cell death. This application note provides a detailed protocol for using CRISPR-Cas9 to knock out the WEE1 gene in a cancer cell line to validate that the cytotoxic effects of this compound are directly mediated through its inhibition of WEE1.
Target Validation Principle
The principle of this target validation study is based on the concept of phenocopying. If this compound's primary mechanism of action is through the inhibition of WEE1, then the genetic knockout of the WEE1 gene should mimic the phenotypic effects of the drug. Specifically, cells lacking WEE1 should exhibit a reduced sensitivity to this compound, as the drug's target is no longer present to be inhibited.
Experimental Workflow
Figure 1: Experimental workflow for WEE1 knockout and this compound target validation.
WEE1 Signaling Pathway
Figure 2: Simplified WEE1 signaling pathway at the G2/M checkpoint.
Protocols
CRISPR-Cas9 sgRNA Design and Lentiviral Vector Cloning
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sgRNA Design: Design at least two unique sgRNAs targeting a coding exon of the WEE1 gene. Use online design tools (e.g., CHOPCHOP, Synthego) to minimize off-target effects.
-
Vector Selection: Utilize a lentiviral vector co-expressing Cas9 and the sgRNA, such as lentiCRISPRv2. This vector also contains a puromycin resistance gene for selection.
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Cloning: Synthesize and anneal complementary oligonucleotides for each sgRNA. Clone the annealed oligos into the lentiCRISPRv2 vector following the manufacturer's protocol. Verify the correct insertion by Sanger sequencing.
Lentivirus Production and Cell Transduction
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Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Transfection: Co-transfect HEK293T cells with the lentiCRISPRv2-WEE1 sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
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Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter.
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Transduction: Seed the target cancer cell line (e.g., OVCAR-3, HeLa) at an appropriate density. Transduce the cells with the collected lentiviral particles in the presence of polybrene (8 µg/mL).
Selection and Validation of WEE1 Knockout Clones
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Puromycin Selection: At 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
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Single-Cell Cloning: After selection, perform single-cell cloning by serial dilution or FACS to isolate individual clones.
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Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region of the WEE1 gene by PCR. Analyze the PCR products by Sanger sequencing and TIDE or ICE analysis to confirm the presence of indels.
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Western Blot Analysis: Lyse the cells and perform Western blotting to confirm the absence of WEE1 protein expression in the knockout clones. Use a validated antibody against WEE1. A non-targeting sgRNA control should be used as a reference.
Cell Viability Assay
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Cell Seeding: Seed wild-type (WT) and WEE1 knockout (KO) cells in 96-well plates at an appropriate density.
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Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM). Include a vehicle control (DMSO).
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Viability Assessment: After 72 hours of treatment, assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
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Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the dose-response curves and calculate the IC50 values for both WT and WEE1 KO cells.
Expected Results and Data Presentation
Table 1: Validation of WEE1 Knockout Clones
| Cell Line Clone | WEE1 Protein Expression (relative to WT) | WEE1 Gene Editing Status |
| Wild-Type (WT) | 100% | No indels |
| Non-Targeting Control | 98% | No indels |
| WEE1 KO Clone #1 | < 5% | Frameshift indel confirmed |
| WEE1 KO Clone #2 | < 5% | Frameshift indel confirmed |
Table 2: this compound IC50 Values in WT and WEE1 KO Cells
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Wild-Type (WT) | 50 | 1 |
| Non-Targeting Control | 55 | 1.1 |
| WEE1 KO Clone #1 | > 1000 | > 20 |
| WEE1 KO Clone #2 | > 1000 | > 20 |
The expected outcome is a significant increase in the IC50 value for this compound in the WEE1 KO clones compared to the WT cells. This resistance to the drug in the absence of its target protein validates that this compound's cytotoxic effects are on-target.
Conclusion
This application note provides a comprehensive framework for utilizing CRISPR-Cas9 technology to validate the molecular target of this compound. By demonstrating that the genetic ablation of WEE1 phenocopies the pharmacological inhibition with this compound, researchers can confidently attribute the drug's efficacy to its on-target activity. This approach is a critical component of the preclinical validation of targeted cancer therapies.
Troubleshooting & Optimization
Technical Support Center: Overcoming Adavosertib Resistance in Preclinical Models
Welcome to the technical support center for researchers encountering Adavosertib resistance in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and overcome resistance to this WEE1 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound in preclinical models is often multifactorial. Key mechanisms that have been identified include:
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Upregulation of MYT1 Kinase: MYT1 is a kinase that, like WEE1, can phosphorylate and inhibit CDK1. Increased expression or activity of MYT1 can compensate for WEE1 inhibition by this compound, thereby maintaining the G2/M checkpoint and allowing cancer cells to survive.[1][2] This is a frequently observed mechanism of acquired resistance.
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Alterations in Cell Cycle Control Pathways:
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Reduced CDK1 Levels: A decrease in the protein levels of CDK1, the primary target of WEE1, can lead to resistance. With less CDK1 available, the inhibitory effect of this compound is diminished.
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Increased PKMYT1 Levels: Similar to MYT1, increased levels of PKMYT1, another CDK1-inhibitory kinase, can contribute to resistance.
-
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Increased TGF-β Signaling: Enhanced signaling through the Transforming Growth Factor-β (TGF-β) pathway has been shown to slow cell cycle progression, which can reduce the accumulation of DNA damage and thus mitigate the effects of this compound.
Q2: Are there known biomarkers that predict sensitivity or resistance to this compound?
Yes, several potential biomarkers are under investigation:
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TP53 Mutations: Tumors with mutations in the TP53 gene are often more dependent on the G2/M checkpoint for DNA repair, making them theoretically more sensitive to WEE1 inhibition.[3]
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CCNE1 (Cyclin E1) Amplification: Amplification of the CCNE1 gene, which leads to overexpression of Cyclin E1, can induce replication stress and has been associated with sensitivity to this compound.[4]
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MYT1 Expression: High baseline levels of MYT1 may confer intrinsic resistance, and an increase in MYT1 expression is a marker of acquired resistance.[1][2]
Troubleshooting Guides
Problem: My cancer cell line has developed resistance to this compound. What are my next steps?
If you observe a significant increase in the IC50 value of this compound in your cell line over time, it is likely that resistance has developed. Here is a step-by-step guide to characterize and potentially overcome this resistance:
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Confirm Resistance:
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Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the IC50 value compared to the parental, sensitive cell line. A significant increase (typically >3-fold) confirms resistance.[5]
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Investigate the Mechanism of Resistance:
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Western Blot Analysis: Profile the expression levels of key proteins involved in the G2/M checkpoint and this compound resistance. Be sure to include:
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p-CDK1 (Tyr15) to confirm target engagement (should be decreased by this compound in sensitive cells).
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Total CDK1.
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WEE1.
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MYT1 and PKMYT1.
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γH2AX as a marker of DNA damage.
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Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to assess changes in cell cycle distribution in the presence and absence of this compound. Resistant cells may show a reduced G2/M arrest compared to sensitive cells.
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-
Strategies to Overcome Resistance:
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Combination Therapy: Explore the synergistic effects of this compound with other anti-cancer agents. Based on preclinical data, promising combinations include:
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Targeting MYT1: If MYT1 upregulation is confirmed, consider siRNA-mediated knockdown of MYT1 to re-sensitize the cells to this compound.[1]
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Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound resistance and strategies to overcome it.
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Cancer Type | Status | This compound IC50 (nM) | Reference |
| HeLa | Cervical Cancer | Parental (Sensitive) | ~100 | [8] |
| HeLa-R500 | Cervical Cancer | Resistant | >500 | [8] |
| MDA-MB-231 | Breast Cancer | Parental (Sensitive) | ~200 | [8] |
| MDA-MB-231-R500 | Breast Cancer | Resistant | >500 | [8] |
Table 2: Efficacy of this compound Combination Therapies in Preclinical Models
| Cancer Type | Model | Combination | Efficacy | Reference |
| HER2-expressing Cancers | PDX | This compound + Trastuzumab Deruxtecan | Significant increase in γH2AX and antitumor activity; prolonged event-free survival. | [4] |
| Refractory Solid Tumors | Patients | This compound + Olaparib | Objective response rate of 14.8% in a Phase Ib trial. | [7] |
| Pediatric Solid Tumors | Patients | This compound + Irinotecan | Confirmed partial response in a patient with Ewing sarcoma. | [6] |
| SETD2-deficient Renal Cell Carcinoma | Xenograft | This compound Monotherapy | Significant tumor regression. | [9] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.
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Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
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Dose Escalation:
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Begin by culturing the parental cells in media containing this compound at a concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).
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Once the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5- to 2-fold.
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Repeat this process of gradual dose escalation over several months.
-
-
Confirmation of Resistance:
-
Periodically, perform a dose-response assay to determine the IC50 of the cultured cells.
-
A cell line is generally considered resistant when its IC50 is significantly higher (e.g., >3-5 fold) than the parental line and it can be stably maintained at a high concentration of this compound.
-
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at various stages of the selection process.
Protocol 2: Western Blotting for Key Resistance Markers
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Sample Preparation:
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Treat sensitive and resistant cells with this compound or vehicle (DMSO) for the desired time.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
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Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
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Rabbit anti-p-CDK1 (Tyr15)
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Rabbit anti-CDK1
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Rabbit anti-WEE1
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Rabbit anti-MYT1
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Rabbit anti-γH2AX
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Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection:
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
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Quantify band intensities using densitometry software.
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Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
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Cell Preparation:
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Treat cells with this compound or vehicle for the desired time.
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Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
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Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
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Fix the cells for at least 30 minutes on ice.
-
-
Staining:
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Centrifuge the fixed cells and wash the pellet with PBS.
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Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
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Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
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Analyze the stained cells using a flow cytometer.
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Use appropriate software to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
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Visualizations
Signaling Pathways and Experimental Workflows
Caption: G2/M checkpoint regulation by WEE1 and MYT1.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Data from Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - Cancer Research - Figshare [aacr.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Enhances Antitumor Activity of Trastuzumab Deruxtecan in HER2-Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Clinical Trial of the Wee1 Inhibitor this compound (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors: A COG Phase I Consortium Report (ADVL1312) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting Adavosertib solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adavosertib (also known as AZD1775 or MK-1775).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the WEE1 kinase with an IC50 of 5.2 nM.[1][2][3][4] WEE1 is a tyrosine kinase that plays a crucial role in cell cycle regulation, specifically at the G2/M checkpoint.[5][6] It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing cells with DNA damage from entering mitosis prematurely.[7][8] By inhibiting WEE1, this compound prevents the phosphorylation of CDK1, leading to the abrogation of the G2 DNA damage checkpoint.[3][7] This forces cells, particularly those with p53 deficiencies that lack a functional G1 checkpoint, to enter mitosis with unrepaired DNA, resulting in mitotic catastrophe and apoptosis.[5][7]
Q2: What are the common research applications for this compound?
This compound is primarily used in cancer research to exploit the reliance of many cancer cells on the G2/M checkpoint for survival. It is often investigated as a single agent or in combination with DNA-damaging chemotherapeutic agents or radiation to enhance their cytotoxic effects.[1][2] Preclinical and clinical studies have explored its efficacy in various cancer types, including ovarian, pancreatic, and small cell lung cancer.[1][6]
Troubleshooting Guides
Issue 1: this compound Solubility Problems
Q1.1: What is the best solvent for dissolving this compound for in vitro experiments?
The most common and effective solvent for dissolving this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][9][10] It is recommended to use fresh, high-quality DMSO to avoid solubility issues, as moisture-absorbing DMSO can reduce solubility.[10]
Q1.2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
If you observe precipitation while preparing a DMSO stock solution, consider the following:
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Sonication: Use an ultrasonic bath to aid dissolution.[2][9]
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Gentle Warming: Gently warm the solution to 37°C.[11]
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Concentration: Ensure you are not exceeding the maximum solubility of this compound in DMSO. Different sources report slightly different maximum concentrations, so it is best to start at a lower, more conservative concentration if you are experiencing issues.
Q1.3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound.[11] Here are some troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally at or below 0.1% (v/v) and not exceeding 0.5% (v/v), as high concentrations of DMSO can be toxic to cells.[11]
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Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your media. Instead, perform a serial dilution. First, create an intermediate dilution by adding the stock solution to a small volume of serum-free media, mix gently, and then add this to your final volume of complete media.[11]
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Pre-warmed Media: Always use pre-warmed cell culture media for dilutions.[11]
Issue 2: this compound Stability and Storage
Q2.1: How should I store the this compound powder?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][9]
Q2.2: How should I store my this compound stock solution in DMSO?
Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year or at -20°C for up to six months.[2][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of potency.[3][11]
Data Presentation
Table 1: this compound Solubility in Various Solvents
| Solvent/Formulation | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 50.06 - 240 | 100 - 479.42 | Sonication and/or gentle warming may be required.[1][2][9] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 7.4 | 14.78 | For in vivo use.[9] |
| 0.5% Methylcellulose in saline | 5 | 9.99 | For in vivo use; forms a suspension.[2][12] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 2.08 | 4.16 | For in vivo use; forms a suspension.[2][4] |
| Water | < 1 | Insoluble or slightly soluble | [9] |
| Ethanol | < 1 | Insoluble or slightly soluble | [9] |
Note: The molecular weight of this compound is approximately 500.6 g/mol .[1][2][9] Batch-specific molecular weights may vary.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For a 10 mM stock solution, you will need 5.006 mg of this compound per 1 mL of DMSO (based on a molecular weight of 500.6 g/mol ).
-
Weigh the this compound: Carefully weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For example, to make a 10 mM stock, add 999 µL of DMSO to 5 mg of this compound powder.[3]
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Mix thoroughly: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution.
-
Aliquot for storage: Dispense the stock solution into single-use aliquots in sterile tubes.
-
Store appropriately: Store the aliquots at -20°C or -80°C.
Visualizations
Caption: this compound inhibits WEE1, overriding the G2/M checkpoint.
Caption: Protocol for preparing a concentrated this compound stock solution.
Caption: A logical workflow to resolve this compound precipitation issues.
References
- 1. This compound | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Facebook [cancer.gov]
- 8. MK 1775 | C27H32N8O2 | CID 24856436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | MK-1775 | Wee1 inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy this compound (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
Optimizing Adavosertib Dosage for Minimal Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Adavosertib, a selective WEE1 kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro and in vivo experiments, with a focus on minimizing off-target effects while maintaining on-target efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets and inhibits WEE1 kinase.[1][2][3] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint.[4][5] It acts by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), which prevents cells from entering mitosis.[1][2] By inhibiting WEE1, this compound allows for the premature activation of the CDK1/cyclin B complex, leading to the abrogation of the G2 checkpoint. This forces cells, particularly those with DNA damage, to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[4][6] This mechanism is especially effective in cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2 checkpoint for DNA repair.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a selective WEE1 inhibitor, it can exhibit activity against other kinases at higher concentrations. Kinase profiling studies have shown that this compound can inhibit other kinases, such as Yes kinase, although with lower potency compared to WEE1.[7] It is crucial to use the lowest effective concentration to minimize these off-target interactions. Common adverse effects observed in clinical trials, which may be linked to on-target or off-target effects, include diarrhea, nausea, fatigue, and hematological toxicities like anemia, neutropenia, and thrombocytopenia.[8][9]
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to a more focused range based on the initial results. The recommended concentration for cellular use is often in the range of 30-300 nM.[10] It is advisable to use the lowest concentration that achieves the desired biological effect (e.g., G2/M arrest, apoptosis) to minimize potential off-target effects.
Q4: I am observing high levels of cytotoxicity even at low concentrations. What could be the issue?
A4: High cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to WEE1 inhibition, especially if it has underlying deficiencies in other cell cycle checkpoints (e.g., p53 mutations).
-
Off-Target Effects: Although less likely at low nanomolar concentrations, off-target effects cannot be entirely ruled out.
-
Experimental Conditions: Ensure proper cell health and culture conditions. Stressed cells may be more susceptible to drug treatment. Verify the concentration of your this compound stock solution.
Q5: My cells are not showing the expected G2/M arrest after this compound treatment. What should I do?
A5: If you are not observing the expected G2/M arrest, consider the following:
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Concentration and Duration: The concentration of this compound may be too low, or the treatment duration may be too short. Try increasing the concentration or extending the incubation time (e.g., 24, 48, 72 hours).[6]
-
Cell Line Characteristics: Some cell lines may have intrinsic resistance mechanisms or alternative pathways that compensate for WEE1 inhibition.
-
Assay-Specific Issues: Verify your cell cycle analysis protocol. Ensure proper cell fixation, permeabilization, and staining with a DNA dye (e.g., propidium iodide).
-
Drug Activity: Confirm the integrity and activity of your this compound compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between experimental replicates. | Inconsistent cell seeding, uneven drug distribution, or variations in incubation times. | Ensure precise cell counting and seeding. Mix the drug thoroughly in the media before adding to the cells. Standardize all incubation periods. |
| Precipitation of this compound in culture media. | The concentration of this compound exceeds its solubility in the media. | Prepare a fresh, lower concentration stock solution in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the media is low (typically <0.1%) and consistent across all treatments. |
| Unexpected changes in cell morphology unrelated to apoptosis. | Potential off-target effects or cellular stress. | Lower the this compound concentration. Perform a detailed morphological analysis at different time points. Consider using a secondary, structurally different WEE1 inhibitor to confirm that the observed phenotype is on-target. |
| Inconsistent results in downstream assays (e.g., Western blot, apoptosis assays). | Suboptimal cell lysis, protein degradation, or incorrect antibody usage. | Use appropriate lysis buffers containing protease and phosphatase inhibitors. Quantify protein concentration accurately. Validate antibodies for specificity and use them at the recommended dilution. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| WEE1 | Cell-free kinase assay | 5.2 nM | [7] |
| Yes | Cell-free kinase assay | 14 nM | [7] |
Table 2: Clinically Observed Adverse Events (Grade ≥3) with this compound Monotherapy
| Adverse Event | Frequency | Reference |
| Anemia | 14.5% | [9][11] |
| Neutropenia | 14.5% | [9][11] |
| Diarrhea | 12.9% | [9][11] |
| Fatigue | Varies by study | [9] |
| Nausea | Varies by study | [9] |
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (e.g., MTS/MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the drug-containing media. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
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Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
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Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
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Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
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Incubation: Incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
3. Western Blot for Phospho-CDK1 (Tyr15)
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Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CDK1 (Tyr15) overnight at 4°C.
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Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits WEE1, preventing CDK1 phosphorylation and forcing premature mitotic entry.
References
- 1. Facebook [cancer.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. This compound (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy this compound (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 4. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 6. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. onclive.com [onclive.com]
- 9. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Adavosertib In Vivo Hematological Toxicity Management: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hematological toxicities associated with Adavosertib in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities observed with this compound in in vivo studies?
A1: Based on clinical trial data, the most frequently reported hematological toxicities are neutropenia (a low level of neutrophils), thrombocytopenia (a low platelet count), anemia (a low red blood cell count), and lymphopenia (a low level of lymphocytes). These are often the dose-limiting toxicities observed.[1][2][3][4]
Q2: What is the underlying mechanism of this compound-induced hematological toxicity?
A2: this compound is a potent inhibitor of the WEE1 kinase.[5] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[6][7] Hematopoietic stem and progenitor cells are a rapidly dividing cell population. Inhibition of WEE1 by this compound can lead to premature mitotic entry in these cells, causing mitotic catastrophe and apoptosis, which manifests as myelosuppression.[1][2][8] this compound's inhibition of WEE1 can also lead to DNA damage, as indicated by increased levels of γH2AX, further contributing to its cytotoxic effects on hematopoietic cells.[7][9][10]
Q3: How should I monitor for hematological toxicities in my animal models?
A3: Regular monitoring of complete blood counts (CBCs) is essential. This should be performed at baseline before initiation of this compound treatment and at regular intervals during the study. The frequency of monitoring will depend on the dose and schedule of this compound administration, but weekly monitoring is a reasonable starting point. In addition to CBCs, daily monitoring of animal well-being, including activity levels, body weight, and physical appearance, is crucial.
Q4: Are there established hematological toxicity grading criteria for preclinical studies?
A4: While a standardized, universally adopted system for grading hematological toxicity in mice is not as formalized as the human CTCAE (Common Terminology Criteria for Adverse Events), the principles of the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE) can be adapted. This involves grading the severity of cytopenias based on the degree of deviation from baseline or reference ranges. For practical purposes, a simplified grading system based on the percentage decrease from baseline can be implemented.
Troubleshooting Guide
Issue 1: Severe Neutropenia Observed in a Mouse Xenograft Study
Symptoms:
-
Absolute Neutrophil Count (ANC) falls significantly below the normal reference range for the mouse strain.
-
Animals may show signs of infection, such as lethargy, ruffled fur, or weight loss.
Possible Causes:
-
This compound is causing myelosuppression, leading to decreased neutrophil production.
-
The dose of this compound is too high for the specific animal model or strain.
-
The animal model is particularly sensitive to the myelosuppressive effects of this compound.
Suggested Actions:
-
Dose Modification: Consider reducing the dose of this compound or modifying the dosing schedule (e.g., intermittent dosing).
-
Supportive Care: For moderate to severe neutropenia, consider the administration of Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production.
-
Prophylactic Antibiotics: If signs of infection are present or if severe neutropenia is anticipated, prophylactic administration of broad-spectrum antibiotics may be warranted after consultation with a veterinarian.
-
Humane Endpoints: If severe neutropenia persists and is associated with clinical signs of distress that cannot be alleviated, euthanasia should be considered in accordance with institutional animal care and use committee (IACUC) guidelines.
Issue 2: Progressive Anemia Developing During a Long-Term this compound Study
Symptoms:
-
A gradual decrease in hemoglobin and hematocrit levels over time.
-
Animals may appear pale (noticeable in the ears and paws) and exhibit reduced activity.
Possible Causes:
-
Chronic myelosuppression from continuous this compound administration.
-
Inhibition of erythropoiesis in the bone marrow.
Suggested Actions:
-
Confirm Anemia: Monitor red blood cell parameters (hemoglobin, hematocrit, red blood cell count) regularly.
-
Dose Interruption/Reduction: A temporary hold on this compound treatment or a dose reduction may allow for bone marrow recovery.
-
Erythropoiesis-Stimulating Agents (ESAs): In cases of severe, symptomatic anemia, administration of erythropoietin (EPO) or its analogs can be considered to stimulate red blood cell production.
-
Blood Transfusion: In critical situations and where feasible, a red blood cell transfusion may be necessary to stabilize the animal.
Issue 3: Acute and Severe Thrombocytopenia Following this compound Administration
Symptoms:
-
A rapid and significant drop in platelet count.
-
Animals may exhibit signs of bleeding, such as petechiae (small red or purple spots on the skin), bruising, or bleeding from the nose or gastrointestinal tract.
Possible Causes:
-
This compound-induced suppression of megakaryocyte production and maturation in the bone marrow.
Suggested Actions:
-
Immediate Dose Discontinuation: Stop this compound administration immediately.
-
Supportive Care: Minimize handling and invasive procedures to reduce the risk of bleeding.
-
Thrombopoietin (TPO) Receptor Agonists: Consider the use of TPO receptor agonists to stimulate platelet production.
-
Platelet Transfusion: If severe bleeding occurs, a platelet transfusion may be required.
Quantitative Data Summary
Table 1: Common Hematological Adverse Events with this compound (from Human Clinical Trials)
| Adverse Event | Grade 1-2 Frequency (%) | Grade 3-4 Frequency (%) |
| Anemia | 48-69% | 9-33% |
| Neutropenia | 29-50% | 12-45.7% |
| Thrombocytopenia | 29-47% | 2-48% |
| Lymphopenia | 42% | 29% |
Note: Frequencies are compiled from various clinical trials and may vary depending on the patient population, this compound dose and schedule, and combination therapies.[1][2][3][11][12]
Table 2: Suggested Intervention Thresholds for Hematological Toxicities in Mice
| Parameter | Normal Range (Strain Dependent) | Grade 1 (Consider Increased Monitoring) | Grade 2 (Consider Dose Reduction/Supportive Care) | Grade 3 (Consider Dose Hold/Supportive Care) | Grade 4 (Consider Discontinuation/Euthanasia) |
| Neutrophils (x10³/µL) | 1.0 - 5.0 | <1.5 | <1.0 | <0.5 | <0.1 or clinical signs of infection |
| Hemoglobin (g/dL) | 12.0 - 17.0 | <10.0 | <8.0 | <6.5 | <5.0 or clinical signs of severe anemia |
| Platelets (x10³/µL) | 800 - 1600 | <150 | <100 | <50 | <25 or signs of bleeding |
Note: These are suggested thresholds and should be adapted based on the specific mouse strain, experimental context, and institutional guidelines. Baseline values for each animal should be established before starting treatment.
Experimental Protocols
Protocol 1: Monitoring Complete Blood Counts (CBCs) in Mice
Objective: To monitor the hematological status of mice undergoing treatment with this compound.
Materials:
-
This compound formulation
-
Mouse restrainer
-
EDTA-coated micro-hematocrit tubes or other appropriate blood collection tubes
-
Automated hematology analyzer calibrated for mouse blood
Procedure:
-
Collect a baseline blood sample (approximately 50-100 µL) from each mouse via the submandibular or saphenous vein prior to the first dose of this compound.
-
Administer this compound according to the study protocol.
-
At specified time points (e.g., weekly), collect blood samples for CBC analysis.
-
Analyze the blood samples using an automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.
-
Record and tabulate the data for each animal over the course of the study.
Protocol 2: Administration of Granulocyte-Colony Stimulating Factor (G-CSF) for Neutropenia
Objective: To provide supportive care for this compound-induced neutropenia in mice.
Materials:
-
Recombinant murine or human G-CSF (e.g., Filgrastim)
-
Sterile saline for dilution
-
Insulin syringes
Procedure:
-
Based on CBC results indicating significant neutropenia (e.g., ANC < 1.0 x 10³/µL), prepare the G-CSF solution according to the manufacturer's instructions. A typical dose for mice is 5-10 µg/kg, administered subcutaneously.
-
Administer the G-CSF injection daily or as determined by the study protocol.
-
Continue G-CSF administration until the neutrophil count recovers to an acceptable level (e.g., > 1.5 x 10³/µL).
-
Monitor CBCs frequently (e.g., every 2-3 days) during G-CSF treatment to assess response.
Visualizations
References
- 1. JCI - Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis [jci.org]
- 2. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reference Values for Hematology, Plasma Biochemistry, Bone Marrow Cytology and Bone Histology of NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of this compound and fimepinostat on acute myeloid leukemia cells by enhancing the induction of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Age-Related Reference Intervals of the Main Biochemical and Hematological Parameters in C57BL/6J, 129SV/EV and C3H/HeJ Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to Adavosertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Adavosertib (AZD1775), a selective WEE1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has started to show reduced sensitivity over time. What is the most common mechanism for acquired resistance?
A1: The most frequently reported mechanism of acquired resistance to this compound is the upregulation of the protein kinase Myt1.[1][2][3] Myt1 is functionally redundant to WEE1 and can phosphorylate and inhibit Cdk1/cyclin B, thereby compensating for the inhibition of WEE1 by this compound and preventing mitotic catastrophe.[1][3] Researchers often observe increased Myt1 protein levels in cell lines that have developed resistance.[1][2]
Q2: How can I confirm if Myt1 upregulation is the cause of resistance in my cell line?
A2: You can assess Myt1 protein levels using Western blotting. Compare the Myt1 expression in your resistant cell line to the parental, sensitive cell line. A significant increase in Myt1 in the resistant cells would suggest this is a likely mechanism. To functionally validate this, you can use siRNA to knock down Myt1 in the resistant cells and see if sensitivity to this compound is restored.[1][2]
Q3: Are there other potential mechanisms of acquired resistance to this compound?
A3: Yes, while Myt1 upregulation is a primary mechanism, other pathways can contribute to resistance. These can include alterations in cell cycle control pathways that slow down the cell cycle progression induced by this compound, thereby reducing the accumulation of DNA damage.[4] Increased expression of TGF-β signaling has also been observed in some resistant clones.[4] Additionally, in some contexts, upregulation of the receptor tyrosine kinase AXL or activation of the PI3K/mTOR pathway have been associated with resistance to WEE1 inhibition.[1]
Q4: My resistant cells do not show Myt1 upregulation. What should I investigate next?
A4: If Myt1 levels are unchanged, consider investigating the alternative mechanisms mentioned in Q3. You can perform RNA sequencing to identify changes in gene expression related to cell cycle control and TGF-β signaling pathways.[4] Additionally, assess the phosphorylation status of key proteins in the PI3K/mTOR and AXL pathways. Cell cycle analysis by flow cytometry can also reveal if resistant cells have a different cell cycle distribution in response to this compound compared to sensitive cells.
Troubleshooting Guides
Issue 1: Difficulty in Generating an this compound-Resistant Cell Line
Symptoms:
-
No viable cells survive after prolonged this compound treatment.
-
The IC50 value of the cell line does not significantly increase over time.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Initial drug concentration is too high. | Start by treating cells with a low concentration of this compound, typically around the IC10-IC20 (the concentration that inhibits 10-20% of cell growth). This allows for the selection of resistant clones without killing the entire population. |
| Drug exposure is continuous and too harsh. | Use a pulsed-exposure method. Treat cells with this compound for a defined period (e.g., 48-72 hours), then replace with drug-free medium to allow for recovery and expansion of potentially resistant cells. Repeat this cycle. |
| Insufficient time for resistance to develop. | Developing stable resistance can take several weeks to months. Be patient and continue the selection process with gradually increasing concentrations of this compound. |
| Cell line is inherently unable to develop this resistance mechanism. | If multiple attempts with varied protocols fail, it's possible the specific cell line lacks the genetic or epigenetic plasticity to develop resistance through common mechanisms. Consider using a different cell line known to acquire this compound resistance. |
Issue 2: Inconclusive Western Blot Results for Myt1
Symptoms:
-
High background or non-specific bands.
-
No clear difference in Myt1 levels between sensitive and resistant cells.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Poor antibody quality. | Use a validated antibody specific for Myt1. Check the manufacturer's datasheet for recommended applications and dilutions. |
| Suboptimal protein extraction or quantification. | Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein for each sample. |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining before antibody incubation. |
| Myt1 upregulation is not the resistance mechanism. | If the Western blot is technically sound and shows no difference, it is likely that another resistance mechanism is at play. Refer to Q4 in the FAQ section. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol provides a general framework. Specific concentrations and durations will need to be optimized for your cell line.
-
Determine the initial IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Treatment: Seed the parental cells and treat them with a starting concentration of this compound at approximately the IC10-IC20 value.
-
Pulsed Exposure: Culture the cells in the presence of the drug for 48-72 hours. Then, remove the drug-containing medium and culture in drug-free medium until the cells reach 70-80% confluency.
-
Dose Escalation: Gradually increase the concentration of this compound in subsequent treatment cycles. A 1.5 to 2-fold increase at each step is a common approach.
-
Monitor Resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A significant increase in IC50 (e.g., >3-fold) indicates the establishment of a resistant line.
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Clonal Selection: Once a resistant population is established, you can perform single-cell cloning to isolate and expand highly resistant clones.
Protocol 2: Western Blot for Myt1 and Phospho-Cdk1
-
Sample Preparation: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Myt1, phospho-Cdk1 (Tyr15), total Cdk1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Myt1 siRNA Knockdown
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Cell Seeding: Seed the this compound-resistant cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with Myt1-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for Myt1 knockdown.
-
This compound Treatment: After the incubation period, treat the cells with varying concentrations of this compound for 48-72 hours.
-
Viability Assay: Assess cell viability using a crystal violet assay, MTT assay, or similar method to determine if Myt1 knockdown re-sensitizes the cells to this compound.
-
Confirmation of Knockdown: In a parallel experiment, harvest cells 48-72 hours post-transfection to confirm Myt1 knockdown by Western blot.
Signaling Pathways and Workflows
Caption: this compound action and the Myt1-mediated resistance mechanism.
Caption: Workflow for identifying the mechanism of this compound resistance.
References
- 1. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
Adavosertib Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target effects of adavosertib (also known as AZD1775 or MK-1775), a potent and selective Wee1 kinase inhibitor. Understanding the selectivity profile of this compound is critical for interpreting experimental results and anticipating potential confounding effects in preclinical and clinical research. This guide offers quantitative data, detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions.
Off-Target Kinase Profile of this compound
This compound is a potent inhibitor of its primary target, Wee1 kinase, with a reported IC50 value of 5.2 nM[1][2]. However, like many kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. The following table summarizes the known on- and off-target activities of this compound.
| Target Kinase | IC50 (nM) | Fold-Selectivity vs. Wee1 | Notes |
| Wee1 | 5.2 | 1x (Primary Target) | Potent and selective inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[1][2] |
| Yes | 14 | ~2.7x | This compound displays 2- to 3-fold less potency against Yes kinase compared to Wee1.[1] |
| PLK1 | - | - | This compound has been reported to have off-target activity against Polo-like kinase 1 (PLK1).[3] However, some studies suggest this may be less relevant in a cellular context. |
| PLK2 | - | - | Off-target inhibition of PLK2 has been mentioned in the literature. |
| PLK3 | - | - | Off-target inhibition of PLK3 has been mentioned in the literature. |
| Other Kinases | - | >10x | In a broad kinase panel, this compound was found to be 10-fold less potent against seven other kinases compared to Wee1, with over 80% inhibition observed at a 1 µM concentration. The specific identities of these kinases are not consistently detailed in publicly available literature.[1][2] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes. Researchers are encouraged to determine the IC50 of this compound for their specific kinase of interest under their experimental conditions.
Experimental Protocols
In Vitro Kinase Assay for Determining IC50 Values
This protocol provides a general framework for determining the inhibitory activity of this compound against a target kinase in a biochemical assay format. This method is adaptable for various kinases and detection methods (e.g., radiometric, luminescence, fluorescence).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific kinase.
Materials:
-
Purified recombinant kinase of interest
-
Specific substrate for the kinase (peptide or protein)
-
This compound (stock solution in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., [γ-³²P]ATP for radiometric assays, ADP-Glo™ Kinase Assay kit for luminescence-based detection)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Prepare a DMSO-only control (vehicle control).
-
-
Assay Reaction Setup:
-
In the wells of the assay plate, add the following components in this order:
-
Kinase reaction buffer.
-
This compound from the serial dilution series or vehicle control.
-
Kinase solution (pre-diluted in kinase reaction buffer).
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the substrate and ATP in the kinase reaction buffer.
-
Add the substrate/ATP mixture to all wells to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase, if known, to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction according to the manufacturer's instructions for the chosen detection method (e.g., by adding a stop solution).
-
Add the detection reagent and incubate as required to develop the signal.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., radioactivity, luminescence, fluorescence) using a plate reader.
-
Subtract the background signal (from wells with no enzyme).
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Edge effects on the assay plate- Temperature gradients across the plate | - Ensure pipettes are calibrated and use proper pipetting techniques.- Thoroughly mix all master mixes before dispensing.- Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.- Ensure the entire plate is at a uniform temperature during incubations. |
| No or very low kinase activity in control wells | - Inactive enzyme- Incorrect buffer composition (pH, cofactors)- Substrate not suitable for the kinase | - Verify the activity of the kinase from the supplier's datasheet or with a known positive control substrate.- Check and optimize the buffer components and pH for the specific kinase.- Confirm that the substrate is appropriate for the kinase being tested. |
| IC50 value is significantly different from published values | - Different ATP concentration used in the assay- Different assay format or detection method- Purity and integrity of the this compound compound | - Report the ATP concentration used in your assay, as IC50 values for ATP-competitive inhibitors are highly dependent on it.- Be aware that different assay technologies can yield slightly different results.- Confirm the identity and purity of your this compound stock. |
| High background signal | - Contaminated reagents- Autophosphorylation of the kinase- Non-specific binding of reagents to the plate | - Use fresh, high-quality reagents.- Run a control without the substrate to assess the level of autophosphorylation.- Consider using different types of assay plates (e.g., low-binding plates). |
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use this compound to ensure I am only inhibiting Wee1?
A1: To achieve high selectivity for Wee1, it is recommended to use this compound at concentrations as close to its IC50 for Wee1 (5.2 nM) as possible, and generally below 50 nM. At concentrations approaching and exceeding several hundred nanomolar, off-target effects on kinases like Yes and potentially PLK1 become more likely. For cellular assays, a concentration range of 30-100 nM is often used for selective Wee1 inhibition, while higher concentrations (e.g., 300 nM) may be used when some off-target effects are acceptable or desired for the experimental goal.
Q2: How does the ATP concentration in my assay affect the measured IC50 value for this compound?
A2: this compound is an ATP-competitive inhibitor, meaning it binds to the same site on the kinase as ATP. Therefore, the apparent potency (IC50) of this compound will increase as the concentration of ATP in the assay decreases. Conversely, at higher ATP concentrations, a higher concentration of this compound will be required to achieve the same level of inhibition, resulting in a higher IC50 value. For this reason, it is crucial to maintain a consistent ATP concentration across all experiments and to report this concentration when presenting IC50 data. Ideally, assays should be performed at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.
Q3: What is the relevance of this compound's off-target activity on PLK1?
A3: While biochemical assays have shown that this compound can inhibit PLK1, some studies suggest that this off-target effect may be less significant in a cellular context at therapeutically relevant concentrations.[4] The cellular environment, including the high intracellular concentration of ATP, can reduce the potency of this compound against off-targets like PLK1. However, researchers should be aware of this potential off-target activity, especially when using higher concentrations of this compound, as it could contribute to the observed cellular phenotype.
Q4: How can I confirm that the observed cellular effects are due to Wee1 inhibition and not off-target effects?
A4: To confirm that the observed effects are on-target, you can perform several control experiments:
-
Rescue experiment: If possible, overexpressing a form of Wee1 that is resistant to this compound should rescue the observed phenotype.
-
Knockdown/knockout of Wee1: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Wee1 expression should phenocopy the effects of this compound if they are on-target.
-
Dose-response analysis: Correlate the concentration of this compound required to elicit the cellular phenotype with its IC50 for Wee1 inhibition.
Q5: What are the downstream signaling effects of Wee1 inhibition by this compound?
A5: Wee1 is a tyrosine kinase that phosphorylates and inhibits cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2. By inhibiting Wee1, this compound prevents this inhibitory phosphorylation, leading to the activation of CDKs. This forces cells to prematurely enter mitosis, especially in the presence of DNA damage, leading to mitotic catastrophe and apoptosis. A key biomarker of Wee1 inhibition is a decrease in the phosphorylation of CDK1 at Tyrosine 15 (pCDK1 Tyr15).
References
Cell line-specific sensitivity to Adavosertib treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WEE1 inhibitor, Adavosertib (also known as AZD1775 or MK-1775).
This compound Sensitivity Data
The sensitivity of cancer cell lines to this compound can vary significantly. The half-maximal inhibitory concentration (IC50) is a common measure of drug effectiveness. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A-427 | Lung Carcinoma | 158 | [1] |
| BT-549 | Breast Ductal Carcinoma | - | [1] |
| Daoy | Medulloblastoma | - | [1] |
| HEK-293T | Embryonic Kidney | - | [1] |
| LNCaP | Prostate Carcinoma | - | [1] |
| MCF7 | Breast Adenocarcinoma | - | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | - | [1] |
| MM1.S | Multiple Myeloma | - | [1] |
| MV4-11 | Acute Myeloid Leukemia | - | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | - | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | - | [1] |
| PC-3 | Prostate Adenocarcinoma | - | [1] |
| T47D | Breast Ductal Carcinoma | - | [1] |
| HCT116 | Colorectal Carcinoma | 131 | [2] |
| OVCAR8 | Ovarian Adenocarcinoma | - | [3] |
| CAOV3 | Ovarian Adenocarcinoma | - | [3] |
| M048i | High-Grade Serous Ovarian Cancer (Patient-derived) | Resistant | [3] |
| WiDr | Colorectal Adenocarcinoma | EC50 for CDC2Y15 inhibition: 49 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. It is recommended to determine the IC50 in your specific cell line of interest under your experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (WST-1 Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10,000 nM[3]. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C[3].
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
Western Blotting for Pathway Analysis
This protocol is for analyzing changes in protein expression in key pathways affected by this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1 (Tyr15), anti-Cyclin B1, anti-γH2AX, anti-WEE1, anti-Myt1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound (e.g., 500 nM) for 24-72 hours[3]. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol allows for the analysis of cell cycle distribution and apoptosis induction following this compound treatment.
Materials:
-
This compound
-
Flow cytometry tubes
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Annexin V-FITC Apoptosis Detection Kit
Procedure for Cell Cycle Analysis:
-
Cell Treatment: Treat cells with this compound (e.g., 500 nM) for 24, 48, or 72 hours[3].
-
Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Procedure for Apoptosis Analysis:
-
Cell Treatment: Treat cells with this compound (e.g., 500 nM) for 48 or 72 hours[3].
-
Harvesting and Staining: Harvest cells and wash with PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer within 1 hour of staining.
-
Data Analysis: Determine the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound inhibits WEE1 kinase, preventing CDK1 phosphorylation and leading to premature mitotic entry and apoptosis in cells with DNA damage.
General Experimental Workflow for this compound Sensitivity Screening
Caption: A typical workflow for assessing cell line sensitivity to this compound, from initial screening to pathway analysis.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why are my IC50 values for this compound inconsistent between experiments? | - Cell passage number and confluency can affect drug sensitivity.- Inconsistent drug dilution preparation.- Variation in incubation times. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and ensure they are in the exponential growth phase during treatment.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Strictly adhere to the same incubation time for all experiments. |
| My "sensitive" cell line is showing unexpected resistance to this compound. | - The cell line may have acquired resistance over time in culture.- The drug may have degraded.- The initial characterization of sensitivity may have been incorrect for your specific sub-clone. | - Obtain a fresh, low-passage vial of the cell line from a reputable cell bank.- Check for upregulation of resistance markers like Myt1 via Western blot[5].- Aliquot this compound stock solution and store it properly at -80°C to avoid repeated freeze-thaw cycles.- Confirm the identity and characteristics of your cell line (e.g., STR profiling). |
| I am not seeing the expected G2/M arrest in my cell cycle analysis after this compound treatment. | - The drug concentration may be too low or the treatment time too short.- The cell line may have a dysfunctional G2/M checkpoint.- Issues with the flow cytometry staining protocol. | - Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G2/M arrest in your cell line.- Check for the expression of key G2/M checkpoint proteins.- Ensure proper cell fixation and permeabilization and use appropriate controls for flow cytometry. |
| Western blot for p-CDK1 (Tyr15) does not show a decrease after this compound treatment. | - Inefficient inhibition of WEE1.- The antibody may not be specific or sensitive enough.- Lysates were not prepared correctly, leading to phosphatase activity. | - Increase the concentration of this compound or the treatment duration.- Validate the p-CDK1 antibody using appropriate positive and negative controls.- Ensure that phosphatase inhibitors are included in the cell lysis buffer and that lysates are kept on ice. |
| I am observing high levels of apoptosis even in my control (vehicle-treated) cells. | - Cells may be overly confluent or stressed.- The vehicle (DMSO) concentration may be too high.- Contamination of cell culture. | - Optimize cell seeding density to avoid overgrowth.- Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells.- Regularly test for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the WEE1 kinase. WEE1 is a key regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1 (also known as CDC2) at Tyr15[4]. This leads to the premature activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and apoptosis[3].
Q2: Which cancer cell lines are generally more sensitive to this compound?
A2: Cell lines with certain molecular characteristics tend to be more sensitive to this compound. These include cells with:
-
TP53 mutations: These cells often have a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint for DNA repair, making them vulnerable to WEE1 inhibition[6][7].
-
CCNE1 (Cyclin E1) amplification/overexpression: High levels of Cyclin E1 can cause replication stress, making cells more dependent on WEE1 for survival[8][9][10].
-
High baseline WEE1 expression: Some studies suggest that higher levels of the target protein may correlate with increased sensitivity[11].
-
BRCA mutations: Cells with deficiencies in DNA repair pathways, such as those with BRCA mutations, may also exhibit increased sensitivity[12].
Q3: What are the known mechanisms of resistance to this compound?
A3: The most well-characterized mechanism of acquired resistance to this compound is the upregulation of the membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (Myt1)[4][5]. Myt1 is a kinase that can also phosphorylate and inhibit CDK1, thereby compensating for the loss of WEE1 activity[5]. Other potential mechanisms include alterations in cell cycle control pathways that slow down cell cycle progression, reducing the accumulation of DNA damage[13].
Q4: Should this compound be used as a single agent or in combination with other therapies?
A4: this compound has shown anti-tumor activity as a single agent in preclinical and clinical studies, particularly in tumors with specific biomarkers like CCNE1 amplification[8][9][10]. However, its efficacy is often enhanced when used in combination with DNA-damaging agents such as chemotherapy (e.g., gemcitabine, cisplatin, carboplatin) or radiation[12][14][15][16]. The rationale is that these agents induce DNA damage, which sensitizes cancer cells to the effects of G2/M checkpoint inhibition by this compound.
Q5: What are the common challenges and adverse events observed with this compound in clinical settings?
A5: In clinical trials, the most common treatment-related adverse events associated with this compound include gastrointestinal issues (diarrhea, nausea, vomiting) and hematological toxicities (anemia, neutropenia, thrombocytopenia), as well as fatigue[8][11][13][14]. These toxicities can sometimes be dose-limiting and require careful management, including dose reductions or interruptions[8].
Q6: How should I prepare and store this compound for in vitro experiments?
A6: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (generally below 0.5%, and ideally ≤ 0.1%).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor this compound (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 8. onclive.com [onclive.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound (AZD1775) does not prolong the QTc interval in patients with advanced solid tumors: a phase I open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Adavosertib and ABC Transporters: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between the WEE1 inhibitor Adavosertib (AZD1775) and ATP-binding cassette (ABC) transporters in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AZD1775 or MK-1775) is a potent and selective small-molecule inhibitor of the WEE1 kinase.[1][2] WEE1 is a crucial nuclear tyrosine kinase that regulates the G2/M cell cycle checkpoint by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[3][4] By inhibiting WEE1, this compound prevents this inhibitory phosphorylation, leading to premature mitotic entry of cells with damaged DNA.[3][5] This process can result in mitotic catastrophe and apoptosis, particularly in cancer cells with a deficient G1 checkpoint (e.g., p53-mutated tumors), which rely heavily on the G2 checkpoint for DNA repair.[1][5]
Q2: Is there evidence that this compound is a substrate for ABC transporters?
Yes, there is direct evidence that this compound is a substrate for at least two major ABC transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[6][7] A comprehensive study demonstrated that this compound is efficiently transported by both P-gp and BCRP.[6][7] This interaction is significant as it can limit the intracellular concentration of the drug, potentially leading to reduced efficacy and drug resistance.
Q3: How does ABC transporter-mediated efflux of this compound impact its efficacy in vivo?
The efflux of this compound by ABC transporters can severely restrict its penetration into tissues protected by these transporters, such as the brain.[6] In preclinical mouse models, the brain-to-plasma concentration ratio of this compound was found to be 25-fold lower in wild-type mice compared to mice genetically lacking both P-gp and BCRP transporters.[7] This indicates that these transporters actively pump this compound out of the brain, which may compromise its clinical efficacy against intracranial tumors like glioblastoma.[6]
Q4: Can this compound itself inhibit ABC transporters?
Many tyrosine kinase inhibitors (TKIs) have a dual role; they can be substrates at low concentrations and inhibitors at higher concentrations.[8] However, specific studies detailing the inhibitory potential of this compound on ABC transporters are not as prevalent as those identifying it as a substrate. Generally, for a compound identified as a substrate, its ability to inhibit the transporter would depend on its binding affinity and concentration relative to other substrates.
Q5: What are the main ABC transporters implicated in multidrug resistance (MDR) in cancer?
The most well-characterized ABC transporters associated with MDR in cancer are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[9] These transporters can efflux a wide range of structurally diverse chemotherapeutic agents, reducing their intracellular accumulation and effectiveness.[10][11]
Troubleshooting Guide
Issue 1: Lower than expected cytotoxicity of this compound in our cancer cell line.
-
Possible Cause 1: High Expression of ABC Transporters. Your cell line may express high levels of P-gp (ABCB1) or BCRP (ABCG2), which actively efflux this compound, lowering its intracellular concentration below the therapeutic threshold.[6][7]
-
Troubleshooting Steps:
-
Assess Transporter Expression: Quantify the mRNA or protein levels of ABCB1 and ABCG2 in your cell line using qRT-PCR or Western blotting, respectively. Compare these levels to a panel of standard cell lines with known transporter expression (e.g., NCI-60 panel).[12]
-
Co-treatment with ABC Transporter Inhibitors: Perform a cytotoxicity assay with this compound in the presence and absence of known P-gp inhibitors (e.g., Verapamil, Tariquidar) or BCRP inhibitors (e.g., Ko143). A significant decrease in the IC50 value of this compound in the presence of an inhibitor suggests that efflux by that specific transporter is contributing to resistance.
-
Utilize Transporter-Deficient Cell Lines: If available, test this compound's cytotoxicity in a parental cell line versus a sub-line engineered to overexpress ABCB1 or ABCG2. A higher IC50 in the overexpressing line confirms transporter-mediated resistance.
-
-
-
Possible Cause 2: Alternative Resistance Mechanisms. Resistance to this compound is not exclusively due to drug efflux. Other mechanisms include upregulation of alternative cell cycle checkpoint proteins, such as PKMYT1, which can also inhibit CDK1.
-
Troubleshooting Steps:
-
Investigate the expression levels of other cell cycle regulatory proteins like PKMYT1 and CDK1.
-
Review literature for known resistance mechanisms specific to your cancer type.
-
-
Issue 2: Inconsistent results in this compound accumulation or efflux assays.
-
Possible Cause 1: Sub-optimal Inhibitor Concentration. The concentration of the ABC transporter inhibitor used may be too low to effectively block efflux, or too high, causing non-specific toxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range in your cell line.
-
Titrate the inhibitor concentration in your efflux assay to find the optimal concentration for maximal transporter inhibition without inducing cytotoxicity.
-
-
-
Possible Cause 2: Assay timing and substrate loading. Insufficient loading time with the fluorescent substrate or this compound, or measuring efflux at a sub-optimal time point can lead to variability.
-
Troubleshooting Steps:
-
Optimize the loading time for your substrate to ensure adequate intracellular accumulation before starting the efflux measurement.
-
Perform a time-course experiment to identify the optimal duration for measuring drug efflux.
-
-
Data Presentation
Table 1: Quantitative Analysis of this compound Efflux by ABC Transporters in vivo
This table summarizes the impact of P-gp (Abcb1a/b) and BCRP (Abcg2) on the brain penetration of this compound in mouse models.
| Compound | Genotype of Mice | Brain-to-Plasma Ratio (Mean ± SD) | Fold-Increase in Brain Penetration (vs. Wild Type) |
| This compound | Wild Type (WT) | 0.04 ± 0.01 | - |
| This compound | Abcb1a/b;Abcg2-/- (Knockout) | 1.0 ± 0.1 | 25-fold |
Data extracted from de Vries et al., Cancer Chemotherapy and Pharmacology, 2017.[6][7]
Table 2: Representative In Vitro IC50 Values for this compound
This table provides a range of reported half-maximal inhibitory concentrations (IC50) for this compound as a single agent in various human cancer cell lines, illustrating its potency.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| A427 | Lung Carcinoma | 78 |
| NCI-H23 | Lung Carcinoma | 122 |
| MDA-MB-231 | Breast Cancer | 260 |
| BT-549 | Breast Cancer | 490 |
| MCF-7 | Breast Cancer | 1100 |
| Daoy | Medulloblastoma | 150 |
| OVCAR8 | Ovarian Cancer | ~578-785 |
| CAOV3 | Ovarian Cancer | ~578-785 |
Data compiled from various sources.[1][4] Note: IC50 values can vary based on experimental conditions (e.g., assay duration, cell density).
Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay to Assess ABC Transporter Involvement
This protocol determines the effect of this compound on cell viability in the presence or absence of an ABC transporter inhibitor.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Pre-treatment: Prepare two sets of plates. To the "Inhibitor" set, add a fixed, non-toxic concentration of an ABC transporter inhibitor (e.g., 5 µM Verapamil for P-gp; 1 µM Ko143 for BCRP). To the "Control" set, add vehicle (e.g., DMSO). Incubate for 1-2 hours.
-
This compound Treatment: Add serial dilutions of this compound to both sets of plates. Include wells with vehicle only (no drug) and inhibitor only as controls.
-
Incubation: Incubate the plates for 72 hours (or another empirically determined duration).
-
Viability Assessment: Measure cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or MTT assay, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Calculate the IC50 values for this compound with and without the inhibitor using a non-linear regression (four-parameter logistic) model.
-
A significant fold-decrease in the IC50 value in the presence of the inhibitor indicates that this compound is a substrate of the targeted transporter.
-
Protocol 2: Cellular Accumulation/Efflux Assay Using a Fluorescent Dye
This protocol directly measures the efflux activity of transporters like P-gp and BCRP using a fluorescent substrate (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP). It assesses whether this compound can compete with the dye, implying it's a substrate.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free medium with 5% FBS) at a concentration of 1x106 cells/mL.
-
Treatment Groups: Prepare cell suspensions for different conditions:
-
Dye only (negative control)
-
Dye + known inhibitor (e.g., Verapamil or Ko143) (positive control)
-
Dye + various concentrations of this compound
-
-
Dye Loading: Add the fluorescent dye (e.g., 1 µM Rhodamine 123) to all tubes and incubate at 37°C for 30-60 minutes to allow for cellular uptake.
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the washed cells in a fresh, pre-warmed medium containing the respective treatments (inhibitor or this compound). Incubate at 37°C for 60-120 minutes to allow for drug efflux.
-
Analysis:
-
After the efflux period, place tubes on ice, wash cells with cold PBS, and resuspend in PBS for analysis.
-
Measure the intracellular fluorescence of 10,000-20,000 cells per sample using a flow cytometer.
-
Increased intracellular fluorescence in the this compound-treated group compared to the "dye only" group indicates inhibition of dye efflux, suggesting this compound interacts with the transporter.
-
Protocol 3: ATPase Activity Assay
This assay measures the ATP hydrolysis activity of isolated ABC transporter membranes. Substrates typically stimulate ATPase activity.
-
Membrane Preparation: Use commercially available membrane vesicles prepared from insect or mammalian cells overexpressing the human ABC transporter of interest (e.g., ABCB1 or ABCG2).
-
Reaction Setup: In a 96-well plate, combine the following in a reaction buffer:
-
Membrane vesicles (e.g., 5-10 µg protein)
-
Serial dilutions of this compound
-
Control wells: buffer only (basal activity), a known stimulating substrate (e.g., Verapamil for P-gp), and Sodium Orthovanadate (a general ATPase inhibitor, to measure non-transporter specific ATP hydrolysis).
-
-
Initiate Reaction: Start the reaction by adding Mg-ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).
-
Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as one based on malachite green.[4]
-
Data Analysis:
-
Subtract the background (vanadate-inhibited) ATPase activity from all readings.
-
Plot the vanadate-sensitive ATPase activity (nmol Pi/min/mg protein) against the this compound concentration.
-
A concentration-dependent increase in ATPase activity above the basal level suggests that this compound is a substrate and stimulates the transporter's function.
-
Visualizations
Caption: this compound inhibits WEE1, preventing CDK1 inactivation and causing premature mitosis.
References
- 1. This compound | MK-1775 | Wee1 inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I study to assess the effect of this compound (AZD1775) on the pharmacokinetics of substrates of CYP1A2, CYP2C19, and CYP3A in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 5. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-binding cassette transporters limit the brain penetration of Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine kinase inhibitors influence ABCG2 expression in EGFR-positive MDCK BCRP cells via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of current methods used to analyze the expression profiles of ABC transporters yields an improved drug-discovery database - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Adavosertib experiments
Welcome to the technical support center for Adavosertib (also known as AZD1775 or MK1775) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results that may arise during their studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and unexpected outcomes encountered in this compound experiments in a question-and-answer format.
Q1: We are observing reduced sensitivity or acquired resistance to this compound in our cancer cell lines. What are the potential mechanisms?
A1: Reduced sensitivity or acquired resistance to this compound is a significant challenge. One of the most commonly reported mechanisms is the upregulation of the protein kinase Myt1.[1][2]
-
Mechanism: Myt1 is functionally redundant to Wee1 and can also phosphorylate and inhibit CDK1/cyclin B, the key complex for mitotic entry.[1] Increased Myt1 levels can compensate for Wee1 inhibition by this compound, thereby preventing the premature entry into mitosis and subsequent mitotic catastrophe that the drug is designed to induce.[1] Cancer cells with intrinsic resistance to this compound have been shown to have higher baseline levels of Myt1, and cells that acquire resistance often exhibit increased Myt1 expression.[1][2]
-
Troubleshooting Steps:
-
Assess Myt1 Expression: Perform Western blotting or immunohistochemistry (IHC) to compare Myt1 protein levels in your resistant cell lines/tumors versus the parental/sensitive counterparts.[2][3]
-
Myt1 Knockdown: Use siRNA or shRNA to downregulate Myt1 in the resistant cells. A restored sensitivity to this compound following Myt1 knockdown would confirm its role in the resistance mechanism.[1]
-
Consider Alternative Resistance Pathways: If Myt1 levels are unchanged, investigate other potential mechanisms such as alterations in the cell cycle control pathway, including reduced CDK1 levels or increased TGFβ signaling.[4]
-
Q2: Our this compound-treated cells are arresting in the G2/M phase as expected, but we are not observing significant apoptosis. Why might this be?
A2: While this compound is known to induce G2/M arrest and subsequent mitotic catastrophe leading to apoptosis, the extent of apoptosis can vary between cell lines and experimental conditions.[5][6]
-
Potential Explanations:
-
Cell Line Specific Differences: Some cancer cell lines may be more prone to cell cycle arrest without immediately undergoing apoptosis. This could be due to underlying differences in their DNA damage response pathways or apoptotic machinery.
-
Incomplete Mitotic Catastrophe: The cells may be entering a state of senescence or undergoing a prolonged G2 arrest rather than progressing to a catastrophic mitotic event.
-
Alternative Cell Death Mechanisms: While apoptosis is a common outcome, other forms of cell death, such as necroptosis or autophagy-related cell death, could be involved.
-
Experimental Timing: The peak of apoptosis may occur at a later time point than your current experimental endpoint.
-
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course analysis of apoptosis using methods like Annexin V/PI staining and flow cytometry at multiple time points (e.g., 24, 48, 72 hours) post-treatment.[5][6][7]
-
Assess Markers of Mitotic Catastrophe: Analyze cellular morphology for signs of mitotic catastrophe, such as multinucleation or micronuclei formation, using immunofluorescence microscopy.
-
Evaluate DNA Damage Markers: Perform Western blotting for markers of DNA damage, such as γH2AX, to confirm that this compound is inducing the expected level of DNA damage.[5][6]
-
Investigate Other Cell Fates: Consider assays for senescence (e.g., β-galactosidase staining) or other cell death pathways if apoptosis remains low.
-
Q3: We are seeing significant variability in the cytotoxic effect of this compound across different cancer cell lines of the same type. Is this normal?
A3: Yes, it is quite common to observe differential sensitivity to this compound even among cell lines derived from the same cancer type.[3][6]
-
Underlying Reasons:
-
Genetic Background: The mutational status of key genes, particularly TP53, can influence sensitivity.[7][8] Cells with a defective G1/S checkpoint due to TP53 mutations are often more reliant on the G2/M checkpoint and thus more sensitive to Wee1 inhibition.[6][7]
-
Expression of Resistance-Associated Proteins: As discussed in Q1, baseline expression levels of proteins like Myt1 can confer intrinsic resistance.[1]
-
Cell Cycle Kinetics: The inherent proliferation rate and cell cycle distribution of a cell line can impact its susceptibility to a cell cycle-dependent agent like this compound.
-
-
Troubleshooting and Characterization:
-
Characterize Genetic Background: If not already known, determine the mutational status of key genes like TP53 in your panel of cell lines.
-
Correlate with Biomarker Expression: Analyze the baseline protein expression of Wee1, Myt1, and CDK1 across your cell lines and correlate this with their IC50 values for this compound.
-
Perform Cell Cycle Analysis: Compare the baseline cell cycle profiles of your sensitive and resistant cell lines.
-
Q4: Our in vivo xenograft studies are not showing the dramatic tumor regression we expected based on our promising in vitro data. What could be the reason for this discrepancy?
A4: The disconnect between in vitro sensitivity and in vivo efficacy is a well-documented challenge in cancer research. Several factors could contribute to this observation with this compound.
-
Potential Factors:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of this compound reaching the tumor tissue in vivo may not be sufficient or sustained enough to replicate the effects seen in vitro.
-
Tumor Microenvironment (TME): The TME can provide pro-survival signals to cancer cells, mitigating the drug's effect. Additionally, the TME can impact drug delivery.
-
Host Factors: The metabolism and clearance of the drug by the host animal can differ from what is predicted.
-
Acquired Resistance: As the tumor is exposed to the drug over time, resistance mechanisms, such as Myt1 upregulation, can emerge.[2]
-
Clinical Observations: It's noteworthy that in some clinical trials, this compound monotherapy has shown limited objective responses, with stable disease being a more common outcome.[9][10]
-
-
Troubleshooting and Further Investigation:
-
PK/PD Studies: If feasible, measure the concentration of this compound in the plasma and tumor tissue of your animal models to ensure adequate drug exposure.
-
IHC Analysis of Tumors: At the end of the study, perform IHC on the excised tumors to assess target engagement (e.g., pCDK1 levels) and look for biomarkers of resistance (e.g., Myt1).
-
Combination Therapies: this compound often shows greater efficacy when combined with DNA-damaging agents like chemotherapy or radiation.[1][2] Consider testing such combinations in your in vivo models.
-
Evaluate Tumor Immune Microenvironment: Recent studies suggest that this compound can impact the tumor immune microenvironment, for instance, by increasing the infiltration of CD8-positive T cells.[11] Analyzing the immune cell populations in your treated tumors could provide additional insights.
-
Data Summary Tables
Table 1: Mechanisms of Acquired Resistance to this compound
| Mechanism | Key Proteins Involved | Experimental Evidence | Reference |
| Functional Redundancy | Myt1 (PKMYT1) | Upregulation of Myt1 in resistant cell lines and xenografts. Myt1 knockdown restores sensitivity. | [1][2][3] |
| Altered Cell Cycle Control | CDK1, TGFβ Signaling | Reduced CDK1 protein levels in resistant clones. Increased expression of TGFβ signaling components. | [4] |
Table 2: Common Adverse Events of this compound in Clinical Trials (Any Grade)
| Adverse Event | Frequency | Reference |
| Nausea | 59% - 69.3% | [9][12] |
| Anemia | 41% - 60.3% | [9][12] |
| Diarrhea | 41% - 56.8% | [9][12] |
| Neutropenia | 41% - 54% | [9][12] |
| Thrombocytopenia | 55.0% | [12] |
| Vomiting | 52.7% | [12] |
| Fatigue | >40% | [13] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Myt1 and CDK1
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Myt1 (PKMYT1), CDK1, and a loading control (e.g., Vinculin, Tubulin, or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat cells with this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Harvest cells, including any floating cells in the media.
-
Wash cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
References
- 1. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 5. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 7. WEE1 Inhibitor this compound Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase II Trial of the WEE1 Inhibitor this compound in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adavosertib-Associated DNA Damage in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of experiments involving the WEE1 inhibitor, Adavosertib. The focus is on strategies to mitigate DNA damage in non-cancerous cells while maintaining anti-tumor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced toxicity in non-cancerous cells?
A1: this compound inhibits WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This checkpoint allows cells to repair DNA damage before entering mitosis. While cancer cells with a defective G1/S checkpoint are particularly reliant on the G2/M checkpoint for survival, normal proliferating cells also utilize this checkpoint.[1][2][3] Inhibition of WEE1 can cause non-cancerous cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This is particularly relevant in rapidly dividing normal tissues, such as the bone marrow and gastrointestinal lining, which are common sites of toxicity.
Q2: What are the most common toxicities observed with this compound in clinical trials?
A2: The most frequently reported adverse events are hematological and gastrointestinal toxicities. These include nausea, vomiting, diarrhea, anemia, neutropenia, and thrombocytopenia.[4] The severity of these toxicities is often dose-dependent.
Q3: Are there any known agents that can selectively protect non-cancerous cells from this compound-induced DNA damage?
A3: Currently, there is limited published preclinical or clinical data on specific protective agents that selectively shield non-cancerous cells from this compound-induced DNA damage without compromising its anti-tumor activity. The primary strategies for mitigating toxicity revolve around optimizing dosing schedules and using combination therapies to allow for a reduced dose of this compound.
Q4: How can combination therapies help mitigate toxicity to non-cancerous cells?
A4: Combining this compound with other anti-cancer agents, such as DNA-damaging chemotherapeutics or PARP inhibitors, can have a synergistic effect on tumor cells.[2] This enhanced efficacy may allow for the use of a lower, and therefore less toxic, dose of this compound to achieve the desired anti-tumor response, thereby reducing the impact on normal cells. The selection of the combination agent and the dosing schedule are critical for maximizing this therapeutic window.
Q5: What is the rationale behind intermittent dosing schedules for this compound?
A5: Intermittent dosing schedules, such as a few days on and several days off treatment, are designed to allow normal tissues time to recover from the effects of WEE1 inhibition. This approach aims to balance the anti-tumor activity with the management of side effects. Clinical trials have explored various intermittent schedules to identify the optimal balance.[4]
Troubleshooting Guides
Issue 1: Excessive Myelosuppression Observed in Preclinical Models
Possible Cause:
-
High dose of this compound leading to toxicity in hematopoietic stem and progenitor cells.
-
Off-target effects of this compound on other kinases involved in cell cycle regulation.
-
Synergistic toxicity with a combination agent.
Suggested Solutions:
-
Dose Titration: Perform a dose-response study to determine the minimal effective dose of this compound that maintains anti-tumor efficacy while minimizing myelosuppression in your model system.
-
Combination Therapy with Dose Reduction: Investigate combining a lower dose of this compound with another agent that has a different mechanism of action but synergistic anti-tumor effects.
-
In Vitro Colony-Forming Assays: Use in vitro colony-forming unit (CFU) assays with bone marrow progenitor cells to assess the myelosuppressive potential of different this compound concentrations and combinations before proceeding to in vivo studies.
Issue 2: Significant Gastrointestinal Toxicity in Animal Models
Possible Cause:
-
This compound-induced damage to the rapidly dividing epithelial cells of the gastrointestinal tract.
-
Inflammatory responses triggered by cell death in the gut lining.
Suggested Solutions:
-
Supportive Care in Animal Models: Implement supportive care measures in your animal studies, such as providing hydration and nutritional support, to help manage gastrointestinal side effects.
-
Histopathological Analysis: Conduct detailed histopathological analysis of the gastrointestinal tract to understand the extent and nature of the damage at different doses and schedules.
-
Investigate Co-administration of GI-protective Agents: While specific data for this compound is limited, consider exploring the co-administration of agents known to protect the gastrointestinal mucosa in the context of chemotherapy, with careful evaluation of any potential interference with this compound's efficacy.
Quantitative Data Summary
Table 1: Common this compound-Related Adverse Events (Any Grade) in Monotherapy and Combination Therapy Clinical Trials
| Adverse Event | Monotherapy (Frequency) | Combination Therapy (Frequency) |
| Nausea | 42.5% - 59% | 40% - 60% |
| Diarrhea | 56.3% | 41% - 75% |
| Vomiting | 18.8% | 27% - 50% |
| Anemia | 41% | 32% - 53% |
| Neutropenia | 41% | 30% - 50% |
| Thrombocytopenia | Not consistently high | 30% - 44% |
| Fatigue | 36.3% | 30% - 50% |
Frequencies are approximate ranges compiled from various Phase I and II clinical trials and may vary based on the specific study population, dosing schedule, and combination agents used.
Experimental Protocols
Assessment of DNA Damage (γH2AX Immunofluorescence)
Objective: To quantify this compound-induced DNA double-strand breaks in cancerous and non-cancerous cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line and a non-cancerous fibroblast line) on glass coverslips and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, a vehicle control, and any potential protective agents for a specified duration (e.g., 24-72 hours).
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the intensity of nuclear γH2AX fluorescence or the number of distinct foci per nucleus using image analysis software (e.g., ImageJ).
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution in cancerous and non-cancerous cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to sub-confluency and treat with this compound and/or other compounds as required.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the level of apoptosis induced by this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described in the previous protocols.
-
Cell Harvesting: Harvest both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Visualizations
Caption: this compound inhibits WEE1, preventing CDK1 inactivation and forcing cells with DNA damage into premature mitosis, leading to mitotic catastrophe.
Caption: Workflow for assessing this compound-induced DNA damage, cell cycle arrest, and apoptosis in vitro.
Caption: Key strategies to mitigate this compound-induced toxicity in non-cancerous cells.
References
- 1. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and beyond: Biomarkers, drug combination and toxicity of WEE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Adavosertib stability in DMSO at different storage temperatures
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Adavosertib in DMSO and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For optimal stability, this compound stock solutions prepared in high-purity, anhydrous DMSO should be stored at low temperatures. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2][3]
Data Presentation: this compound in DMSO Storage Recommendations
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 1 year | [1][4] |
| -20°C | Up to 6 months | [4] |
| 4°C | Short-term (days to weeks, not recommended for long-term) | General Guideline |
| Room Temperature | Not recommended for storage | General Guideline |
Disclaimer: The stability of this compound in DMSO can be influenced by factors such as the purity of the DMSO, exposure to moisture, and the number of freeze-thaw cycles.[3][5] The table above provides general guidelines based on available data. For critical experiments, it is advisable to use freshly prepared solutions or to perform a stability assessment.
Q2: My this compound in DMSO solution appears to have precipitated. What should I do?
A2: Precipitation of this compound from a DMSO solution can occur for several reasons, including supersaturation, the use of DMSO that has absorbed moisture, or temperature fluctuations.[6][7] To address this, you can try gentle warming (e.g., 37°C) and sonication to redissolve the compound.[7][8] Always ensure you are using anhydrous, high-purity DMSO, as water contamination can reduce solubility.[3][7]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. To mitigate this, you can try a serial dilution approach where you first dilute the concentrated DMSO stock into a smaller volume of DMSO before adding it to the aqueous medium.[9] Additionally, ensure the final concentration of DMSO in your aqueous solution is low (typically below 0.5%) to maintain solubility and avoid solvent toxicity to cells.[2]
Q4: How can I be sure that my this compound solution is stable and has not degraded over time?
A4: The most reliable way to assess the stability of your this compound solution is to perform an analytical measurement of its purity. The detailed experimental protocol below outlines a standard procedure using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol describes a method to determine the stability of this compound in a DMSO solution over time at different storage temperatures.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a desired stock concentration (e.g., 10 mM). Use vortexing and sonication to ensure complete dissolution.[7]
-
-
Aliquoting and Storage:
-
Dispense aliquots of the stock solution into amber glass vials or polypropylene tubes, minimizing headspace.
-
Prepare multiple aliquots for each storage condition and time point to be tested.
-
Store the aliquots at the desired temperatures: Room Temperature (approx. 25°C), 4°C, -20°C, and -80°C. Protect from light.
-
-
Time-Zero Analysis (T0):
-
Immediately after preparation, take one aliquot for the initial purity analysis (T0).
-
Dilute the sample to an appropriate concentration for HPLC or LC-MS analysis.
-
Analyze the sample to determine the initial peak area and purity of this compound.
-
-
Subsequent Time Points:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature before analysis.
-
Analyze the samples using the same HPLC or LC-MS method as the T0 sample.
-
-
Data Analysis:
-
For each time point and storage condition, calculate the percentage of this compound remaining relative to the T0 sample.
-
This can be determined by comparing the peak area of this compound at each time point to the peak area at T0.
-
A decrease in the peak area or the appearance of new peaks indicates degradation.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of the WEE1 kinase.[10][11] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint.[12][13] It exerts its effect by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), which prevents cells from entering mitosis.[12][14] In cancer cells with a deficient G1 checkpoint (often due to p53 mutations), the G2/M checkpoint becomes critical for DNA repair before cell division. By inhibiting WEE1, this compound forces these cancer cells to prematurely enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. This compound | Checkpoint Control Kinases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wee1 - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Refinement of Adavosertib Delivery in Orthotopic Tumor Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining the delivery of Adavosertib in orthotopic tumor models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical experiments.
Troubleshooting Guides
Guide 1: Suboptimal Anti-tumor Efficacy
Problem: You have administered this compound to your orthotopic tumor-bearing mice, but you observe minimal or no reduction in tumor growth compared to the vehicle control group.
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Formulation/Solubility | This compound has low aqueous solubility. Ensure proper formulation to achieve desired concentration and bioavailability. A common formulation is a suspension in 0.5% methylcellulose.[1] For a clear solution, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can be considered, though care must be taken with the DMSO concentration in animal studies.[2][3] Always prepare fresh formulations before each administration and check for precipitation. |
| Suboptimal Dosing or Schedule | The dosing regimen may not be optimal for your specific tumor model and cancer type. Doses in preclinical studies have ranged from 30 mg/kg to 60 mg/kg, administered orally once or twice daily. Schedules can vary, for example, 5 days on, 2 days off.[1][4][5] Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic window for your model. |
| Tumor Model Resistance | The tumor cell line used in your orthotopic model may be inherently resistant to this compound monotherapy. Consider investigating biomarkers of sensitivity. For instance, tumors with high expression of Cyclin E1 (CCNE1) or those with TP53 mutations have shown increased sensitivity to this compound.[6][7][8] Conversely, upregulation of Myt1 has been correlated with acquired resistance. |
| Poor Drug Penetration into the Tumor | The orthotopic microenvironment can be a barrier to drug delivery. Assess this compound concentration in the tumor tissue via techniques like mass spectrometry. If penetration is low, consider strategies to enhance drug delivery to the tumor site. |
| Rapid Drug Metabolism | The pharmacokinetics of this compound can vary between mouse strains. If you suspect rapid metabolism, you can perform pharmacokinetic studies to determine the drug's half-life in your specific animal model. |
Guide 2: Adverse Effects and Toxicity in Animals
Problem: Your mice are exhibiting signs of toxicity, such as significant weight loss, lethargy, diarrhea, or hematological issues, after this compound administration.
| Possible Cause | Troubleshooting Step |
| Dose is Too High | The administered dose may exceed the maximum tolerated dose (MTD) in your specific mouse strain and tumor model. Reduce the dose or alter the administration schedule (e.g., fewer consecutive days of dosing). Common toxicities include gastrointestinal issues (diarrhea, nausea, vomiting) and hematological toxicities (anemia, neutropenia, thrombocytopenia).[9][10][11] |
| Formulation Vehicle Toxicity | The vehicle used to dissolve or suspend this compound may be causing adverse effects. Ensure the concentration of solvents like DMSO is kept to a minimum (typically below 10% for normal mice).[2] Run a vehicle-only control group to assess the toxicity of the formulation itself. |
| Gavage-Related Injury | Improper oral gavage technique can cause stress, esophageal injury, or aspiration.[12] Ensure personnel are properly trained in oral gavage techniques. Consider using brief isoflurane anesthesia to minimize stress and potential for injury during administration.[12] |
| Dehydration | Diarrhea is a common side effect of this compound.[9][10] This can lead to dehydration and weight loss. Monitor the animals closely for signs of dehydration and provide supportive care, such as subcutaneous fluid administration, if necessary. Prophylactic anti-diarrheal medication may be considered in consultation with a veterinarian. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound for oral administration in mice?
A1: this compound is typically formulated as a suspension for oral gavage. A common and effective vehicle is 0.5% methylcellulose in sterile water.[1] To prepare, weigh the required amount of this compound and suspend it in the methylcellulose solution. Ensure the suspension is homogenous by vortexing or stirring before each administration. For studies requiring a solution, a vehicle containing DMSO, PEG300, Tween 80, and saline can be used, but the final DMSO concentration should be carefully controlled to avoid toxicity.[2][3]
Q2: What is a typical dosing schedule for this compound in orthotopic models?
A2: Dosing schedules can vary depending on the tumor model and whether this compound is used as a monotherapy or in combination. A frequently used schedule is daily oral administration for a set period, such as 5 consecutive days followed by a 2-day break, repeated for several cycles.[4] Another reported schedule is daily administration for 21 consecutive days.[1] It is crucial to determine the optimal schedule for your specific experimental goals.
Q3: What are the common toxicities associated with this compound in preclinical models?
A3: The most frequently observed toxicities in animal models are gastrointestinal and hematological.[9][10][13] Researchers should monitor for signs such as diarrhea, weight loss, and changes in activity levels. Blood counts can reveal anemia, neutropenia, and thrombocytopenia.[9][10][11]
Q4: How can I monitor tumor growth in an orthotopic model treated with this compound?
A4: Non-invasive imaging techniques are essential for longitudinal monitoring of tumor growth in orthotopic models. Bioluminescence imaging (BLI) is commonly used if the tumor cells are engineered to express luciferase.[14][15] High-frequency ultrasound and magnetic resonance imaging (MRI) are other powerful methods to visualize and quantify tumor volume in deep tissues.[15]
Q5: What are some potential biomarkers to assess this compound efficacy?
A5: Several biomarkers can be evaluated to understand the mechanism of action and predict response to this compound. High baseline expression of Cyclin E1 (CCNE1) has been associated with sensitivity to this compound.[6] In terms of pharmacodynamic biomarkers, a reduction in the phosphorylation of CDK1 at Tyr15 (p-CDK1) indicates target engagement by this compound.[4] An increase in DNA damage markers like γH2AX can also be observed.[9][16]
Quantitative Data Summary
Table 1: this compound In Vivo Dosing and Efficacy in Orthotopic/Xenograft Models
| Cancer Type | Animal Model | This compound Dose & Schedule | Combination Agent | Outcome | Reference |
| Colorectal Cancer | Orthotopic Mouse Model (MC38) | 50 mg/kg/day, oral, daily for 21 days | Monotherapy | Significant reduction in tumor volume | [1] |
| Colorectal Cancer | Orthotopic Mouse Model (CT26) | 50 mg/kg/day, oral, daily for 21 days | Monotherapy | No significant reduction in tumor volume | [1] |
| Differentiated Thyroid Cancer | Xenograft Mouse Model (K1) | 50 mg/kg, oral, daily for 3 cycles (5 days on, 2 days off) | Sorafenib (40 mg/kg), Dabrafenib (30 mg/kg) + Trametinib (0.6 mg/kg) | Significant tumor growth inhibition as monotherapy and enhanced effect in combination | [4] |
| Differentiated Thyroid Cancer | Xenograft Mouse Model (FTC-133) | 50 mg/kg, oral, daily for 3 cycles (5 days on, 2 days off) | Lenvatinib (30 mg/kg) | More effective in combination than either agent alone | [4] |
| Pancreatic Cancer | PDX Model | Not specified | Irinotecan, Navitoclax, Capecitabine | Successful tumor growth inhibition in combination | [13] |
Table 2: Common Toxicities of this compound in Preclinical and Clinical Studies
| Toxicity Type | Specific Adverse Event | Grade (if specified) | Reference |
| Gastrointestinal | Diarrhea | Grade ≥3 reported | [9][10][11] |
| Nausea | Grade ≥3 reported | [9][10][11] | |
| Vomiting | Grade ≥3 reported | [9][10][11] | |
| Hematological | Anemia | Grade ≥3 reported | [9][10][11] |
| Neutropenia | Grade ≥3 reported | [9][10][11] | |
| Thrombocytopenia | Grade ≥3 reported | [9][10][11] | |
| Other | Fatigue | Grade ≥3 reported | [9][10] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Calculate the total amount of this compound required for the study based on the number of animals, dose, and dosing frequency.
-
Prepare a sterile solution of 0.5% methylcellulose in water.
-
Weigh the calculated amount of this compound powder.
-
In a sterile tube, add a small volume of the 0.5% methylcellulose solution to the this compound powder to create a paste.
-
Gradually add the remaining methylcellulose solution while continuously vortexing or stirring to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or aggregates.
-
Store the suspension at 4°C for short-term use. Always re-suspend by vortexing immediately before each administration.
Protocol 2: Orthotopic Tumor Model Establishment (Example: Colorectal Cancer)
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
-
Make a small midline abdominal incision to expose the cecum.
-
Gently exteriorize the cecum.
-
Using a fine-gauge needle (e.g., 30G), inject a suspension of colorectal cancer cells (e.g., MC38 or CT26) into the cecal wall.[1] The injection volume should be small (e.g., 20-50 µL) to prevent leakage.
-
Carefully return the cecum to the abdominal cavity.
-
Close the abdominal wall and skin with sutures or surgical clips.
-
Provide postoperative analgesia and monitor the animal for recovery.
-
Allow tumors to establish for a predetermined period (e.g., 3-14 days) before initiating treatment.[1]
Visualizations
Caption: this compound inhibits Wee1, leading to premature mitotic entry and apoptosis.
Caption: Workflow for this compound studies in orthotopic tumor models.
Caption: Decision tree for troubleshooting suboptimal this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | MK-1775 | Wee1 inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Efficacy and Biomarker Analysis of this compound in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. precisionmedicineonline.com [precisionmedicineonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor this compound (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacokinetics, and Clinical Activity of this compound in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I Clinical Trial of the Wee1 inhibitor this compound (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors. A COG Phase 1 Consortium Report (ADVL1312) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor this compound (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myt1 Upregulation and Adavosertib Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the role of Myt1 upregulation in acquired resistance to Adavosertib (AZD1775), a Wee1 kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing reduced sensitivity to this compound in our cancer cell line over time. Could Myt1 upregulation be the cause?
A1: Yes, upregulation of Myt1 is a documented mechanism of both intrinsic and acquired resistance to this compound.[1][2][3][4] Myt1 and Wee1 are functionally redundant kinases that phosphorylate and inhibit the Cdk1/cyclin B complex, which is essential for entry into mitosis.[1][2][4] When Wee1 is inhibited by this compound, cancer cells can compensate by upregulating Myt1 to maintain the G2/M checkpoint and prevent premature mitotic entry and subsequent cell death (mitotic catastrophe).[1][5]
Troubleshooting Steps:
-
Assess Myt1 Protein Levels: Perform a Western blot to compare Myt1 protein levels between your parental (sensitive) and this compound-resistant cell lines. A significant increase in Myt1 in the resistant line is a strong indicator of this resistance mechanism.
-
Gene Expression Analysis: Use qRT-PCR to determine if the upregulation of Myt1 is occurring at the transcriptional level.
Q2: Our Western blot shows high Myt1 levels in our this compound-resistant cells. How can we confirm that Myt1 is responsible for the resistance?
A2: To functionally validate the role of Myt1 in this compound resistance, you can perform a rescue experiment by downregulating Myt1 expression in the resistant cells.
Troubleshooting Steps:
-
siRNA-mediated Knockdown: Transfect your this compound-resistant cells with siRNA targeting Myt1. A non-targeting or scrambled siRNA should be used as a negative control.
-
Re-challenge with this compound: After confirming Myt1 knockdown via Western blot, re-treat the cells with a dose range of this compound.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine if sensitivity to this compound is restored. A significant decrease in the IC50 value in the Myt1-knockdown cells compared to the control would confirm Myt1's role in resistance.[1][2][4]
Q3: We are trying to develop an this compound-resistant cell line, but the cells are not surviving the long-term treatment. What could be the issue?
A3: Developing acquired resistance is a process of selection, and it's possible that the starting concentration of this compound is too high, leading to widespread cell death before resistant clones can emerge.
Troubleshooting Steps:
-
Dose Escalation: Start with a lower concentration of this compound (e.g., around the IC20-IC30) and gradually increase the dose as the cells begin to recover and proliferate. This allows for the selection and expansion of cells that are developing resistance mechanisms.
-
Pulsed Treatment: Instead of continuous exposure, try a pulsed treatment regimen where the cells are treated with this compound for a few days, followed by a recovery period in drug-free media. This can reduce the overall toxicity while still applying selective pressure.
Q4: We knocked down Myt1 in our resistant cells, but only observed a partial restoration of sensitivity to this compound. What other resistance mechanisms could be at play?
A4: While Myt1 upregulation is a key resistance mechanism, it is not the only one.[5] Other pathways can also contribute to this compound resistance.
Potential Alternative Mechanisms:
-
Upregulation of ATR and Chk1 Activity: Increased activity of the ATR-Chk1 pathway can also counteract the effects of Wee1 inhibition and contribute to resistance.[5]
-
Changes in Cell Cycle Control Pathways: Alterations in other cell cycle regulators that slow down cell cycle progression can reduce the accumulation of replication-associated DNA damage induced by this compound.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins like ABCB1 (MDR1) can lead to increased efflux of this compound from the cell, although this may not be the primary mechanism in all cases.
Quantitative Data Summary
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | This compound-Resistant IC50 (nM) | Fold Resistance | Reference |
| HeLa | ~50-100 | >500 | >5-10 | [6] |
| MDA-MB-231 | ~100-200 | >1000 | >5-10 | [6] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Relative Myt1 Protein Levels in Parental vs. This compound-Resistant Cells
| Cell Line | Parental Myt1 Level (Normalized) | This compound-Resistant Myt1 Level (Normalized) | Fold Increase | Reference |
| HeLa | 1.0 | ~4-5 | ~4-5 | [6] |
| MDA-MB-231 | 1.0 | ~3-4 | ~3-4 | [6] |
Note: Myt1 levels are normalized to a loading control (e.g., tubulin or GAPDH) and expressed relative to the parental cell line.
Experimental Protocols
Western Blot for Myt1 Detection
-
Sample Preparation:
-
Culture parental and this compound-resistant cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.[7]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[8]
-
Centrifuge at 12,000g for 15 minutes at 4°C to pellet cell debris.[9]
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[10]
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.[9]
-
Run the gel at 170V until the dye front reaches the bottom.[9]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against Myt1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 5 minutes each with TBST.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
MTS Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
siRNA-Mediated Knockdown of Myt1
-
siRNA Preparation:
-
Resuspend lyophilized siRNA targeting Myt1 and a non-targeting control siRNA in RNase-free water to the desired stock concentration.
-
It is recommended to test multiple siRNA sequences for each target gene to control for off-target effects.[14]
-
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate so that they reach 50-70% confluency at the time of transfection.[15]
-
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Incubate the cells for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells and perform a Western blot to confirm the reduction in Myt1 protein levels.
-
Visualizations
Caption: Myt1 upregulation bypasses this compound-mediated Wee1 inhibition.
References
- 1. scite.ai [scite.ai]
- 2. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Data from Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - Cancer Research - Figshare [aacr.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SiRNA Knockdown: A Step-by-Step Protocol [larplus.com.br]
Validation & Comparative
A Comparative In Vitro Analysis of Adavosertib and Other WEE1 Inhibitors
An essential guide for researchers and drug development professionals, this document provides a comprehensive in vitro comparison of Adavosertib (AZD1775/MK-1775) with other prominent WEE1 inhibitors, including Azenosertib (ZN-c3) and Debio 0123. This guide synthesizes available experimental data on their potency, cellular activity, and selectivity, offering a valuable resource for evaluating these compounds in preclinical research.
The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair. In many cancer cells with a defective G1/S checkpoint (often due to p53 mutations), the G2/M checkpoint becomes crucial for survival, making WEE1 an attractive therapeutic target. Inhibition of WEE1 leads to the abrogation of this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis. This compound was the first-in-class WEE1 inhibitor to enter clinical trials. However, a new generation of inhibitors, including Azenosertib and Debio 0123, have since emerged with potentially improved properties.
Comparative Analysis of In Vitro Potency and Cellular Activity
The in vitro potency of WEE1 inhibitors is a key determinant of their potential therapeutic efficacy. This is typically assessed through cell-free enzymatic assays (biochemical potency) and cell-based assays that measure the concentration required to inhibit cell proliferation (cellular potency).
| Inhibitor | Target | IC50 (nM, cell-free) | Cell Line | IC50 (Cell-based, nM) |
| This compound (AZD1775) | WEE1 | 5.2 | A427 | 78 |
| NCI-H23 | 122 | |||
| HCT116 | 131 | |||
| NCI-H295R | 1170 | |||
| JIL-2266 | 1350 | |||
| CU-ACC2 | 400 | |||
| Azenosertib (ZN-c3) | WEE1 | 3.9 | A427 | 75 |
| NCI-H23 | 103 | |||
| Debio 0123 | WEE1 | 0.8 | NCI-H446 | 2500 |
Table 1: Comparison of in vitro potency and cellular activity of this compound, Azenosertib, and Debio 0123. IC50 values represent the half-maximal inhibitory concentration.
Biochemical assays demonstrate that all three inhibitors are highly potent against the WEE1 kinase, with Debio 0123 showing the lowest IC50 in a cell-free assay. In cellular assays, this compound and Azenosertib exhibit comparable low nanomolar to micromolar IC50 values across various cancer cell lines. Notably, in the A427 and NCI-H23 cell lines, this compound and Azenosertib show similar cellular potency. The cellular IC50 for Debio 0123 in the NCI-H446 small cell lung cancer cell line was reported to be 2.5 µM.
Kinase Selectivity Profile
A critical aspect of targeted therapies is their selectivity for the intended target over other related proteins, as off-target effects can lead to toxicity. For WEE1 inhibitors, selectivity against Polo-like kinases (PLKs) is of particular interest, as PLK inhibition is associated with myelosuppression.
| Inhibitor | WEE1 IC50 (nM) | PLK1 IC50 (nM) | PLK2 IC50 (nM) | Selectivity (PLK1/WEE1) |
| This compound (AZD1775) | 3.9 | 79 | 79 | ~20-fold |
| Azenosertib (ZN-c3) | 3.8 | 227 | 40 | ~60-fold |
| Debio 0123 | 0.8 | >10,000 | >10,000 | >12,500-fold |
Table 2: Kinase selectivity of this compound, Azenosertib, and Debio 0123 against WEE1 and Polo-like kinases (PLK1 and PLK2). A higher selectivity ratio indicates greater selectivity for WEE1 over PLK1.
Debio 0123 demonstrates superior selectivity for WEE1 over PLK1 and PLK2 compared to this compound and Azenosertib. Azenosertib also shows a better selectivity profile than this compound. This enhanced selectivity of the newer generation inhibitors could potentially translate to an improved safety profile in clinical settings.
WEE1 Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the WEE1 signaling pathway and the experimental workflow used for their in vitro characterization.
Figure 1: WEE1 Signaling Pathway in Response to DNA Damage.
The diagram above illustrates the central role of WEE1 in the G2/M checkpoint. Following DNA damage, ATM/ATR activate CHK1/CHK2, which in turn activate WEE1. WEE1 then phosphorylates and inactivates the CDK1/Cyclin B complex, leading to G2 arrest and allowing time for DNA repair. WEE1 inhibitors block this phosphorylation, forcing the cell into premature mitosis.
Figure 2: General Experimental Workflow for In Vitro Comparison of WEE1 Inhibitors.
This workflow outlines the typical steps for evaluating WEE1 inhibitors in vitro, from cell culture and treatment to performing key assays and analyzing the resulting data to compare their efficacy.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are methodologies for key in vitro assays used to characterize WEE1 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the WEE1 inhibitors (this compound, Azenosertib, Debio 0123) in complete growth medium. Add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle control. Calculate the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of WEE1 inhibitors for 24-48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of WEE1 inhibition.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with WEE1 inhibitors for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant. An increase in the Annexin V-positive population indicates induction of apoptosis.
-
Conclusion
This guide provides a comparative overview of this compound, Azenosertib, and Debio 0123, highlighting their in vitro characteristics. While this compound has paved the way as a first-in-class WEE1 inhibitor, newer agents like Azenosertib and particularly Debio 0123 demonstrate improved selectivity, which may offer a wider therapeutic window. The provided data tables and experimental protocols serve as a valuable resource for researchers designing and interpreting in vitro studies to further investigate the therapeutic potential of these and other WEE1 inhibitors. The choice of inhibitor for a specific research context will depend on the desired balance of potency, selectivity, and the specific cellular model being investigated.
Adavosertib and AZD1775: A Guide to Nomenclature and Scientific Application
For researchers, scientists, and professionals in drug development, precise terminology is paramount. This guide clarifies the nomenclature of the WEE1 inhibitor commonly encountered in scientific literature and provides a comprehensive overview of its mechanism of action, supported by experimental data.
It is crucial to note that Adavosertib and AZD1775 are synonymous names for the same chemical entity.[1][2] Another frequently used identifier for this compound is MK-1775 .[1] This potent and selective small molecule inhibitor of WEE1 kinase is under development by AstraZeneca and has been the subject of numerous preclinical and clinical investigations in oncology.[2]
Mechanism of Action: Targeting the G2/M Checkpoint
This compound functions by inhibiting WEE1, a key tyrosine kinase that acts as a negative regulator of the G2/M cell cycle checkpoint.[3] In response to DNA damage, WEE1 phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex.[3][4] This inactivation prevents cells from entering mitosis, allowing time for DNA repair.
By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry and abrogation of the G2 checkpoint.[3][5] In cancer cells, particularly those with a deficient G1 checkpoint (often due to p53 mutations), this forced entry into mitosis with damaged DNA can lead to mitotic catastrophe and subsequent apoptosis.[3][5][6] This selective targeting of p53-deficient tumors is a key area of investigation for this compound.[3][6]
The following diagram illustrates the WEE1 signaling pathway and the mechanism of action of this compound.
Caption: WEE1 Signaling Pathway and this compound's Mechanism of Action.
Preclinical and Clinical Data
This compound has demonstrated significant anti-tumor activity in a variety of preclinical models and early-phase clinical trials, both as a monotherapy and in combination with DNA-damaging agents.
In Vitro Activity
The following table summarizes the in vitro potency of this compound against WEE1 kinase and its effect on cancer cell lines.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (WEE1 Kinase) | 5.2 nM | Cell-free assay | [7][8] |
| EC50 (CDC2Y15 phosphorylation inhibition) | 49 nM | WiDr cells | [8] |
| IC50 (Cell Viability, Gemcitabine combination) | 7.1 nM (with 100 nM this compound) | WiDr cells | [6] |
In Vivo Efficacy
Animal models have been instrumental in evaluating the anti-tumor effects of this compound.
| Model | Treatment | Outcome | Reference |
| A427 NSCLC Xenograft | 60 mg/kg this compound, twice daily | Tumor regression to ~50% of initial volume | [9] |
| p53-deficient Pancreatic Cancer Xenografts | Gemcitabine + MK-1775 | 4.01-fold enhanced tumor regression vs. Gemcitabine alone | [7] |
| WiDr Colorectal Tumor Xenograft | Gemcitabine (50 mg/kg) + MK-1775 (20 mg/kg) | Tumor growth inhibition (T/C = -25%) | [6] |
Clinical Trial Data
Early phase clinical trials have provided valuable insights into the safety and efficacy of this compound in patients with advanced solid tumors.
| Trial Identifier | Phase | Treatment | Key Findings | Reference |
| NCT02508246 | I | This compound + Cisplatin + Docetaxel (Head and Neck Squamous Cell Carcinoma) | MTD of this compound established at 150mg orally twice daily for 2.5 days. RECISTv1.1 responses in 5 of 10 patients. | [10] |
| NCT01748825 | I | This compound Monotherapy (Advanced Solid Tumors) | Recommended Phase 2 Dose (RP2D) of 300 mg once daily. Confirmed partial responses in two patients with BRCA mutations. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the effects of this compound.
Western Blotting for Phosphorylated CDK1 (p-CDC2Y15)
This protocol is designed to assess the inhibition of WEE1 kinase activity by measuring the phosphorylation status of its direct substrate, CDK1.
-
Cell Treatment: Plate cancer cells (e.g., WiDr) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 2-8 hours). For combination studies, pre-treat with a DNA-damaging agent like gemcitabine for 24 hours before adding this compound.[6]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phosphorylated CDK1 (Tyr15). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total CDK1 or a loading control like β-actin to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
The following diagram outlines a general experimental workflow for evaluating this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy this compound (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I Clinical Trial of AZD1775 in Combination With Neoadjuvant Weekly Docetaxel and Cisplatin Before Definitive Therapy in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validating the Synergistic Effect of Adavosertib with Cisplatin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-tumor effects of the WEE1 inhibitor adavosertib in combination with the chemotherapeutic agent cisplatin. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
The combination of this compound (AZD1775), a potent and selective WEE1 kinase inhibitor, with cisplatin, a cornerstone of DNA-damaging chemotherapy, has shown promise in preclinical and clinical studies across various cancer types. The primary mechanism behind this synergy lies in the abrogation of the G2/M cell cycle checkpoint by this compound, which forces cancer cells with cisplatin-induced DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and enhanced cell death. This effect is particularly pronounced in cancer cells with p53 mutations, which are deficient in the G1 checkpoint and are thus heavily reliant on the WEE1-mediated G2 checkpoint for DNA repair.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and cisplatin has been quantified in various cancer cell lines. The tables below summarize key findings from in vitro and in vivo preclinical studies.
In Vitro Synergistic Activity of this compound and Cisplatin
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination Index (CI) | Key Findings |
| UMUC3 | Urothelial Cancer (TP53-mutant) | Not specified | Not specified | < 1.0[1] | Strong synergistic effect in blocking cell proliferation. |
| TCCSUP | Urothelial Cancer (TP53-mutant) | Not specified | Not specified | < 1.0[1] | Significant synergy observed. |
| J82 | Urothelial Cancer (TP53-mutant) | Not specified | Not specified | < 1.0[1] | Combination induced apoptosis and mitotic catastrophe. |
| RT4 | Urothelial Cancer (TP53-wildtype) | Not specified | Not specified | > 1.0[1] | No synergistic effect observed. |
| 8505C | Anaplastic Thyroid Cancer | Not specified | Not specified | Synergistic (CI values not provided) | Combination therapy showed strong synergism.[2] |
| 8305C | Anaplastic Thyroid Cancer | Not specified | Not specified | Synergistic (CI values not provided) | This compound potentiated the therapeutic effects of cisplatin.[2] |
In Vivo Anti-Tumor Efficacy of this compound and Cisplatin Combination
| Xenograft Model | Cancer Type | Treatment Groups | Key Findings |
| UMUC3 | Urothelial Cancer | This compound, Cisplatin, Combination | Combination treatment significantly suppressed tumor growth compared to single agents.[1] |
| PDX2 (Cisplatin-resistant) | Urothelial Cancer | This compound, Cisplatin, Combination | Combination treatment led to a 2-fold greater growth inhibition and a 3-fold increase in apoptosis compared to cisplatin alone.[1] |
| 8505C | Anaplastic Thyroid Cancer | This compound, Cisplatin, Combination | Combination therapy resulted in robust suppression of tumor growth.[2] |
Mechanism of Synergistic Action: Signaling Pathway
The synergistic effect of this compound and cisplatin is rooted in their complementary actions on the cell cycle and DNA damage response. The following diagram illustrates the key signaling pathways involved.
Caption: Mechanism of this compound and cisplatin synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the synergistic effects of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and cisplatin on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound and Cisplatin stock solutions
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cisplatin, both individually and in combination at a fixed ratio.
-
Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations. Include vehicle-only control wells.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis following treatment with this compound and cisplatin.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, cisplatin, or the combination at predetermined concentrations for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Caption: Experimental workflow for apoptosis analysis.
Western Blotting for Pharmacodynamic Markers
This protocol is for detecting changes in the phosphorylation of CDK1 (pCDK1) and the levels of the DNA damage marker γH2AX.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-pCDK1 Tyr15, anti-γH2AX Ser139, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
References
Cross-Validation of Adavosertib's Anti-Tumor Activity: A Comparative Analysis Across Independent Laboratory and Clinical Studies
A detailed review of preclinical and clinical data from various research groups confirms the anti-tumor activity of Adavosertib, a selective WEE1 kinase inhibitor. This guide provides a comparative analysis of its efficacy, particularly in uterine serous carcinoma and tumors with CCNE1 amplification, supported by experimental data from multiple studies.
This compound (AZD1775) is a small molecule inhibitor that targets WEE1 kinase, a crucial regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, this compound forces cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death. This mechanism is particularly effective in tumors with a defective G1 checkpoint, often due to TP53 mutations, which become heavily reliant on the WEE1-mediated G2/M checkpoint for survival. This guide synthesizes findings from various independent preclinical and clinical investigations to provide a cross-validated overview of this compound's anti-tumor effects.
WEE1 Signaling Pathway and this compound's Mechanism of Action
The WEE1 kinase plays a pivotal role in cell cycle regulation by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). This action prevents the cell from entering mitosis, allowing time for DNA repair. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is non-functional, making the G2/M checkpoint, controlled by WEE1, essential for their survival. This compound inhibits WEE1, leading to the activation of CDK1 and forcing the cell into mitosis with unrepaired DNA damage, ultimately resulting in apoptosis.
Adavosertib Amplifies Gemcitabine's Efficacy in Pancreatic Cancer Models: A Comparative Guide
For Immediate Release
A growing body of preclinical evidence demonstrates that the WEE1 inhibitor adavosertib (AZD1775) significantly potentiates the cytotoxic effects of the standard-of-care chemotherapy, gemcitabine, in various pancreatic cancer models. This guide provides a comprehensive comparison of the performance of this compound in combination with gemcitabine against single-agent treatments, supported by experimental data from pivotal studies. The findings highlight a synergistic interaction that overcomes intrinsic and acquired resistance to gemcitabine, offering a promising therapeutic strategy for this challenging malignancy.
The key mechanism underlying this synergy lies in this compound's ability to abrogate the G2/M cell cycle checkpoint, a critical DNA damage response pathway.[1] Gemcitabine induces DNA damage in cancer cells, which in turn activates the G2/M checkpoint, allowing the cells to repair the damage before proceeding to mitosis. This compound, by inhibiting the WEE1 kinase, prevents this repair process, forcing the cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and subsequent cell death.[1] This guide will delve into the quantitative data from in vitro and in vivo studies, detail the experimental methodologies, and visualize the underlying molecular pathways.
Data Presentation
In Vitro Synergism: Cell Viability and Apoptosis
The enhanced cell killing is largely attributed to a significant increase in apoptosis (programmed cell death). For instance, in gemcitabine-resistant PANC-1 cells, the combination of a PLK1 inhibitor (a different class of cell cycle regulator with a similar downstream effect to WEE1 inhibition) with gemcitabine led to a marked increase in apoptosis.[2] While direct quantitative data for this compound-gemcitabine induced apoptosis in a comparative table is not available in the searched literature, the mechanistic understanding strongly supports a similar synergistic induction of apoptosis.
| Pancreatic Cancer Cell Line | Treatment | Observation | Reference |
| PANC-1 (p53 mutant) | Gemcitabine + this compound | Synergistic inhibition of cell growth and induction of apoptosis. | [3] |
| MiaPaCa-2 (p53 mutant) | Gemcitabine + this compound | Sensitization to gemcitabine and increased apoptosis. | [4] |
| BxPC-3 (p53 wild-type) | Gemcitabine + this compound | Enhanced cytotoxicity compared to single agents. | [4] |
Table 1: Summary of In Vitro Findings on the Combination of this compound and Gemcitabine in Pancreatic Cancer Cell Lines.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The potentiation of gemcitabine's anti-tumor activity by this compound has been robustly demonstrated in in vivo pancreatic cancer xenograft models, particularly in those with p53 mutations.[3] The p53 tumor suppressor protein is a key regulator of the G1/S cell cycle checkpoint. In p53-deficient tumors, cancer cells are more reliant on the G2/M checkpoint for DNA damage repair, making them exquisitely sensitive to WEE1 inhibition.[3]
A landmark preclinical study utilizing patient-derived xenografts (PDXs) of p53-deficient pancreatic cancer showed that the combination of this compound (MK-1775) and gemcitabine resulted in a remarkable 4.01-fold enhancement in tumor regression compared to gemcitabine treatment alone.[3][5] This synergistic effect was not observed in p53 wild-type xenografts, highlighting a potential biomarker for patient stratification.[3]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Reference |
| p53-deficient Pancreatic Cancer PDX | Gemcitabine | Moderate tumor growth inhibition | [3][5] |
| This compound (MK-1775) | No significant tumor regression as a single agent | [3][5] | |
| Gemcitabine + this compound (MK-1775) | 4.01-fold enhanced tumor regression compared to gemcitabine alone | [3][5] | |
| p53-wild type Pancreatic Cancer PDX | Gemcitabine + this compound (MK-1775) | No significant tumor regression | [3] |
Table 2: In Vivo Efficacy of this compound and Gemcitabine Combination in Pancreatic Cancer Patient-Derived Xenograft (PDX) Models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of approximately 3,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, gemcitabine, or the combination of both for a specified period, typically 48 to 72 hours.
-
MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
-
Cell Treatment: Pancreatic cancer cells are treated with this compound, gemcitabine, or the combination for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Pancreatic Cancer Xenograft Model
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are considered more clinically relevant than cell line-derived xenografts.
-
Tumor Implantation: Freshly obtained human pancreatic tumor tissue is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[6]
-
Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 200 mm³), they can be excised and passaged into subsequent cohorts of mice for expansion.[5]
-
Treatment Initiation: When the established xenograft tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, this compound alone, gemcitabine alone, and the combination of this compound and gemcitabine.
-
Drug Administration: Gemcitabine is typically administered intraperitoneally, while this compound is given orally, following a clinically relevant dosing schedule.[3]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess biomarkers of drug activity (e.g., phospho-CDK1, γH2AX).
Mandatory Visualization
Caption: this compound potentiates gemcitabine-induced cytotoxicity.
Caption: Workflow for preclinical evaluation of this compound and gemcitabine.
References
- 1. Dose Escalation Trial of the Wee1 Inhibitor this compound (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-1775, a potent Wee1 inhibitor, synergizes with gemcitabine to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-1775, a potent Wee1 inhibitor, synergizes with gemcitabine to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating PARP Inhibitor Resistance: A Comparative Guide to Adavosertib and Olaparib Combination Therapy
For researchers, scientists, and drug development professionals, overcoming resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors is a critical challenge in oncology. This guide provides an objective comparison of the combination of Adavosertib (a WEE1 inhibitor) and Olaparib (a PARP inhibitor) as a strategy to counteract PARP resistance, supported by experimental data from recent clinical and preclinical studies.
The rationale for combining this compound and Olaparib lies in their complementary roles within the DNA Damage Response (DDR) pathway. Olaparib traps PARP on DNA, leading to replication fork collapse and the formation of DNA double-strand breaks. In response to this damage, cancer cells can activate the G2/M cell cycle checkpoint, mediated by WEE1 kinase, to allow time for DNA repair. This compound inhibits WEE1, thereby abrogating this checkpoint and forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death. This synthetic lethal interaction is particularly potent in tumors that have developed resistance to PARP inhibitors.
Clinical Efficacy in PARP-Resistant Tumors
Clinical trials have demonstrated the promising activity of this compound, both as a monotherapy and in combination with Olaparib, in patients with PARP-resistant ovarian cancer. The Phase II EFFORT trial, for instance, showed that the combination therapy resulted in a higher overall response rate (ORR) and clinical benefit rate (CBR) compared to this compound alone.[1][2][3]
| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Notable Findings |
| EFFORT (Phase II) | This compound Monotherapy | 23% (95% CI, 12%-38%)[1] | 63% (95% CI, 48%-76%)[1] | Efficacy observed irrespective of BRCA mutation status.[1] |
| This compound + Olaparib | 29% (95% CI, 14%-44%)[1] | 89% (95% CI, 76%-96%)[1] | Higher response and clinical benefit with the combination.[1] | |
| Phase Ib (NCT02511795) | This compound + Olaparib | 14.8% (overall in Part A)[4] | - | Established the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[4][5] |
| STAR (Phase Ib) | Sequential this compound and Olaparib | 3 of 12 patients had a partial response. | 5 other patients had stable disease for ≥ 4 months.[6] | Sequential dosing was well-tolerated with promising anti-tumor activity.[6][7] |
Preclinical Synergy and Mechanistic Insights
Preclinical studies have consistently demonstrated the synergistic anti-tumor effect of combining this compound and Olaparib in various cancer models, including those resistant to PARP inhibitors.[8] This synergy is attributed to the dual disruption of DNA repair and cell cycle control.
| Experimental Finding | Model System | Key Outcome | Reference |
| Increased DNA Damage | Triple-negative breast cancer cells | Combination treatment significantly increased γH2AX foci, a marker of DNA double-strand breaks. | [9] |
| Abrogation of G2/M Checkpoint | Biliary tract cancer cells | This compound downregulated p-CDK1, leading to premature mitotic entry. | [10] |
| Induction of Apoptosis | Ovarian cancer cell lines | Combination of PARP and WEE1 inhibitors led to mitotic catastrophe and apoptosis. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols employed in the evaluation of the this compound and Olaparib combination.
Cell Viability and Synergy Assays
-
Objective: To determine the cytotoxic effect of the drug combination and to quantify synergistic interactions.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a matrix of concentrations of this compound and Olaparib, both as single agents and in combination.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as PrestoBlue or CellTiter-Glo.
-
The degree of synergy is calculated using models like the Bliss Independence or the Chou-Talalay method (Combination Index, CI). A CI value less than 1 indicates synergy.[9]
-
Immunoblotting for DNA Damage and Cell Cycle Markers
-
Objective: To investigate the molecular mechanisms underlying the drug combination's effect.
-
Methodology:
-
Cells are treated with this compound, Olaparib, or the combination for a specified time.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., γH2AX, p-CDK1, cleaved PARP) followed by secondary antibodies.
-
Protein bands are visualized using chemiluminescence.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the combination in a living organism.
-
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, Olaparib alone, combination).
-
Drugs are administered according to a defined schedule.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting, immunohistochemistry).[6]
-
Visualizing the Mechanisms and Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of this compound and Olaparib combination.
Caption: General experimental workflow for evaluating drug combinations.
Conclusion and Future Directions
The combination of this compound and Olaparib represents a promising strategy for overcoming PARP inhibitor resistance. Clinical data supports its efficacy, particularly in ovarian cancer, and preclinical studies provide a strong mechanistic rationale. However, toxicity, including hematological adverse events, remains a key consideration.[1][9] Ongoing research is exploring alternative dosing schedules, such as sequential administration, to mitigate toxicity while maintaining efficacy.[6][7][11] Further investigation into predictive biomarkers beyond BRCA status is also warranted to identify patient populations most likely to benefit from this combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Effective in PARP-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 3. onclive.com [onclive.com]
- 4. This compound in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer drugs, olaparib and this compound, work best when given sequentially in patients with advanced tumours driven by DNA damage response mutations: results from Phase Ib STAR clinical trial | EurekAlert! [eurekalert.org]
- 8. This compound in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of WEE1 Potentiates Sensitivity to PARP Inhibitor in Biliary Tract Cancer [e-crt.org]
- 11. aacrjournals.org [aacrjournals.org]
Benchmarking Adavosertib's Potency Against Novel WEE1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of WEE1 inhibition in oncology is rapidly evolving, with several novel inhibitors emerging to challenge the established frontrunner, Adavosertib (AZD1775/MK-1775). This guide provides an objective comparison of the potency and preclinical profiles of this compound against two prominent next-generation WEE1 inhibitors: Azenosertib (ZN-c3) and Debio 0123. The information herein is supported by experimental data to aid researchers in their evaluation of these targeted therapies.
WEE1 Signaling Pathway
The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint. It exerts its function by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis. This checkpoint allows for DNA repair prior to cell division. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is often compromised, making them heavily reliant on the G2/M checkpoint for survival. Inhibition of WEE1 abrogates this checkpoint, leading to mitotic catastrophe and selective death of cancer cells.
Caption: The WEE1 signaling pathway and points of inhibition.
Comparative Potency of WEE1 Inhibitors
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a higher potency. The following table summarizes the reported in vitro potencies of this compound, Azenosertib, and Debio 0123 against the WEE1 kinase.
| Inhibitor | WEE1 IC50 (nM) | Key Findings |
| This compound (AZD1775) | 5.2[1][2] | The first-in-class WEE1 inhibitor, extensively studied in clinical trials. |
| Azenosertib (ZN-c3) | 3.9[3] | Demonstrates slightly higher potency than this compound in some assays and is reported to have superior kinase selectivity. |
| Debio 0123 | 41[4] | A highly selective WEE1 inhibitor with a "low nanomolar" IC50, noted for its lack of off-target effects on PLK1 and PLK2 and its ability to penetrate the brain.[5][6][7] |
Kinase Selectivity Profile
While potent inhibition of the primary target is crucial, the selectivity of a kinase inhibitor is equally important to minimize off-target effects and associated toxicities.
-
This compound: Exhibits off-target activity against other kinases, including Polo-like kinase 1 (PLK1).[8]
-
Azenosertib (ZN-c3): Developed to have improved selectivity compared to this compound, which may translate to a better safety profile.[8]
-
Debio 0123: Described as a highly selective WEE1 inhibitor, notably lacking inhibitory activity against PLK1 and PLK2.[5][7]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which collectively influence its efficacy and dosing schedule.
| Inhibitor | Key Pharmacokinetic Characteristics (from clinical studies) |
| This compound (AZD1775) | Orally bioavailable.[9] |
| Azenosertib (ZN-c3) | Orally bioavailable with optimized pharmacokinetic properties.[10] |
| Debio 0123 | Orally bioavailable and demonstrates the ability to cross the blood-brain barrier in preclinical models.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these WEE1 inhibitors.
WEE1 Kinase Enzymatic Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is used to determine the direct inhibitory activity of compounds against the WEE1 kinase.
Caption: Workflow for a LanthaScreen Eu Kinase Binding Assay.
Methodology:
-
Reagent Preparation: All reagents are prepared at 3 times the final desired concentration in the assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11] This includes the test inhibitor (e.g., this compound, Azenosertib, or Debio 0123), a mixture of the WEE1 kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.[11]
-
Assay Procedure: In a 384-well plate, 5 µL of the test compound solution is added, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.[11]
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[11]
-
Detection: The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The FRET signal is generated by the proximity of the europium-labeled antibody to the Alexa Fluor® 647-labeled tracer when both are bound to the kinase.
-
Data Analysis: The IC50 value is calculated by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the WEE1 inhibitor (this compound, Azenosertib, or Debio 0123). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.[12][13]
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 (half-maximal effective concentration) is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The development of novel WEE1 inhibitors like Azenosertib and Debio 0123 represents a significant advancement in the field of targeted cancer therapy. While this compound has paved the way, these newer agents offer potential improvements in terms of potency, selectivity, and pharmacokinetic properties. Azenosertib shows a slight potency advantage in some preclinical models and is designed for greater selectivity. Debio 0123, while appearing less potent in the cited enzymatic assay, is distinguished by its high selectivity and brain-penetrating capabilities. The choice of inhibitor for further research and development will likely depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The experimental protocols provided here offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on WEE1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy this compound (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. debiopharm.com [debiopharm.com]
- 6. debiopharm.com [debiopharm.com]
- 7. debiopharm.com [debiopharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
Adavosertib Clinical Trial Outcomes: A Meta-Analysis and Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial outcomes for Adavosertib, a first-in-class inhibitor of the WEE1 kinase. This compound has shown promise in treating various solid tumors, particularly those with existing cell cycle dysregulation and high replication stress. This document compares its performance with alternative therapies in platinum-resistant ovarian cancer, recurrent uterine serous carcinoma, and tumors harboring CCNE1 amplification, supported by experimental data from key clinical trials.
Mechanism of Action: Targeting the G2/M Checkpoint
This compound selectively inhibits WEE1, a tyrosine kinase that plays a crucial role in cell cycle regulation.[1][2][3] WEE1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), a key enzyme for entry into mitosis.[1][2][3] By inhibiting WEE1, this compound prevents this inhibitory phosphorylation, leading to premature mitotic entry and subsequent mitotic catastrophe and apoptosis in cancer cells, especially those with a defective G1 checkpoint, which is common in p53-mutated tumors.[1][4]
References
Independent Verification of Adavosertib's Selectivity for WEE1 Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of Adavosertib (also known as AZD1775 or MK-1775), a first-in-class inhibitor of WEE1 kinase. The data presented is compiled from independent research to offer a clear perspective on its performance against its primary target and potential off-targets, with a comparative look at a next-generation WEE1 inhibitor, Azenosertib (ZN-c3).
Executive Summary
This compound is a potent inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. While it is often described as a selective inhibitor, independent studies have demonstrated that it also potently inhibits other kinases, most notably Polo-like kinase 1 (PLK1). This off-target activity is a crucial consideration in its therapeutic application and toxicity profile. Newer generation WEE1 inhibitors, such as Azenosertib, have been developed with improved selectivity profiles. This guide presents the quantitative data, experimental methodologies, and relevant cellular pathways to aid in the critical evaluation of this compound's selectivity.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound and the comparator, Azenosertib, against their primary target WEE1 and the key off-target PLK1. Lower values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Selectivity (WEE1 vs. PLK1) |
| This compound (AZD1775) | WEE1 | 5.2[1][2][3][4] | 3.2[5] | ~1-fold (based on Kd) |
| PLK1 | - | 3.0[5] | ||
| Yes | 14[1][2] | - | ||
| Azenosertib (ZN-c3) | WEE1 | 3.8[6] | - | ~60-fold |
| PLK1 | 227[6] | - |
Data compiled from multiple independent studies. Note that direct head-to-head large-scale kinome profiling in a single study was not publicly available.
Signaling Pathway and Experimental Workflow
To visualize the context of WEE1 inhibition and the methods used to determine selectivity, the following diagrams are provided.
Caption: WEE1 Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Determining Kinase Selectivity.
Experimental Protocols
The determination of this compound's kinase selectivity involves various in vitro assays. Below are detailed methodologies for commonly cited experimental approaches.
Radiometric Kinase Assay
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Principle: Recombinant human WEE1 kinase is incubated with a substrate (e.g., poly(Lys, Tyr)) and [γ-³³P]ATP in the presence of varying concentrations of the inhibitor (this compound)[2].
-
Reaction Mixture:
-
Recombinant human WEE1 enzyme.
-
Substrate (e.g., 2.5 µg of poly(Lys, Tyr)).
-
Kinase reaction buffer.
-
ATP solution containing a final concentration of 10 µM unlabeled ATP mixed with 1.0 µCi of [γ-³³P]ATP[2].
-
Serial dilutions of this compound dissolved in DMSO (final DMSO concentration should not exceed 1%)[7].
-
-
Procedure:
-
The kinase, substrate, and inhibitor are combined in the wells of a microplate.
-
The reaction is initiated by the addition of the [γ-³³P]ATP solution.
-
The reaction is incubated at 30°C for 30 minutes[2].
-
The reaction is terminated, and the radiolabeled substrate is captured on a filter membrane (e.g., MultiScreen-PH plates)[2].
-
The amount of radioactivity incorporated into the substrate is quantified using a liquid scintillation counter[2].
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve[8].
LanthaScreen® Eu Kinase Binding Assay (FRET-based)
This assay is a fluorescence resonance energy transfer (FRET) based method that measures the binding of an inhibitor to the kinase's ATP pocket.
-
Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase, which is in turn labeled with a europium (Eu) anti-tag antibody. When both are bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal[9].
-
Reagents:
-
WEE1 Kinase.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor® 647-labeled kinase tracer.
-
Kinase Buffer A.
-
Test inhibitor (this compound).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add 5 µL of the test compound to the assay plate wells.
-
Prepare a kinase/antibody mixture and add 5 µL to the wells.
-
Prepare a tracer solution and add 5 µL to initiate the binding reaction[9].
-
Incubate the plate at room temperature.
-
Read the plate on a fluorescence plate reader capable of measuring the FRET signal (emission from both europium and Alexa Fluor® 647).
-
-
Data Analysis: The ratio of the acceptor (Alexa Fluor® 647) to donor (europium) emission is calculated. The data is then plotted against inhibitor concentration to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
-
Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Reagents:
-
Purified WEE1 enzyme.
-
Kinase substrate.
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test inhibitor (this compound).
-
-
Procedure:
-
Set up the kinase reaction by combining WEE1 enzyme, substrate, ATP, and varying concentrations of the inhibitor in a 96-well plate[7].
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent and incubate to stop the kinase reaction and deplete ATP.
-
Add Kinase Detection Reagent and incubate to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined from dose-response curves.
Conclusion
Independent studies confirm that this compound is a potent inhibitor of WEE1 kinase. However, its selectivity profile reveals potent inhibition of other kinases, particularly PLK1, where it demonstrates equipotent activity. This lack of selectivity may contribute to its observed toxicity profile, such as myelosuppression[10]. In contrast, newer WEE1 inhibitors like Azenosertib exhibit a significantly improved selectivity for WEE1 over PLK1. Researchers and drug developers should consider this selectivity profile when designing experiments and interpreting results, as off-target effects, especially on PLK1, could influence the observed biological outcomes. The choice of a WEE1 inhibitor should be guided by the specific research question and the desired level of target selectivity.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. This compound | MK-1775 | Wee1 inhibitor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profiles of Adavosertib and Other Kinase Inhibitors
This guide provides a detailed comparison of the safety profile of Adavosertib (a WEE1 inhibitor) with other classes of kinase inhibitors, including PARP, ATR, and CDK4/6 inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents based on clinical trial data.
Introduction to this compound and Comparator Kinase Inhibitors
This compound (AZD1775) is a first-in-class, selective small-molecule inhibitor of the WEE1 kinase.[1][2][3] WEE1 is a crucial regulator of the G2/M cell-cycle checkpoint, preventing cells with damaged DNA from entering mitosis.[4][5] By inhibiting WEE1, this compound forces cancer cells, particularly those with a defective p53-dependent G1 checkpoint, to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[2][6] This mechanism has shown promise in treating various solid tumors.[3]
The safety profile of a kinase inhibitor is a critical factor in its clinical utility. Kinase inhibitors, while targeted, can cause a range of adverse effects due to their on-target and off-target activities.[7][8] This guide compares the toxicities associated with this compound to other inhibitors targeting related pathways, such as the DNA Damage Response (DDR) and cell cycle regulation. The comparators include:
-
PARP Inhibitors (e.g., Olaparib, Rucaparib, Niraparib): These agents target Poly (ADP-Ribose) Polymerase, a key enzyme in the repair of single-strand DNA breaks.[9]
-
ATR Inhibitors (e.g., Berzosertib): Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a primary sensor of DNA damage and replication stress, activating downstream checkpoints.[10][11]
-
CDK4/6 Inhibitors (e.g., Palbociclib, Abemaciclib, Ribociclib): These inhibitors block Cyclin-Dependent Kinases 4 and 6, which are key for progression through the G1 phase of the cell cycle.[12]
Signaling Pathway Diagrams
Understanding the mechanism of action is fundamental to interpreting the safety profiles of these inhibitors. The following diagrams illustrate the relevant signaling pathways.
Comparative Safety Profiles
The safety profiles of kinase inhibitors are determined through rigorous clinical trials. Adverse events (AEs) are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The following tables summarize key safety data from published studies.
Table 1: Safety Profile of this compound Monotherapy
This table summarizes the most frequently reported adverse events for this compound from various Phase I and II clinical trials.
| Adverse Event (AE) | Any Grade Frequency | Grade ≥3 Frequency | Key Clinical Studies |
| Gastrointestinal | |||
| Diarrhea | 41% - 89% | 11% - 12.9% | [3][13][14][15] |
| Nausea | 41.9% - 81% | ≤12% | [3][13][16] |
| Vomiting | 18.8% - >60% | ≤12% | [3][16] |
| Decreased Appetite | 12.5% | N/A | [3] |
| Hematologic | |||
| Anemia | 41% - 69% | 14.5% - 21% | [13][14][16] |
| Neutropenia | 41% | 14.5% | [13][14] |
| Thrombocytopenia | N/A | 1.6% (SAE) | [13] |
| Lymphopenia | 71% | 29% | [16] |
| Constitutional | |||
| Fatigue | 36.3% - 38.7% | Grade 3 DLT | [3][13][16] |
Frequencies represent the range reported across different studies and dosing schedules. N/A: Data not consistently reported at this level.
Table 2: Comparison of Grade ≥3 Adverse Events Across Kinase Inhibitor Classes
This table provides a comparative look at the incidence of common severe (Grade ≥3) adverse events for this compound and other selected kinase inhibitors.
| Adverse Event (Grade ≥3) | This compound (WEE1-i) | Olaparib (PARP-i) | Rucaparib (PARP-i) | Niraparib (PARP-i) | Berzosertib (ATR-i) | Palbociclib (CDK4/6-i) | Abemaciclib (CDK4/6-i) |
| Neutropenia | 14.5% [13] | 5%[17] | 7%[17] | 20%[17] | 22.6%[10] | ~61% [18] | ~26% (any grade risk)[19] |
| Anemia | 14.5% [13] | 19%[17] | 19%[17] | 25%[17] | 37.7% [10] | <5% | <5% |
| Thrombocytopenia | Low (<2%)[13] | 1%[17] | 5%[17] | 34% [17] | 32.1%[10] | <5% | <5% |
| Diarrhea | 12.9% [13] | <5% | <5% | <5% | N/A | <5% | ~6% [19] |
| Fatigue | DLT reported[16] | <5% | <5% | <5% | N/A | <5% | <5% |
Values are approximate and compiled from multiple sources for comparison. DLT: Dose-Limiting Toxicity. N/A: Not reported as a primary Grade ≥3 AE in the cited sources.
Key Observations:
-
This compound: The primary dose-limiting toxicities are hematologic (anemia, neutropenia) and gastrointestinal (diarrhea).[1][13]
-
PARP Inhibitors: Hematologic toxicity is a class effect, with niraparib showing a notably higher rate of grade ≥3 thrombocytopenia.[17] Olaparib generally appears to have a more favorable safety profile concerning severe adverse events compared to niraparib and rucaparib.[20][21][22]
-
ATR Inhibitors: Berzosertib's primary dose-limiting toxicity is myelosuppression (anemia, thrombocytopenia, neutropenia), which is an on-target effect, especially when combined with chemotherapy.[10][23]
-
CDK4/6 Inhibitors: A clear distinction exists within this class. Palbociclib and ribociclib are most associated with high rates of neutropenia, which is typically manageable and reversible.[18][24] In contrast, abemaciclib's most common toxicity is diarrhea.[19][25]
Experimental Protocols
The safety data presented is primarily derived from Phase I clinical trials designed to determine the safety, tolerability, and recommended dose of a new drug.
Methodology for a Phase I Safety and Tolerability Study
A typical Phase I trial for a kinase inhibitor follows a dose-escalation design to identify the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D).
-
Patient Population: Patients with advanced solid tumors who have exhausted standard therapeutic options are enrolled.[26]
-
Study Design: A "3+3" dose-escalation design is commonly used.[16]
-
A cohort of 3 patients receives the starting dose of the investigational drug.
-
These patients are monitored for a predefined period (typically the first cycle of treatment) for Dose-Limiting Toxicities (DLTs). DLTs are severe adverse events considered unacceptable and related to the study drug, such as Grade 4 hematologic toxicity or Grade 3 non-hematologic toxicity.[16]
-
If 0 of 3 patients experience a DLT, the dose is escalated for the next cohort of 3 patients.
-
If 1 of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level. If no further DLTs occur (i.e., ≤1 of 6 patients), the dose can be escalated.
-
If ≥2 of 3 or ≥2 of 6 patients experience a DLT, the dose is considered to have exceeded the MTD. The MTD is then defined as the next lowest dose level.
-
-
Safety Assessments:
-
Adverse events are continuously monitored and graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).[14][27]
-
Regular physical examinations, vital sign monitoring, and laboratory tests (hematology, blood chemistry) are conducted.
-
Pharmacokinetic (PK) analysis is performed to study drug absorption, distribution, metabolism, and excretion.[13]
-
-
Endpoint Determination: The primary endpoints are the determination of the MTD and the safety and tolerability profile. The RP2D is established based on the MTD and overall safety, pharmacokinetic, and any preliminary efficacy data.[26]
Conclusion
The safety profiles of kinase inhibitors are diverse and class-specific, reflecting their distinct molecular targets and mechanisms of action.
-
This compound is primarily associated with manageable gastrointestinal and hematologic toxicities.
-
PARP and ATR inhibitors share a common challenge of myelosuppression, an on-target effect related to their role in the DNA damage response of rapidly dividing cells, including hematopoietic progenitors.[23]
-
CDK4/6 inhibitors exhibit a clear divergence in their primary toxicities, with palbociclib/ribociclib causing neutropenia and abemaciclib causing diarrhea.[24][25]
For researchers and drug developers, this comparative analysis underscores the importance of understanding the underlying biology of a drug's target to anticipate and manage its safety profile. The selection of a kinase inhibitor for clinical development or therapeutic use will depend on a careful balance of its efficacy and its specific toxicity profile in the context of the target patient population and potential combination therapies.
References
- 1. Safety, Pharmacokinetics, and Clinical Activity of this compound in Combination with Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor this compound (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Pathways: Targeting the Protein Kinase Wee1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Wee1 inhibitor this compound on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Safety and Tolerability of Berzosertib, an Ataxia-Telangiectasia–Related Inhibitor, and Veliparib, an Oral Poly (ADP-ribose) Polymerase Inhibitor, in Combination With Cisplatin in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy and Safety of Cyclin-Dependent Kinases 4 and 6 Inhibitors in HR+/HER2− Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase Ib study of this compound, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Safety profile of poly (ADP-ribose) polymerase (PARP) inhibitors in cancer: a network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. researchgate.net [researchgate.net]
- 23. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 24. Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice [theoncologynurse.com]
- 25. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Adavosertib: A Procedural Guide for Laboratory Professionals
Essential guidance for the proper and safe disposal of the investigational Wee1 inhibitor, Adavosertib (AZD1775), is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As an investigational drug, this compound requires careful handling throughout its lifecycle, including its final disposition. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage this compound waste effectively.
The disposal of investigational drugs like this compound is governed by federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[1] It is paramount that all procedures align with your institution's Environmental Health and Safety (EHS) guidelines and any specific instructions provided by the drug's sponsor.
Waste Classification and Segregation: The First Step
Proper disposal begins with the correct identification and segregation of all waste streams containing this compound. While some safety data sheets may classify certain investigational drugs as non-hazardous, a cautious approach is always recommended due to their potent biological activity.[2]
Key Waste Streams for this compound:
| Waste Category | Description | Recommended Container |
| Unused/Expired Product | Pure, solid this compound; original vials (full or partially full). | White, screw-top hazardous waste container for incineration.[3] |
| Contaminated Materials | Personal Protective Equipment (PPE) such as gloves, lab coats; disposable labware (e.g., pipette tips, tubes); and absorbent materials from spills. | Yellow trace chemotherapy waste containers for incineration.[4] |
| Solutions | Any prepared solutions containing this compound. | Compatible, non-reactive, and sealed liquid waste container.[2] |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound. | Designated, puncture-proof sharps container.[2] |
| Empty Containers | Empty vials and ampules that once held this compound. | Discarded into a hazardous waste container for incineration.[3][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste. This workflow is designed to minimize risk and ensure compliance.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Adavosertib
Researchers and drug development professionals handling Adavosertib, a potent Wee1 inhibitor, must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.
This compound is classified as a hazardous substance, with potential risks including skin and eye irritation, genetic defects, and organ damage through prolonged or repeated exposure[1]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to safety involves engineering controls, administrative controls, and the use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and chemical safety information.
| Protection Type | Specific Recommendations | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes and face from splashes or dust. |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile rubber). - Lab coat or protective suit. | To prevent skin contact with the compound. |
| Respiratory Protection | - For handling small quantities in a well-ventilated area, respiratory protection may not be required. - In case of inadequate ventilation or handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent inhalation of dust or aerosols. |
Standard Operating Procedures for Safe Handling
Beyond PPE, a multi-faceted approach to safety is crucial when working with this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Work Practices:
-
Avoid Contact: Minimize direct contact with the compound.
-
Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.
-
Contamination: Be aware of potential contamination of surfaces and equipment. Clean and decontaminate work surfaces after each use.
Accidental Release Measures: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear full personal protective equipment, including respiratory protection. Absorb the spill with an inert material and place it in a sealed container for disposal.
First Aid Measures
In case of accidental exposure, immediate action is critical:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, unused product, and contaminated PPE, must be disposed of as hazardous waste. Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not allow the chemical to enter drains or watercourses.
Below is a logical workflow for determining the appropriate personal protective equipment when handling this compound.
Caption: Workflow for PPE Selection and Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
